molecular formula C67H82N5O27S B1683487 Venelbin CAS No. 76515-02-1

Venelbin

Cat. No.: B1683487
CAS No.: 76515-02-1
M. Wt: 1422.5 g/mol
InChI Key: UTIOPHSKTKCRGE-YMEAVVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venelbin is a drug given after the sclerosing of varicose veins that contains dihydroergotamine and troxerutin.

Properties

CAS No.

76515-02-1

Molecular Formula

C67H82N5O27S

Molecular Weight

1422.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid

InChI

InChI=1S/C33H37N5O5.C33H42O19.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;/m10./s1

InChI Key

UTIOPHSKTKCRGE-YMEAVVCASA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Venelbin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vinorelbine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and semi-synthesis of Vinorelbine (B1196246) Tartrate, a crucial anti-cancer agent. The information is curated for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Chemical Structure of Vinorelbine Tartrate

Vinorelbine tartrate is a semi-synthetic vinca (B1221190) alkaloid, belonging to a class of drugs that target tubulin and disrupt microtubule formation, a critical process in cell division. It is the tartrate salt of vinorelbine, which is structurally derived from the coupling of two natural alkaloids: catharanthine (B190766) and vindoline (B23647).

The chemical name for vinorelbine tartrate is 3',4'-didehydro-4'-deoxy-C'-norvincaleukoblastine [R-(R,R)-2, 3-dihydroxybutanedioate (1:2)(salt)]. The molecular formula is C₅₃H₆₆N₄O₂₀, which corresponds to the vinorelbine base (C₄₅H₅₄N₄O₈) combined with two molecules of tartaric acid (C₄H₆O₆).[1][2][3][4] The molecular weight of the tartrate salt is approximately 1079.11 g/mol .[1][2][3]

The structure of vinorelbine is unique among vinca alkaloids due to the modification of the catharanthine moiety, specifically the contraction of the C'-ring from a nine-membered to an eight-membered ring. This structural alteration is believed to contribute to its distinct pharmacological profile, including a potentially lower incidence of neurotoxicity compared to other vinca alkaloids.

Key Structural Features:

  • Core Skeleton: A bisindole alkaloid structure formed from the coupling of catharanthine and vindoline units.

  • Stereochemistry: Possesses multiple chiral centers, with a defined absolute stereochemistry that is crucial for its biological activity.[3]

  • Functional Groups: Includes ester, hydroxyl, ether, and amine functionalities, which contribute to its solubility, stability, and interactions with biological targets.

  • Tartrate Salt: The presence of two tartaric acid molecules enhances the aqueous solubility of the drug, making it suitable for intravenous administration.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₅₃H₆₆N₄O₂₀ (Tartrate Salt) C₄₅H₅₄N₄O₈ (Vinorelbine Base)[1][3]
Molecular Weight 1079.11 g/mol [1][2][3]
CAS Number 125317-39-7[1]
Appearance White to yellow or light brown amorphous powder[5]
Solubility >1000 mg/mL in distilled water[5]
Melting Point 181-183 °C
UV Absorption Maxima 214, 269, 313 nm
pH (Aqueous Solution) Approximately 3.5[5]

Note: Some properties may vary slightly depending on the specific experimental conditions and salt form.

Visualization of Chemical Structure

G Chemical Structure of Vinorelbine Tartrate cluster_vinorelbine Vinorelbine Base (C45H54N4O8) cluster_tartaric_acid L-Tartaric Acid (x2) vinorelbine_img vinorelbine_img tartaric_acid_img tartaric_acid_img

Caption: 2D representation of Vinorelbine base and L-Tartaric acid.

Synthesis of Vinorelbine Tartrate

The synthesis of vinorelbine is a semi-synthetic process that starts with the natural products catharanthine and vindoline, which are extracted from the leaves of the Madagascar periwinkle (Catharanthus roseus). The overall process can be divided into four main stages: coupling of the two alkaloid precursors, reduction of the resulting intermediate, rearrangement and ring contraction, and finally, salt formation.

Overall Synthesis Workflow

G Semi-Synthesis of Vinorelbine Tartrate start Catharanthine & Vindoline coupling Step 1: Coupling Reaction (Anhydrovinblastine formation) start->coupling FeCl3, HCl reduction Step 2: Reduction (Dehydrated Vinblastine (B1199706) formation) coupling->reduction NaBH4 rearrangement Step 3: Rearrangement & Ring Contraction (Vinorelbine Base formation) reduction->rearrangement Trifluoroacetic Anhydride (B1165640) salt_formation Step 4: Salt Formation rearrangement->salt_formation L-Tartaric Acid end Vinorelbine Tartrate salt_formation->end

Caption: Key stages in the semi-synthesis of Vinorelbine Tartrate.

Experimental Protocols

The following protocols are synthesized from publicly available information, primarily from patent literature. These are intended to be illustrative and may require optimization for specific laboratory or industrial settings.

Step 1: Coupling of Catharanthine and Vindoline to form Anhydrovinblastine (B1203243)

This step involves the coupling of catharanthine and vindoline in the presence of an acid and a coupling agent, typically ferric chloride.

  • Reactants:

    • Catharanthine tartrate

    • Vindoline

    • Ferric chloride (FeCl₃)

    • Hydrochloric acid (HCl)

    • Chloroform (B151607) (for extraction)

    • Ammonia (for pH adjustment)

  • Procedure:

    • In a suitable reaction vessel, dissolve catharanthine tartrate and vindoline in a minimal amount of dilute hydrochloric acid.

    • Add a solution of ferric chloride and allow the reaction to proceed under an inert atmosphere at a controlled temperature (e.g., 4 °C) for approximately 13 hours.

    • Terminate the reaction and adjust the pH of the solution to 7 with ammonia.

    • Centrifuge the reaction mixture and discard the supernatant.

    • Repeatedly extract the product from the remaining solid with chloroform.

    • Combine the chloroform extracts and evaporate the solvent to obtain the crude anhydrovinblastine intermediate.

Step 2: Reduction of Anhydrovinblastine to Dehydrated Vinblastine

The anhydrovinblastine intermediate is then reduced, typically using sodium borohydride (B1222165).

  • Reactants:

    • Anhydrovinblastine intermediate from Step 1

    • Sodium borohydride (NaBH₄)

    • Hydrochloric acid

    • Chloroform (for extraction)

  • Procedure:

    • Dissolve the crude product from Step 1 in dilute hydrochloric acid.

    • Add sodium borohydride to the solution and allow the reaction to proceed at room temperature for approximately 45 minutes under an inert atmosphere.

    • Extract the product with chloroform.

    • Evaporate the chloroform to yield dehydrated vinblastine.

Step 3: Rearrangement and Ring Contraction to Vinorelbine Base

This crucial step involves the rearrangement of the catharanthine moiety's ring structure to form the core of vinorelbine.

  • Reactants:

  • Procedure:

    • Dissolve the dehydrated vinblastine in dichloromethane under a nitrogen atmosphere and cool the solution to 0 °C.

    • Slowly add trifluoroacetic anhydride while maintaining the temperature between 0-5 °C. Continue the reaction at this temperature for 3 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in tetrahydrofuran and add water, then stir at room temperature for 2 hours.

    • Add saturated brine and extract the product with chloroform.

    • Wash the combined organic extracts with a saturated sodium chloride solution until the pH is neutral.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting residue by column chromatography to obtain the vinorelbine base.

Step 4: Formation of Vinorelbine Tartrate

The final step is the formation of the tartrate salt to improve the drug's stability and solubility.

  • Reactants:

  • Procedure:

    • Dissolve the purified vinorelbine base and L-tartaric acid in ethanol at room temperature and stir for 30 minutes.

    • Filter the solution and evaporate the solvent to dryness.

    • Dissolve the residue in acetone and then concentrate the solution by evaporation.

    • Add the concentrated acetone solution dropwise to anhydrous diethyl ether with stirring to precipitate the vinorelbine tartrate.

    • Allow the precipitation to complete, then filter the solid product.

    • Wash the crystals with a small amount of anhydrous diethyl ether and dry under vacuum.

Quantitative Data from Synthesis
StepReactantsYieldPurityReference
Dehydration of Vinblastine Sulfate Vinblastine Sulfate, SOCl₂/DMF55%67%CN1552716A
Dehydration of Vinblastine Sulfate Vinblastine Sulfate, Vilsmeier Reagent83%80%CN1552716A
Salt Formation Vinorelbine Base, L-Tartaric Acid82.3%>99.5%CN101037446A, CN101284842A, CN102766149B
Overall Process (from Vinblastine Sulfate) Vinblastine Sulfate~36%>99.5%CN101284842A

Yields and purities are highly dependent on the specific reaction conditions, purification methods, and scale of the synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and semi-synthesis of Vinorelbine Tartrate. The unique structural features of vinorelbine, particularly the modified catharanthine ring, are key to its pharmacological activity. The multi-step semi-synthesis from naturally occurring precursors highlights the complexity of producing this important chemotherapeutic agent. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further research and process optimization may lead to more efficient and sustainable methods for the synthesis of vinorelbine and its analogues.

References

Vinorelbine's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent antineoplastic agent utilized in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[2][3] This interference leads to a halt in the cell cycle at the G2/M phase, triggering mitotic arrest and subsequent apoptotic cell death.[1][4] This technical guide provides an in-depth examination of vinorelbine's molecular interactions with tubulin, its quantitative effects on microtubule dynamics and cell cycle distribution, and the signaling pathways that culminate in apoptosis. Detailed experimental protocols for key assays are provided for research and drug development professionals.

Core Mechanism of Action: Interaction with Tubulin

Vinorelbine exerts its antimitotic effects by binding to the β-tubulin subunit, specifically at the Vinca-binding domain, which is located near the positive end of microtubules.[4] This binding inhibits the polymerization of tubulin dimers into microtubules.[2][5] Unlike some other vinca alkaloids, vinorelbine's interaction induces a conformational change in tubulin that enhances its self-association into spiral aggregates, rather than causing extensive depolymerization at lower concentrations.[4][6] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2][7]

A Vinorelbine B Binds to β-tubulin (Vinca Domain) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F Mitotic Arrest (G2/M Phase) E->F G Apoptosis F->G

Figure 1: Vinorelbine's core mechanism leading to mitotic arrest.

Quantitative Effects on Microtubule Dynamics

Vinorelbine alters microtubule dynamic instability, the process of alternating growth and shortening crucial for spindle function. Its primary effects include slowing the microtubule growth rate, increasing the duration of growth phases, and reducing the duration of shortening phases.[8][9] This suppression of dynamics, rather than outright depolymerization at clinical concentrations, is key to its efficacy.[8] The inhibitory concentration (IC50) for microtubule polymerization provides a quantitative measure of its potency.

Drug IC50 for Microtubule Polymerization Inhibition (µM)
Vinorelbine0.80
Vinflunine (B192657)1.2
Vinblastine0.54
Table 1: Comparative IC50 values for the inhibition of purified tubulin polymerization by different Vinca alkaloids. Data is derived from sedimentation assays determining microtubule polymer mass.[8][10]

Impact on Cell Cycle Progression and Mitotic Arrest

By disrupting the mitotic spindle, vinorelbine activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This prevents the onset of anaphase until all chromosomes are correctly attached to the spindle, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[11] This arrest is a hallmark of vinorelbine's activity and can be readily quantified by analyzing the DNA content of a cell population.[12] While mitotic arrest is a primary outcome, some studies indicate that vinorelbine can also induce apoptosis during interphase, independently of a prolonged mitotic block, particularly in cells with certain genetic backgrounds like APC-deficiency.[11][13][14]

Cell Line Vinorelbine Conc. (nM) Control % in G2/M Treated % in G2/M
ECV3041016.4 ± 1.143.1 ± 1.2
H2921018.0 ± 1.248.0 ± 1.8
MCF-7515.0 ± 0.945.4 ± 1.9
CAL-27516.0 ± 0.837.6 ± 1.4
Table 2: Vinorelbine-induced G2/M cell cycle block after 24 hours of treatment in various human cancer cell lines. Percentages were determined by flow cytometry.[12]

Signaling Pathways to Apoptosis

Prolonged mitotic arrest induced by vinorelbine ultimately triggers apoptosis through intrinsic and extrinsic pathways. A key event is the activation of the c-Jun N-terminal kinase (JNK) pathway.[15] Activated JNK phosphorylates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, which inactivates them.[15][16][17] This inactivation, coupled with the increased expression or mitochondrial recruitment of pro-apoptotic proteins like BIM, disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of caspases, which execute programmed cell death.[13][14] In some contexts, vinorelbine's apoptotic induction is also linked to the upregulation of the p53 tumor suppressor protein.[18][19]

cluster_0 Vinorelbine-Induced Stress cluster_1 Signaling Cascade cluster_2 Mitochondrial Regulation cluster_3 Execution Phase A Microtubule Disruption B JNK Pathway Activation A->B C p53 Upregulation A->C D Bcl-2 / Bcl-xL Phosphorylation (Inactivation) B->D E BIM Recruitment to Mitochondria C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Caspase Cascade Activation F->G H Apoptosis G->H

Figure 2: Key signaling pathways in vinorelbine-induced apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is used to quantify the effect of vinorelbine on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • GTP solution (100 mM)

  • Vinorelbine stock solution (in DMSO)

  • Glycerol

  • Spectrophotometer with temperature control

Methodology:

  • Preparation: Resuspend purified tubulin in ice-cold polymerization buffer to a final concentration of 1-2 mg/mL (e.g., 17 µM).[8]

  • Reaction Setup: In a 96-well plate or quartz cuvettes, add the tubulin solution. Add varying concentrations of vinorelbine or vehicle control (DMSO) to the wells.

  • Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate/cuvettes to a spectrophotometer pre-warmed to 37°C.[8]

  • Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. IC50 values are determined by plotting the maximum polymer mass against the logarithm of vinorelbine concentration.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol details the standard method for assessing the distribution of cells in different phases of the cell cycle following vinorelbine treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Vinorelbine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that ensures exponential growth during the experiment (e.g., 50,000 cells/well in a 6-well plate). Allow cells to adhere for 24 hours.[12]

  • Drug Incubation: Treat the cells with the desired concentrations of vinorelbine or vehicle control for a specified time (e.g., 24 hours).[12]

  • Harvesting: Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Collect cells, including those floating in the medium, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[20]

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase A staining solution and incubate for 20-30 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence emission of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22][23]

A Seed Cells in Culture Plates B 24h Incubation A->B C Treat with Vinorelbine (e.g., 24 hours) B->C D Harvest Cells (Trypsinization + Centrifugation) C->D E Fix in Cold 70% Ethanol D->E F Stain with Propidium Iodide and RNase A E->F G Acquire Data on Flow Cytometer F->G H Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M) G->H

Figure 3: Workflow for cell cycle analysis via flow cytometry.

Conclusion

Vinorelbine's efficacy as an anticancer agent is fundamentally rooted in its ability to disrupt microtubule dynamics, leading to a robust G2/M phase cell cycle arrest and subsequent apoptosis. By suppressing microtubule growth rates and altering dynamic instability, it prevents the formation of a functional mitotic spindle, activating cellular checkpoints that culminate in programmed cell death. The activation of JNK and modulation of the Bcl-2 protein family are central to this apoptotic response. The provided quantitative data and detailed protocols offer a framework for researchers to further investigate and harness the therapeutic potential of vinorelbine and other microtubule-targeting agents.

References

The Discovery and Development of Vinorelbine: A Semi-Synthetic Vinca Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vinorelbine (B1196246), a semi-synthetic derivative of the vinca (B1221190) alkaloids, represents a significant advancement in the chemotherapy of non-small cell lung cancer and breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and development of vinorelbine. It details the semi-synthetic production process from the natural precursors, catharanthine (B190766) and vindoline (B23647), and elucidates its mechanism of action as a potent microtubule inhibitor. This document includes detailed experimental protocols for its synthesis and key biological assays, alongside a summary of its pharmacokinetic profile and clinical efficacy in major cancer types. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and practical application in research settings.

Discovery and History

The journey of vinorelbine begins with the exploration of natural products for therapeutic agents. The parent compounds, vinblastine (B1199706) and vincristine, were first isolated from the Madagascar periwinkle, Catharanthus roseus. These vinca alkaloids demonstrated significant anti-tumor activity but were also associated with considerable neurotoxicity.

In the 1980s, a team of researchers led by pharmacist Pierre Potier at the Centre National de la Recherche Scientifique (CNRS) in France sought to develop a new generation of vinca alkaloids with an improved therapeutic index. Their efforts focused on the semi-synthesis of novel derivatives, leading to the creation of vinorelbine.[1][2] This novel compound was synthesized through the modification of the catharanthine moiety of the vinca alkaloid structure.[3]

Vinorelbine was licensed to the Pierre Fabre Group, a French pharmaceutical company, for clinical development. It was first approved in France in 1989 for the treatment of non-small cell lung cancer (NSCLC) under the brand name Navelbine®.[1][2] Subsequently, its indication was expanded to include metastatic breast cancer in 1991.[1] The United States Food and Drug Administration (FDA) granted approval for vinorelbine in December 1994 for the treatment of NSCLC.[1][2]

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[4][5] Unlike other vinca alkaloids, vinorelbine shows a greater specificity for mitotic microtubules over axonal microtubules, which may contribute to its lower neurotoxicity.[3]

The primary target of vinorelbine is tubulin, the protein subunit of microtubules.[4] Vinorelbine binds to the β-tubulin subunit at the vinca-binding domain, which is located near the positive end of the microtubules.[4][6] This binding inhibits the polymerization of tubulin into microtubules and promotes their disassembly.[5][7] The disruption of microtubule function leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death).[4][8]

The interaction of vinorelbine with tubulin is complex. Nuclear magnetic resonance (NMR) studies have revealed that the tubulin dimer has approximately 2.6 to 2.7 binding sites for vinorelbine with a high affinity (Kd < 10⁻⁵ M) at physiological temperatures.[1]

Signaling Pathway of Vinorelbine-Induced Apoptosis

vinorelbine_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vinorelbine Vinorelbine Tubulin α/β-Tubulin Dimers Vinorelbine->Tubulin Binds to β-tubulin Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization (Inhibited) Microtubules->Tubulin Depolymerization (Promoted) Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Mitotic_Arrest->Bcl2 Downregulation

Caption: Vinorelbine's mechanism of action leading to apoptosis.

Semi-Synthetic Production

Vinorelbine is produced through a semi-synthetic process starting from two naturally occurring vinca alkaloids: catharanthine and vindoline.[5][8] The core of the synthesis involves the coupling of these two precursors, followed by a series of chemical modifications.

Experimental Workflow for Vinorelbine Synthesis

vinorelbine_synthesis_workflow Start Start Materials: Catharanthine Tartrate & Vindoline Step1 Step 1: Coupling Reaction (FeCl3, HCl) Start->Step1 Intermediate1 Anhydrovinblastine Intermediate Step1->Intermediate1 Step2 Step 2: Reduction (Sodium Borohydride) Intermediate1->Step2 Intermediate2 Dehydrated Vinblastine Step2->Intermediate2 Step3 Step 3: Ring Opening & Rearrangement (Trifluoroacetic Anhydride) Intermediate2->Step3 Product Vinorelbine (Base) Step3->Product Step4 Step 4: Salt Formation (Tartaric Acid) Product->Step4 FinalProduct Vinorelbine Bitartrate (B1229483) Step4->FinalProduct Purification Purification (HPLC) FinalProduct->Purification

Caption: General workflow for the semi-synthesis of Vinorelbine.

Detailed Experimental Protocols

Protocol 1: Semi-Synthesis of Vinorelbine Tartrate [9]

  • Coupling Reaction:

    • In a suitable reactor, dissolve catharanthine tartrate and vindoline in a minimal amount of dilute hydrochloric acid.

    • Add ferric trichloride (B1173362) solution and allow the reaction to proceed for approximately 13 hours at 4°C under air-proof conditions.

    • Terminate the reaction and adjust the pH to 7 with ammonia.

    • Centrifuge the reaction mixture at high speed and discard the supernatant.

    • Repeatedly extract the lower layer with chloroform (B151607) and collect the organic phases.

    • Evaporate the chloroform to obtain the crude coupled product.

  • Reduction:

    • React the crude product from the previous step with sodium borohydride (B1222165) to yield dehydrated vinblastine.

  • Ring-Opening and Rearrangement:

    • Treat the dehydrated vinblastine with trifluoroacetic anhydride (B1165640) to induce ring-opening and rearrangement, forming vinorelbine.

  • Salt Formation:

    • React the vinorelbine base with tartaric acid to form vinorelbine bitartrate.

Protocol 2: Purification of Vinorelbine by Preparative HPLC [10]

  • Sample Preparation: Dissolve the crude vinorelbine or its salt in purified water, filter through a membrane filter, and dilute with purified water.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18 preparative column.

    • Mobile Phase A: Organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Mobile Phase B: Dihydrogen phosphate (B84403) aqueous solution/organic solvent mixture.

    • Mobile Phase C: Purified water.

    • Flow Rate: 0.5 L/min - 10 L/min.

    • Detection: UV at 267 nm.[11]

  • Purification Process:

    • Equilibrate the column with the initial mobile phase conditions.

    • Load the prepared sample onto the column.

    • Elute with a gradient of the mobile phases to separate vinorelbine from impurities.

    • Collect the fraction containing the target peak.

  • Desalting and Extraction:

    • Perform a desalting step using a mobile phase of organic solvent and purified water.

    • Add the collected fraction to a mixed solvent of an organic solvent (e.g., dichloromethane) and water.

    • Adjust the pH to 8-12.

    • Separate the organic layer, wash, dry, and concentrate under reduced pressure to obtain purified vinorelbine.

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetics of vinorelbine have been extensively studied in cancer patients. Following intravenous administration, vinorelbine exhibits a triphasic plasma concentration decay.[3][6]

Table 1: Pharmacokinetic Parameters of Intravenous Vinorelbine in Adult Cancer Patients

ParameterValueReference(s)
Terminal Half-Life (t½)27.7 - 44.7 hours[3][6]
Plasma Clearance (CL)0.97 - 1.28 L/h/kg[3][6]
Volume of Distribution (Vz)25.4 - 75.61 L/kg[3][6]
Protein Binding79.6% - 91.2%[3]
Oral Bioavailability~27% (range 12-59%)[4]
Preclinical Efficacy: IC50 Values

The in vitro cytotoxic activity of vinorelbine has been evaluated in various cancer cell lines.

Table 2: IC50 Values of Vinorelbine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
HOSOsteosarcoma3.2 (24h), 0.8 (48h), 0.4 (72h)[12]
MG-63OsteosarcomaNot specified[12]
P388 (sensitive)Murine LeukemiaNot specified[13]
P388 (resistant)Murine LeukemiaNot specified[13]

Note: Specific IC50 values for P388 cell lines were not provided in the search results, but the study indicates differential sensitivity.

Clinical Efficacy

Vinorelbine has demonstrated significant clinical activity, both as a single agent and in combination with other chemotherapy drugs, in the treatment of NSCLC and breast cancer.

Table 3: Summary of Clinical Trial Results for Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)

Trial/StudyTreatment RegimenPatient PopulationObjective Response Rate (ORR)Median Overall Survival (OS)Reference(s)
SWOG S9411Vinorelbine + CisplatinAdvanced NSCLC26%8 months[8]
ELVIS trialVinorelbineElderly (>70 years) Advanced NSCLC20%28 weeks[14]
Gridelli et al.Vinorelbine + GemcitabineElderly (>70 years) Advanced NSCLC22%29 weeks[14]
FLEX trialVinorelbine + Cisplatin ± CetuximabAdvanced NSCLC29% (VC), 36% (VC + Cetuximab)10.1 months (VC), 11.3 months (VC + Cetuximab)[14]
Kang et al.Vinorelbine monotherapy (3rd/4th line)Advanced NSCLC19.5%7.6 months[15]
Real-world dataVinorelbine monotherapyAdvanced NSCLC22% (PR)7.5 months[16]
Real-world dataVinorelbine + PlatinumAdvanced NSCLC22% (PR)12.4 months[16]

Table 4: Summary of Clinical Trial Results for Vinorelbine in Breast Cancer

Trial/StudyTreatment RegimenPatient PopulationObjective Response Rate (ORR)Median Time to Progression/PFSReference(s)
Phase II (First-line)Intravenous VinorelbineAdvanced Breast Cancer41%6 months[14]
Phase II (First-line)Oral VinorelbineAdvanced Breast Cancer31%17.4 weeks[2]
NorBreast-231Oral Vinorelbine vs. PaclitaxelER+/HER2- Advanced Breast Cancer75.8% (DCR)Not specified[17]
NCCTG studyOral VinorelbineElderly (≥65 years) Metastatic Breast Cancer4%4.7 months[15]

DCR = Disease Control Rate; PR = Partial Response; PFS = Progression-Free Survival

Key Experimental Protocols

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of vinorelbine on the in vitro assembly of microtubules.

  • Reagents and Materials:

    • Purified tubulin protein

    • GTP solution

    • Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

    • Vinorelbine stock solution

    • 96-well microplate

    • Spectrophotometer or fluorometer capable of kinetic reads at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.

    • Add vinorelbine at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known microtubule inhibitor).

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of vinorelbine on the rate and extent of tubulin polymerization.

Protocol 4: Apoptosis Assay by Annexin V Staining and Flow Cytometry[18][19][20][21]

This protocol is used to quantify the percentage of apoptotic cells following treatment with vinorelbine.

  • Cell Culture and Treatment:

    • Culture cancer cells to the desired confluency.

    • Treat the cells with various concentrations of vinorelbine for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI-negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by vinorelbine.

Conclusion

Vinorelbine stands as a testament to the power of rational drug design based on natural product scaffolds. Its development marked a significant step forward in cancer chemotherapy, offering an effective treatment with a more favorable safety profile compared to its predecessors. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and clinical application of vinorelbine, intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development. The provided experimental protocols and quantitative data summaries offer a foundation for further investigation and application of this important therapeutic agent.

References

An In-depth Technical Guide to Vinorelbine's Target Binding and Interaction with Tubulin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent anti-mitotic agent widely used in cancer chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides a comprehensive overview of the molecular interactions between vinorelbine and its target, the tubulin protein. It delves into the specifics of the binding site, the differential interactions with various tubulin isoforms, and the downstream signaling consequences of this interaction. This document synthesizes quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular processes to serve as a critical resource for researchers in oncology and drug development.

Vinorelbine's Binding Site and Mechanism of Action

Vinorelbine exerts its anti-cancer effects by binding to tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerize to form microtubules.[1] Like other vinca alkaloids, vinorelbine binds to the β-tubulin subunit at a specific site known as the Vinca-binding domain, which is located near the positive end of the microtubule.[1] This binding is rapid and reversible and induces a conformational change in the tubulin dimer, which in turn increases the affinity of tubulin for itself.[1]

At high concentrations, vinorelbine promotes the depolymerization of microtubules and the destruction of the mitotic spindle.[1] However, at lower, more clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics.[1] This includes slowing the rate of microtubule growth and shortening and increasing the time microtubules spend in a state of attenuated dynamics (neither growing nor shortening).[1] This disruption of the delicate balance of microtubule polymerization and depolymerization is sufficient to arrest cells in the M-phase of the cell cycle, ultimately leading to apoptotic cell death.[2][3]

Molecular docking studies have further elucidated the binding mode of vinorelbine within the α,β-tubulin interface, providing insights into the structure-activity relationship of vinca alkaloids.[4]

Quantitative Analysis of Vinorelbine-Tubulin Interaction

The affinity of vinorelbine for tubulin has been quantified using various biophysical techniques. These studies provide valuable data for understanding its potency and for comparing it with other microtubule-targeting agents.

ParameterValueMethodOrganism/SystemReference
Binding Affinity (Kd) < 10 µMNMR SpectroscopySheep Brain Tubulin[5]
IC50 (Polymerization Inhibition) 0.80 µMSedimentation AssayBovine Brain Tubulin
Overall Affinity Ranking Vincristine (B1662923) > Vinblastine > VinorelbineSedimentation VelocityPorcine Brain Tubulin[6]
Binding Sites ~2.6 per tubulin dimerNMR SpectroscopySheep Brain Tubulin[5]

Note: The overall affinity of vinca alkaloids for tubulin appears to correlate with their clinical dosages, with vincristine having the highest affinity and being used at the lowest doses, while vinorelbine has a lower affinity and is used at higher doses.[6][7]

Interaction with Tubulin Isoforms and Mechanisms of Resistance

The differential expression of tubulin isotypes, particularly β-tubulin isotypes, in cancer cells is a significant factor in determining their sensitivity to vinorelbine. Overexpression of the class III β-tubulin isotype (βIII-tubulin) is frequently associated with resistance to vinorelbine and other microtubule-targeting agents in various cancers, including non-small cell lung cancer.[8][9][10][11][12]

While direct quantitative binding data of vinorelbine to each purified tubulin isotype is limited in the public domain, the correlation between high βIII-tubulin expression and clinical resistance strongly suggests a weaker interaction between vinorelbine and this specific isotype.[11][12] This altered binding affinity is believed to be a key mechanism of drug resistance.

The purification of specific tubulin isotypes from various sources, such as cultured cells or brain tissue, is now possible through methods like polymerization-depolymerization cycles and affinity purification using TOG domains.[13][14][15][16][17] These techniques are crucial for conducting in vitro assays to precisely determine the binding affinities of drugs like vinorelbine to different tubulin isotypes.

Signaling Pathways Affected by Vinorelbine

The disruption of microtubule dynamics by vinorelbine triggers a cascade of signaling events, culminating in cell cycle arrest and apoptosis.

G Vinorelbine-Induced Signaling Pathway Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to β-subunit MicrotubuleDynamics Microtubule Dynamics (Suppression) Tubulin->MicrotubuleDynamics MitoticSpindle Mitotic Spindle Disruption MicrotubuleDynamics->MitoticSpindle MitoticArrest Mitotic Arrest (M-Phase) MitoticSpindle->MitoticArrest ROS ROS Imbalance MitoticArrest->ROS JNK JNK Activation (Prolonged) MitoticArrest->JNK NfKb NF-κB Activation MitoticArrest->NfKb BCL2 Bcl-2 Phosphorylation MitoticArrest->BCL2 ROS->JNK Mcl1 Mcl-1 Downregulation JNK->Mcl1 MitochondrialDysfunction Mitochondrial Dysfunction JNK->MitochondrialDysfunction Mcl1->MitochondrialDysfunction Apoptosis Apoptosis NfKb->Apoptosis BCL2->Apoptosis Caspase Caspase Activation MitochondrialDysfunction->Caspase Caspase->Apoptosis

Caption: Vinorelbine-induced signaling cascade leading to apoptosis.

The primary consequence of vinorelbine's interaction with tubulin is the disruption of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle.[18] This mitotic arrest can trigger several downstream signaling pathways:

  • JNK Pathway: Prolonged activation of c-Jun N-terminal kinase (JNK) is a critical step in vinorelbine-induced apoptosis. This activation is often mediated by an imbalance in reactive oxygen species (ROS).[19]

  • Mcl-1 Downregulation: Activated JNK can lead to the downregulation of the anti-apoptotic protein Mcl-1, further promoting cell death.[19]

  • NF-κB Pathway: The NF-κB/IκB signaling pathway has also been implicated in mediating vinca alkaloid-induced apoptosis.[20]

  • Bcl-2 Family: Phosphorylation of the pro-apoptotic protein Bcl-2 is another mechanism through which vinca alkaloids can induce apoptosis.[3]

Ultimately, these pathways converge on the activation of caspases, the executioners of apoptosis, leading to programmed cell death.

Key Experimental Protocols

Accurate and reproducible experimental data are the foundation of our understanding of vinorelbine's mechanism of action. Below are detailed methodologies for key assays used to characterize the interaction between vinorelbine and tubulin.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in a cell-free system.

G Tubulin Polymerization Assay Workflow cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Thaw Tubulin, Buffers, GTP, and DAPI Compound Prepare Serial Dilutions of Vinorelbine Reagents->Compound Mix Prepare Tubulin Polymerization Mix (Tubulin, Buffer, GTP, DAPI) Compound->Mix Plate Pipette Compound Dilutions into 96-well Plate Mix->Plate Initiate Add Cold Tubulin Mix to Initiate Polymerization Plate->Initiate Read Place in 37°C Plate Reader and Measure Fluorescence (Ex: 360nm, Em: 450nm) Initiate->Read Plot Plot Fluorescence Intensity vs. Time Read->Plot Analyze Analyze Polymerization Curve (Lag, Growth, Steady-State) Plot->Analyze IC50 Calculate IC50 for Inhibition Analyze->IC50

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules. Inhibitors of polymerization, like vinorelbine, will reduce the rate and extent of the fluorescence increase.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • DAPI solution

  • Glycerol

  • Vinorelbine and control compounds (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of vinorelbine and control compounds in General Tubulin Buffer.

  • Tubulin Polymerization Mix: On ice, prepare the polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and a final concentration of 10 µM DAPI.

  • Assay Setup: Pipette the compound dilutions into the wells of a pre-warmed 96-well plate.

  • Initiation: To start the reaction, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of vinorelbine can be quantified by comparing the polymerization rate and the steady-state fluorescence level to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the vinorelbine concentration.

Sedimentation Velocity Analytical Ultracentrifugation

This technique is used to study the self-association of tubulin induced by vinca alkaloids and to determine the thermodynamics of this interaction.

Principle: Analytical ultracentrifugation measures the rate at which molecules move in a strong centrifugal field. The sedimentation coefficient is dependent on the mass and shape of the molecules. Vinorelbine induces tubulin to form spiral aggregates, which have a higher sedimentation coefficient than tubulin dimers. By measuring the sedimentation coefficient at different concentrations of vinorelbine and tubulin, the affinity constants for drug binding and tubulin self-association can be determined.

Materials:

  • Purified tubulin

  • Vinorelbine

  • Buffer (e.g., 50 µM GDP or GTP)

  • Analytical ultracentrifuge with absorbance or interference optics

Procedure:

  • Sample Preparation: Prepare samples of tubulin at a constant concentration with varying concentrations of vinorelbine in the appropriate buffer.

  • Centrifugation: Load the samples into the analytical ultracentrifuge cells. Centrifuge the samples at a specific speed and temperature (e.g., 42,000 rpm at 20°C).

  • Data Acquisition: Collect sedimentation data by scanning the cells at regular time intervals using either absorbance or interference optics.

  • Data Analysis: Analyze the raw sedimentation data using software like SEDFIT or UltraScan. The data can be fitted to models of ligand-mediated self-association to extract thermodynamic parameters, such as the equilibrium constants for vinorelbine binding to tubulin dimers and for the association of liganded dimers into spiral polymers.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (vinorelbine) to a macromolecule (tubulin). By titrating one component into the other and measuring the heat change after each injection, a binding isotherm can be generated. Fitting this curve provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified tubulin

  • Vinorelbine

  • Identical, degassed buffer for both tubulin and vinorelbine solutions

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of tubulin in the sample cell and a more concentrated solution of vinorelbine in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of the vinorelbine solution into the tubulin solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of vinorelbine to tubulin to generate a binding isotherm. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Conclusion

Vinorelbine's clinical efficacy is rooted in its specific interaction with β-tubulin, leading to the suppression of microtubule dynamics and subsequent mitotic arrest and apoptosis. The expression of different tubulin isotypes, particularly the upregulation of βIII-tubulin, represents a significant clinical challenge due to its association with drug resistance. A deeper, quantitative understanding of the differential binding of vinorelbine to these isoforms is crucial for the development of next-generation microtubule-targeting agents that can overcome these resistance mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these interactions and to screen for novel compounds with improved therapeutic profiles. The continued elucidation of the downstream signaling pathways will also open new avenues for combination therapies that can enhance the efficacy of vinorelbine and other vinca alkaloids.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Vinorelbine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a well-established chemotherapeutic agent employed in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3][4][5][6][7] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[3][8][9][10][11][12] This interference leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis.[1][8][11][13][14] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Vinorelbine across a spectrum of cancer cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Vinorelbine in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as exposure time and the cytotoxicity assay used.

Cancer TypeCell LineIC50 (nM)Exposure TimeAssayReference
Breast Cancer BCap372.3 ± 0.472 hMTT[15]
BC-DS (Vinorelbine-resistant)729 ± 10072 hMTT[15]
BC-TS (Vinorelbine-resistant)120 ± 2172 hMTT[15]
4T1>1000 (approx. based on graph)Not SpecifiedCell Viability[16]
Lung Cancer A54950,13024 hXTT[13]
Osteosarcoma HOS (TP53 wild-type)3.2 ± 0.824 hNot Specified[17]
HOS (TP53 wild-type)0.8 ± 0.548 hNot Specified[17]
HOS (TP53 wild-type)0.4 ± 0.372 hNot Specified[17]
Leukemia B-CLL (Patient Samples)4 ng/ml - 83 µg/mlNot SpecifiedINT[18]

Mechanism of Action and Signaling Pathways

Vinorelbine exerts its cytotoxic effects primarily by targeting tubulin, the fundamental protein component of microtubules.[3][8][9] By binding to β-tubulin subunits, Vinorelbine inhibits their polymerization into microtubules, leading to a cascade of cellular events that culminate in cell death.[3][8]

Microtubule Disruption and Mitotic Arrest

At high concentrations, Vinorelbine promotes microtubule depolymerization, while at lower concentrations, it suppresses microtubule dynamics, effectively freezing them in a state of attenuated activity.[3][8] This disruption of microtubule function is particularly detrimental during mitosis, as it prevents the proper formation and function of the mitotic spindle.[8][9][10] Consequently, cancer cells are arrested in the G2/metaphase stage of the cell cycle.[1][11]

G1 Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to β-tubulin Microtubules Microtubules Vinorelbine->Microtubules Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Formation G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to

Caption: Vinorelbine's disruption of microtubule dynamics leading to G2/M arrest.

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This process involves a complex interplay of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.

Several key signaling molecules have been implicated in Vinorelbine-induced apoptosis:

  • Bcl-2 Family: Vinorelbine has been shown to cause a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[1] The Bcl-2 family of proteins are critical regulators of apoptosis, and a shift in the balance towards pro-apoptotic members can initiate the apoptotic cascade.

  • Caspases: The activation of caspase-3, -8, and -9 has been observed in Jurkat cells following Vinorelbine treatment, indicating the involvement of the caspase cascade in Vinorelbine-mediated apoptosis.[1]

  • p53: The tumor suppressor protein p53 can play a role in the cellular response to chemotherapy. In TP53 wild-type HOS osteosarcoma cells, Vinorelbine treatment led to an up-regulation of p53 expression.[17][19] However, Vinorelbine can also induce apoptosis independently of p53 status.[17][19]

G2 cluster_vinorelbine Vinorelbine Treatment cluster_apoptosis Apoptotic Pathway G2M_Arrest G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Caspase8 Caspase-8 G2M_Arrest->Caspase8 Activates p53 p53 (Tumor Suppressor) G2M_Arrest->p53 Induces (in some cells) Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of Vinorelbine-induced apoptosis.

Experimental Protocols

Standardized protocols are essential for reproducible in vitro cytotoxicity studies. The following are detailed methodologies for commonly used assays.

Cell Culture and Drug Preparation
  • Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, NSCLC cell lines A549, Calu-6, and H1792 can be grown in appropriate media from Sigma-Aldrich.[4]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Vinorelbine Stock Solution: Prepare a high-concentration stock solution of Vinorelbine in a suitable solvent (e.g., DMSO or sterile water) and store it at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using the appropriate cell culture medium.

Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

G3 Start Seed Cells in 96-well Plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Add Vinorelbine dilutions Incubate1->Treat Incubate2 Incubate (e.g., 24, 48, or 72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (e.g., 2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read Measure absorbance (e.g., 570 nm) Add_Solvent->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Remove the old medium and add fresh medium containing various concentrations of Vinorelbine. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

The XTT assay is similar to the MTT assay but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance. In the context of Vinorelbine, several mechanisms of resistance have been identified in vitro.

  • P-glycoprotein (P-gp) Overexpression: P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Overexpression of P-gp can lead to increased removal of Vinorelbine from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[15][20]

  • Multidrug Resistance-Associated Protein (MRP1): Similar to P-gp, MRP1 is another ABC transporter that can contribute to Vinorelbine resistance by actively transporting the drug out of the cell.[20][21]

  • Tubulin Mutations: Alterations in the structure of tubulin can reduce the binding affinity of Vinorelbine, rendering it less effective at disrupting microtubule function.[22]

G4 Vinorelbine_ext Vinorelbine (Extracellular) Vinorelbine_int Vinorelbine (Intracellular) Vinorelbine_ext->Vinorelbine_int Enters Cell Pgp_MRP1 P-gp / MRP1 (Efflux Pumps) Vinorelbine_int->Pgp_MRP1 Pumped out Tubulin_mutated Mutated Tubulin Vinorelbine_int->Tubulin_mutated Reduced Binding Cytotoxicity Cytotoxicity Vinorelbine_int->Cytotoxicity Induces (in sensitive cells) Cell_Membrane Cell Membrane Pgp_MRP1->Vinorelbine_ext Tubulin_mutated->Cytotoxicity Decreased Effect

Caption: Key mechanisms of in vitro resistance to Vinorelbine.

Conclusion

Vinorelbine demonstrates significant in vitro cytotoxicity across a wide range of cancer cell lines, primarily through its action as a microtubule-destabilizing agent. This activity leads to mitotic arrest and the induction of apoptosis through various signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of Vinorelbine. Future research should continue to explore the nuances of Vinorelbine's mechanism of action, its interactions with other therapeutic agents, and strategies to overcome drug resistance.

References

Preclinical Antitumor Efficacy of Vinorelbine in Xenograft Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Vinorelbine (B1196246) in various xenograft models. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental methodologies, quantitative efficacy data, and the underlying molecular mechanisms of action.

Executive Summary

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, has demonstrated significant antitumor activity in a range of preclinical xenograft models. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] This guide summarizes key findings from multiple studies, presenting quantitative data on tumor growth inhibition and synergistic effects with other therapies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways implicated in Vinorelbine's activity and standardized experimental workflows are visualized to provide a clear conceptual framework for future research.

Quantitative Antitumor Activity of Vinorelbine

The efficacy of Vinorelbine has been evaluated in various xenograft models, both as a monotherapy and in combination with other agents. The following tables summarize the quantitative outcomes from several key studies.

Xenograft ModelCancer TypeTreatmentDosageKey FindingsReference
973Lung AdenocarcinomaVinorelbine2 mg/kg (i.p.)Significant tumor growth inhibition. When combined with 20Gy radiation, tumor growth delay was 28 days.[3][4]
973Lung AdenocarcinomaVinorelbine + Radiation (10Gy and 20Gy)2 mg/kg (i.p.)Enhancement factors of 1.1 and 1.2, respectively, indicating a synergistic effect.[3][4]
Human Ovarian CarcinomaOvarian CancerVinorelbine1 x 20 mg/kgStatistically significant reduction in tumor growth compared to the control group.[3]
4T1Breast CancerVinorelbine + Cisplatin (B142131) (metronomic)Low doses (e.g., 0.03125/0.05 mg/kg)Increased tumor growth.[5]
4T1Breast CancerVinorelbine + Cisplatin (metronomic)High doses (e.g., 2/3.2 mg/kg)Decreased tumor growth by 72.20%.[5]
4T1Breast CancerVinorelbine + 5-FU (metronomic)Low doses (e.g., 0.0525/3.9375 mg/kg)Increased tumor growth by 67.17%.[5]
4T1Breast CancerVinorelbine + 5-FU (metronomic)High doses (e.g., 0.84/63 mg/kg)Decreased tumor growth by 28.79%.[5]
A-549Non-Small Cell Lung CancerVinorelbine + Carboplatin (B1684641) + Pirfenidone (B1678446)Not specifiedSignificantly reduced the growth and proliferation of xenografts.[6]
P388LeukemiaVinorelbine-loaded implantsNot specifiedMore effective than i.v. administration in increasing median survival time.[7]

Key Signaling Pathways

Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Additionally, recent studies have elucidated its role in activating the STING (Stimulator of Interferon Genes) signaling pathway, which can contribute to its antitumor effects by inducing an immune response.

G Vinorelbine's Mechanism of Action Vinorelbine Vinorelbine Microtubules Microtubules Vinorelbine->Microtubules binds to tubulin STING_Pathway STING_Pathway Vinorelbine->STING_Pathway activates Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubules->Mitotic_Spindle_Disruption inhibits polymerization Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Type_I_IFN_Production Type_I_IFN_Production STING_Pathway->Type_I_IFN_Production Immune_Response Immune_Response Type_I_IFN_Production->Immune_Response Immune_Response->Apoptosis

Caption: Vinorelbine's dual mechanism of action.

Experimental Protocols

This section provides a detailed methodology for a generalized preclinical xenograft study with Vinorelbine, based on common practices from the cited literature.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., 973 lung adenocarcinoma, A-549 non-small cell lung cancer, 4T1 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][5][6]

  • Animals: Immunocompromised mice (e.g., nude mice, BALB/c mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[3][5] Animals are housed in a controlled environment with ad libitum access to food and water.

2. Xenograft Implantation:

  • Tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 0.1-0.2 mL of saline or culture medium) are injected subcutaneously into the flank of the mice.[5] For some studies, cells may be mixed with Matrigel to enhance tumor formation.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Animals are randomized into control and treatment groups (typically 6-8 mice per group).[3]

4. Vinorelbine Administration:

  • Preparation: Vinorelbine is diluted in a suitable vehicle, such as 0.9% NaCl solution.[3]

  • Dosage and Route: The dosage and administration route vary between studies. A common regimen is 2 mg/kg administered intraperitoneally (i.p.).[3] Other studies have explored different doses and intravenous (i.v.) or oral administration.

5. Data Collection and Analysis:

  • Tumor volumes and body weights are recorded regularly throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Efficacy endpoints include tumor growth inhibition (TGI), tumor growth delay (TGD), and survival.

  • Statistical analysis is performed to compare the outcomes between treatment and control groups.

6. In Vitro Assays (Optional but Recommended):

  • Clonogenic Assay: To assess the radiosensitizing effect of Vinorelbine, cells are treated with the drug before or after irradiation, and colony formation is evaluated.[3]

  • Apoptosis Assays: Flow cytometry or Western blotting can be used to measure markers of apoptosis (e.g., caspase activation) in treated cells.[5]

G General Experimental Workflow for Vinorelbine Xenograft Studies A Cell Culture B Xenograft Implantation (Subcutaneous Injection) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Administration (Vinorelbine +/- Other Agents) D->E F Data Collection (Tumor Volume, Body Weight) E->F G Endpoint Analysis (Tumor Excision, Weighing) F->G H Statistical Analysis G->H I Results H->I

Caption: Generalized workflow for in vivo efficacy testing.

Conclusion

The preclinical data strongly support the antitumor activity of Vinorelbine in various xenograft models. Its efficacy as a single agent and in combination with other therapies, such as radiation and chemotherapy, highlights its clinical potential. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for designing and interpreting future preclinical studies aimed at further optimizing Vinorelbine-based cancer therapies. The elucidation of its impact on the STING signaling pathway opens new avenues for exploring its immunomodulatory effects and developing novel combination strategies.

References

Vinorelbine CAS number and physical properties for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Vinorelbine's Properties and Applications in Research

This technical guide provides comprehensive information on the CAS number and physical properties of Vinorelbine (B1196246) for laboratory use. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's characteristics, relevant experimental protocols, and its mechanism of action.

Chemical Identification

IdentifierValue
Chemical Name Vinorelbine
CAS Number 71486-22-1[1][2][3][4][5][6]
Vinorelbine Tartrate CAS Number 125317-39-7[1][7]
Molecular Formula C₄₅H₅₄N₄O₈[1][3][8]
Molecular Weight 778.93 g/mol [3]

Physical and Chemical Properties

Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid, appearing as a white to yellow or light brown amorphous powder.[8] The following table summarizes its key physical and chemical properties relevant for laboratory handling and experimentation.

PropertyValueSource
Appearance White to yellow or light brown amorphous powder[8]
Melting Point 181-183 °C[8]
Solubility Water: >1000 mg/mL (as tartrate salt, pH approx. 3.5)[8], 10 mg/mL[7][8][9] DMSO: ~46 mg/mL (as tartrate salt)[9], 100 mg/mL (as ditartrate salt)[10] Ethanol: Soluble[1][6] Other Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][1][2][6][7][8][9][10]
Stability Unopened Vials (Refrigerated): Stable at 2°C to 8°C, protected from light.[11][12] Unopened Vials (Room Temperature): Stable for up to 72 hours at up to 25°C.[8][11] Diluted Solutions: Stability varies by diluent, concentration, and container material, but can be stable for 24 hours to several days under controlled conditions.[11][13][14][15] Storage: Should not be frozen.[11] For long-term storage of stock solutions, -20°C or -80°C is recommended.[9][12][8][9][11][12][13][14][15]
Optical Rotation [α]D²⁰ +52.4° (c = 0.3 in CHCl₃)[3][6][8]
UV Maximum Absorption (in Ethanol) 215, 268, 282, 293, 310 nm[3][5][6]

Mechanism of Action and Signaling Pathways

Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics, which is essential for mitotic spindle formation and chromosome segregation during cell division.[1][11] By binding to β-tubulin, Vinorelbine inhibits the polymerization of tubulin into microtubules.[1] This leads to a mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][6][16]

The disruption of microtubule function by Vinorelbine can trigger downstream signaling events, including the activation of the tumor suppressor protein p53 and the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6][12][17]

Below is a simplified representation of Vinorelbine's mechanism of action.

Vinorelbine_Mechanism cluster_0 Vinorelbine Vinorelbine Tubulin β-Tubulin Vinorelbine->Tubulin Binds to Microtubule Microtubule Polymerization Vinorelbine->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation MitoticArrest G2/M Phase Arrest Apoptosis Apoptosis MitoticArrest->Apoptosis p53 p53 Activation MitoticArrest->p53 Bcl2 Bcl-2 Family Modulation MitoticArrest->Bcl2 p53->Apoptosis Bcl2->Apoptosis

Vinorelbine's primary mechanism of action.

Experimental Protocols

This section outlines methodologies for key experiments involving Vinorelbine.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the cytotoxic effects of Vinorelbine on cultured cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Vinorelbine stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Vinorelbine in complete culture medium.

  • Remove the old medium from the wells and add the Vinorelbine dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the Vinorelbine stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[2][10][18][19]

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[2][10]

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.[2][10]

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with Vinorelbine Dilutions start->treat incubate Incubate for Desired Time treat->incubate add_reagent Add MTT/MTS Reagent incubate->add_reagent incubate2 Incubate (1-4 hours) add_reagent->incubate2 solubilize Add Solubilization Solution (MTT) incubate2->solubilize read Measure Absorbance incubate2->read (MTS) solubilize->read analyze Calculate Cell Viability read->analyze

Workflow for a cell viability assay.
Sample Preparation for HPLC Analysis

This protocol describes common methods for preparing biological samples for the quantification of Vinorelbine using High-Performance Liquid Chromatography (HPLC).

a) Protein Precipitation: This is a rapid method for removing proteins from plasma or whole blood samples.[7][9]

Materials:

  • Biological sample (e.g., plasma, whole blood)

  • Precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol)[7][9]

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a microcentrifuge tube containing the biological sample, add 3 volumes of the precipitating agent.[7]

  • Vortex the mixture vigorously for 1 minute to denature and precipitate the proteins.[7]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant for injection into the HPLC system.[7]

b) Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract compared to protein precipitation.[7][9]

Materials:

  • Biological sample

  • Internal standard (optional)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • To a tube containing the biological sample and internal standard, add the extraction solvent.

  • Vortex for several minutes to ensure thorough mixing and extraction of Vinorelbine into the organic phase.[7]

  • Centrifuge to separate the aqueous and organic layers.[7]

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the residue in the mobile phase before injection into the HPLC system.[7]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Vinorelbine on the polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • Vinorelbine at various concentrations

  • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute the purified tubulin in the polymerization buffer.

  • In a pre-warmed 96-well plate, add the tubulin solution to wells containing different concentrations of Vinorelbine or a vehicle control.

  • Initiate polymerization by adding GTP and immediately start monitoring the change in absorbance at 340 nm at 37°C.

  • Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).[20]

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.[20]

This technical guide provides a foundational understanding of Vinorelbine for laboratory applications. For specific experimental designs, further optimization and validation of these protocols are recommended. Always adhere to appropriate safety precautions when handling this potent chemotherapeutic agent.

References

Unraveling the Apoptotic Pathways Activated by Vinorelbine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, is a cornerstone in the chemotherapeutic arsenal (B13267) against various malignancies, primarily non-small cell lung cancer and breast cancer. Its principal mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis. This in-depth technical guide delineates the intricate signaling pathways through which Vinorelbine prompts programmed cell death. We will explore the pivotal roles of the intrinsic and extrinsic apoptotic pathways, the modulation of Bcl-2 family proteins, the activation of the caspase cascade, and the interplay with cell cycle regulation. This guide provides a comprehensive overview of the molecular events, supported by quantitative data and detailed experimental protocols, to aid researchers in further elucidating and leveraging Vinorelbine's pro-apoptotic capabilities.

Core Mechanism of Action: Microtubule Disruption and Mitotic Catastrophe

Vinorelbine exerts its cytotoxic effects by binding to β-tubulin, a key component of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, a state often referred to as mitotic catastrophe.[3][4] Unable to complete mitosis, the cell is ultimately driven towards apoptosis.[5]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a major route for Vinorelbine-induced apoptosis, centered around the mitochondria.

Role of the Bcl-2 Protein Family

The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic pathway.[6] Vinorelbine treatment has been shown to modulate the expression and activity of these proteins, tipping the balance in favor of apoptosis. A key determinant of a cell's susceptibility to apoptosis is the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins.[7][8] Studies have demonstrated that Vinorelbine can lead to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria.[7][9] In some cellular contexts, Vinorelbine has been observed to induce apoptosis without altering the phosphorylation of Bcl-2.[10][11]

The Pro-Apoptotic Protein Bim

The BH3-only protein Bim plays a significant role in mediating Vinorelbine-induced cell death. Evidence suggests that Vinorelbine treatment leads to the recruitment of Bim to the mitochondria, where it can neutralize anti-apoptotic Bcl-2 proteins, thereby facilitating apoptosis.[12]

Cytochrome c Release and Apoptosome Formation

The increased Bax/Bcl-2 ratio and the action of Bim lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

Caspase-9 and the Initiator Caspase Cascade

The apoptosome serves as a platform for the recruitment and activation of pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, initiating the final execution phase of apoptosis.

The Extrinsic (Death Receptor) Apoptotic Pathway

While the intrinsic pathway is a primary driver, evidence also points to the involvement of the extrinsic pathway in Vinorelbine-induced apoptosis.

Caspase-8 Activation

The extrinsic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface, leading to the recruitment and activation of pro-caspase-8. Studies have shown that Vinorelbine treatment can lead to the activation of caspase-8.[13]

The Role of Bid in Crosstalk between Pathways

A crucial link between the extrinsic and intrinsic pathways is the BH3-only protein Bid. Activated caspase-8 can cleave Bid into its truncated form, tBid.[10] tBid then translocates to the mitochondria to promote Bax/Bak activation and amplify the apoptotic signal, effectively engaging the intrinsic pathway. Interestingly, research indicates that in Vinorelbine-induced apoptosis, Bid truncation can also be mediated by the effector caspases-3 and -9, suggesting a feedback amplification loop.[10]

The Caspase Cascade: Executioners of Apoptosis

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of proteases known as caspases.

Initiator and Effector Caspases

As mentioned, caspase-9 (intrinsic) and caspase-8 (extrinsic) act as initiator caspases. They, in turn, activate the effector caspases, primarily caspase-3 and caspase-7.

Cleavage of Cellular Substrates

Activated effector caspases are responsible for the systematic dismantling of the cell. They cleave a wide range of cellular substrates, including nuclear lamins, cytoskeletal proteins, and inhibitors of DNases, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[13]

Data Presentation

Table 1: IC50 Values of Vinorelbine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer27.40[1]
Calu-6Non-Small Cell Lung Cancer10.01[1]
H1792Non-Small Cell Lung Cancer5.639[1]
COLO-829Melanoma0.475[2]
HT-144Melanoma0.849[2]
RKOColorectal Adenocarcinoma1.173[2]
NB4Acute Myeloid Leukemia1.213[2]
Table 2: Quantitative Effects of Vinorelbine on Apoptosis and Related Proteins
Cell LineTreatmentEffectFold Change / PercentageReference
H1792Vinorelbine (IC50)Increase in apoptotic cellsSignificant (p = 0.0013)[1]
4T1 (in vivo)Vinorelbine (0.84/63 mg/kg) + 5-FUIncrease in cleaved-caspase-330.04%[13]
4T1 (in vivo)Vinorelbine (0.84/63 mg/kg) + 5-FUIncrease in caspase-329.22%[13]
4T1 (in vivo)Vinorelbine (0.84/63 mg/kg) + 5-FUIncrease in caspase-845.72%[13]
Pediatric ALLChemotherapy (including Vinorelbine)Increase in Bax/Bcl-2 ratio3.5-fold[7]

Experimental Protocols

Western Blotting for Apoptosis-Related Proteins

Objective: To detect and quantify the expression levels of key apoptotic proteins such as Bcl-2, Bax, cleaved caspases, and PARP.

Protocol:

  • Cell Lysis: Treat cells with Vinorelbine at desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.[14][15]

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells following Vinorelbine treatment.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Vinorelbine. Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[16][17]

    • Interpretation:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Caspase Activity Assay

Objective: To measure the activity of key effector caspases (e.g., caspase-3/7).

Protocol:

  • Cell Plating: Seed cells in a 96-well plate.

  • Treatment: Treat cells with Vinorelbine and appropriate controls.

  • Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.[18][19][20]

TUNEL Assay for DNA Fragmentation

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Fix and permeabilize Vinorelbine-treated cells or tissue sections.

  • TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).

  • Detection: If using indirectly labeled dUTPs, incubate with a labeled anti-BrdU antibody or streptavidin-HRP followed by a substrate.

  • Analysis: Visualize the stained cells by fluorescence microscopy or quantify by flow cytometry.[21][22][23]

Signaling Pathway and Experimental Workflow Diagrams

Vinorelbine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeleton Disruption cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway & Crosstalk cluster_execution Execution Pathway Vinorelbine Vinorelbine Microtubule Microtubule Dynamics Vinorelbine->Microtubule Inhibits MitoticArrest G2/M Arrest (Mitotic Catastrophe) Microtubule->MitoticArrest Bcl2_family Bcl-2 Family Modulation (Increased Bax/Bcl-2 Ratio) MitoticArrest->Bcl2_family Caspase8_ext Caspase-8 Activation MitoticArrest->Caspase8_ext MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Bim Bim Activation Bim->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Bid Bid Cleavage to tBid Caspase8_ext->Bid Caspase8_ext->Caspase37 Bid->MOMP Caspase37->Bid Substrates Cleavage of Cellular Substrates Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Vinorelbine-induced apoptotic signaling pathways.

Experimental_Workflow cluster_treatment Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture treatment Vinorelbine Treatment (Dose-response & Time-course) start->treatment flow Flow Cytometry (Annexin V/PI) treatment->flow western Western Blot (Bcl-2 family, Caspases) treatment->western caspase_assay Caspase Activity Assay treatment->caspase_assay tunel TUNEL Assay (DNA Fragmentation) treatment->tunel quantification Quantification of Apoptotic Cells & Protein Expression flow->quantification western->quantification caspase_assay->quantification tunel->quantification pathway_analysis Pathway Elucidation quantification->pathway_analysis

Caption: Workflow for studying Vinorelbine-induced apoptosis.

Conclusion

Vinorelbine orchestrates a multi-faceted apoptotic response in cancer cells, primarily initiated by its disruptive effect on microtubule dynamics and subsequent mitotic arrest. The convergence of the intrinsic and extrinsic pathways, amplified by the Bid-mediated crosstalk, culminates in the activation of the caspase cascade and the execution of programmed cell death. A thorough understanding of these intricate molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for optimizing the therapeutic application of Vinorelbine and for the development of novel combination strategies to overcome drug resistance. This guide serves as a comprehensive resource for researchers dedicated to advancing our knowledge of this potent anti-cancer agent.

References

Methodological & Application

Application Note and Protocol: Preparation of Vinorelbine Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinorelbine (B1196246) is a semi-synthetic vinca (B1221190) alkaloid chemotherapeutic agent used in the treatment of several cancer types, including non-small cell lung cancer and breast cancer.[1][2][3] Its mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[3][4][5] This interference leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cancer cells.[4][6] Accurate preparation of Vinorelbine stock solutions is critical for obtaining reproducible and reliable results in in-vitro studies. This document provides a detailed protocol for the preparation, storage, and use of Vinorelbine for cell culture applications.

Physicochemical and Biological Data

The following table summarizes key quantitative data for Vinorelbine. It is crucial to use the correct molecular weight based on the form of the compound (base or tartrate salt) for accurate molar concentration calculations.

ParameterValueReference
Form Vinorelbine (Base)[2][7][8]
Molecular Formula C₄₅H₅₄N₄O₈[2][7][8]
Molecular Weight 778.94 g/mol [7][8]
Form Vinorelbine Ditartrate[9][10]
Molecular Formula C₄₅H₅₄N₄O₈ • 2C₄H₆O₆[9][10][11]
Molecular Weight 1079.11 g/mol [9][10]
Appearance White to yellow or light brown amorphous powder[9][10]
Solubility (DMSO) ≥ 100 mg/mL (≈ 92.6 mM as Tartrate)[12]
Solubility (Water) > 1000 mg/mL (as Tartrate Salt)[10]
Storage (Powder) 4°C for 1 year; -20°C for >2 years[7]
Storage (Stock in DMSO) -20°C (short-term); -80°C (long-term)General Practice

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by targeting microtubules, a key component of the cytoskeleton.[3] At low concentrations, it suppresses the dynamic instability of microtubules by inhibiting their growth and shortening rates.[4][13] This disruption prevents the proper formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[5] The cell's spindle assembly checkpoint detects this failure, leading to a prolonged arrest in the G2/M phase of the cell cycle.[6] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[4][5]

Vinorelbine_MoA VRB Vinorelbine Tubulin β-Tubulin Subunits VRB->Tubulin Binds to Polymerization Microtubule Polymerization VRB->Polymerization Inhibits Arrest G2/M Phase Arrest Tubulin->Polymerization Dynamics Microtubule Dynamics (Growth & Shortening) Polymerization->Dynamics Spindle Mitotic Spindle Formation Dynamics->Spindle Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Vinorelbine's mechanism of action pathway.

Experimental Protocols

Materials and Equipment
  • Vinorelbine powder (confirm if it is the base or a salt form)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Vinorelbine is a cytotoxic agent and should be handled with extreme care in a designated area, such as a chemical fume hood or biological safety cabinet.

  • Always wear appropriate PPE to avoid skin contact and inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Preparation of a 10 mM Vinorelbine Stock Solution in DMSO

This protocol is for preparing a high-concentration primary stock solution. Subsequent dilutions should be made in a sterile cell culture medium.

  • Determine the Mass: Use the molecular weight of the Vinorelbine form you have (e.g., 1079.11 g/mol for Vinorelbine Ditartrate). To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 1079.11 g/mol * 1000 mg/g = 10.79 mg

  • Weighing: Carefully weigh the calculated amount of Vinorelbine powder (e.g., 10.79 mg) and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months). Protect from light.

Preparation of Working Solutions

To treat cells, the high-concentration DMSO stock must be diluted to the final desired concentration in a complete cell culture medium.

  • Intermediate Dilution (Optional but Recommended): To avoid issues with DMSO precipitation and ensure accurate pipetting, first, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in a sterile medium to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the cell culture medium to achieve the final desired concentration. For example, to make 10 mL of medium with a final concentration of 10 nM Vinorelbine from a 100 µM intermediate stock: V₁ = (C₂ * V₂) / C₁ = (10 nM * 10 mL) / 100,000 nM = 0.001 mL = 1 µL Add 1 µL of the 100 µM intermediate stock to 10 mL of medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, as DMSO can have its own effects on cells.

Workflow start Start: Weigh Vinorelbine Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock Primary Stock Solution (e.g., 10 mM in DMSO) vortex->stock aliquot Aliquot for Single Use stock->aliquot dilute Dilute Stock into Cell Culture Medium stock->dilute For immediate use store Store at -20°C / -80°C (Protect from Light) aliquot->store store->dilute For later use treat Treat Cells with Final Working Concentration dilute->treat end End: In-vitro Assay treat->end

Caption: Workflow for preparing Vinorelbine solutions.

In-Vitro Working Concentrations

The effective concentration of Vinorelbine can vary significantly depending on the cell line and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup. The table below lists reported IC₅₀ values for several cancer cell lines.

Cell LineCancer TypeIC₅₀ (48h exposure)Reference
H1792Non-Small Cell Lung5.64 nM[14]
Calu-6Non-Small Cell Lung10.01 nM[14]
A549Non-Small Cell Lung27.40 nM[14]
HeLaCervical Cancer1.25 nM[15]
MCF-7Breast Cancer~1.5 nM (as nanomicellar formulation)[16]
P388Murine LeukemiaVaries by resistance profile[6]

References

Application Notes and Protocols for In vivo Dosing and Administration of Vinorelbine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a well-established chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[2][3] Preclinical studies in mouse models are crucial for evaluating the efficacy, toxicity, and pharmacokinetics of Vinorelbine, both as a monotherapy and in combination with other agents. These application notes provide a comprehensive overview of in vivo dosing strategies and detailed protocols for the administration of Vinorelbine in mouse models of cancer.

Data Presentation: In vivo Dosing Regimens and Efficacy of Vinorelbine

The following tables summarize quantitative data from various studies, providing a comparative overview of dosing schedules, administration routes, and therapeutic outcomes in different mouse models.

Table 1: Vinorelbine Monotherapy in Mouse Models

Cancer ModelMouse StrainVinorelbine DoseAdministration Route & ScheduleKey Efficacy OutcomesReference
Breast Cancer (MDA-MB-231BR Brain Metastases)Nu/Nu12 mg/kgIntravenous (IV), single doseMedian brain metastasis drug exposure was 4-fold greater than normal brain.[4][4]
Colorectal Cancer (APCMin/+)APCMin/+15 mg/kgNot specified, single dose for 6 hoursInduced cell death preferentially in adenoma cells.[5][5]
Hepatocellular Carcinoma (Patient-Derived Xenograft - PDX)Not specified3 mg/kgIntraperitoneal (IP), twice per week9.1% response rate as monotherapy.[6][6]
Lung Adenocarcinoma (973 cell xenograft)Nude2 mg/kgNot specified, in combination with radiationTumor growth inhibition was higher than in the radiation-only or vinorelbine-only groups.[7][7][8]
Central Nervous System Tumors (Various Xenografts)Athymic Nude11 mg/kgNot specified, on days 1, 5, and 9Produced statistically significant growth delays in D-456 MG, D-245 MG, and D-245 MG (PR) gliomas.[9][9]
Neuropathic Pain ModelICR10 mg/kgIntravenous (IV), on day 0 and 7Induced a sustained pronociceptive effect.[10][10]

Table 2: Vinorelbine in Combination Therapy in Mouse Models

Cancer ModelMouse StrainVinorelbine DoseCombination Agent(s) & DoseAdministration Route & ScheduleKey Efficacy OutcomesReference
Breast Cancer (4T1)BALB/c0.5/0.8, 1/1.6, and 2/3.2 mg/kgCisplatin (B142131) (CDDP)Intraperitoneal (IP), every other day for 2 weeksDecreased tumor weight by 37.17%, 45.60%, and 72.20%, respectively.[11][11]
Breast Cancer (4T1)BALB/c0.84/63 mg/kg5-Fluorouracil (5-FU)Intraperitoneal (IP), every other day for 2 weeksDecreased tumor growth by 28.79%.[11][11]
Hepatocellular Carcinoma (PDX)Not specified3 mg/kgSorafenib (15 mg/kg)Intraperitoneal (IP)86.4% response rate, significantly inhibiting tumor growth and prolonging overall survival.[6][6]
Lung Adenocarcinoma (973 cell xenograft)Nude2 mg/kgRadiation (10 Gy or 20 Gy)Not specifiedTumor growth delay of 28 days in the vinorelbine + 20Gy group.[7][7][8]

Experimental Protocols

Protocol 1: Preparation of Vinorelbine for Injection

Materials:

  • Vinorelbine tartrate (e.g., Navelbine®)

  • Sterile 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W)

  • Sterile vials

  • Sterile syringes and needles (various sizes)

  • 0.22 µm sterile filter

Procedure:

  • Vinorelbine is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a biological safety cabinet.[3]

  • Calculate the required amount of Vinorelbine based on the mouse's body weight and the desired dose.

  • Reconstitute the lyophilized Vinorelbine powder or dilute the commercial solution with an appropriate volume of sterile 0.9% saline or D5W to achieve the final desired concentration. The final concentration for injection should be between 1.5 and 3.0 mg/mL.[12]

  • Gently swirl the vial to ensure the drug is completely dissolved. Do not shake vigorously.

  • It is recommended to filter the final solution through a 0.22 µm sterile filter before administration to remove any potential particulates.

  • Draw the calculated volume of the Vinorelbine solution into a sterile syringe for injection. Use a new sterile syringe and needle for each animal.[13]

Protocol 2: Intravenous (IV) Administration of Vinorelbine

Materials:

  • Prepared Vinorelbine solution in a sterile syringe with an appropriate needle (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) wipes

Procedure:

  • Properly restrain the mouse. Various commercial restrainers are available that allow access to the tail.

  • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them easier to visualize and access.

  • Gently wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Position the needle, with the bevel facing up, parallel to the vein.

  • Carefully insert the needle into one of the lateral tail veins. A slight "flash" of blood in the needle hub may indicate successful cannulation.

  • Slowly inject the Vinorelbine solution over 6 to 10 minutes.[12] Monitor the injection site for any signs of swelling, which could indicate extravasation.

  • If extravasation occurs, immediately stop the injection and withdraw the needle. Vinorelbine is a vesicant and can cause severe tissue irritation and necrosis.[14][15] Any remaining dose should be administered in a different vein.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.[15]

Protocol 3: Intraperitoneal (IP) Administration of Vinorelbine

Materials:

  • Prepared Vinorelbine solution in a sterile syringe with an appropriate needle (e.g., 25-27 gauge)

  • 70% ethanol wipes

Procedure:

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Position the mouse in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[16]

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.[13][16]

  • Wipe the injection site with a 70% ethanol wipe.[13]

  • Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[17]

  • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[16]

  • If there is no aspirate, slowly and steadily inject the Vinorelbine solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or adverse reactions.

Mandatory Visualizations

Vinorelbine_Mechanism_of_Action Vinorelbine Vinorelbine Tubulin β-Tubulin Subunits Vinorelbine->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Vinorelbine->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of Vinorelbine's mechanism of action.

InVivo_Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (e.g., caliper measurements) start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Vinorelbine Administration (IV or IP) randomization->treatment control Vehicle Control Administration randomization->control monitoring Continued Monitoring of Tumor Growth and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Determination (e.g., tumor size, survival) monitoring->endpoint analysis Data Analysis and Efficacy Evaluation endpoint->analysis

Caption: Experimental workflow for a typical in vivo efficacy study of Vinorelbine.

References

Application Notes and Protocols for Vinorelbine and Cisplatin Combination Therapy in NSCLC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinorelbine (B1196246) in combination with cisplatin (B142131) for Non-Small Cell Lung Cancer (NSCLC) research. This document includes summaries of clinical findings, detailed protocols for preclinical experimental workflows, and insights into the underlying mechanisms of action.

Introduction

The combination of the vinca (B1221190) alkaloid vinorelbine and the platinum-based agent cisplatin has been a standard chemotherapeutic regimen for advanced NSCLC.[1] Vinorelbine disrupts microtubule dynamics, leading to mitotic arrest and apoptosis, while cisplatin forms DNA adducts, inhibiting DNA replication and inducing cell death.[2][3] The synergistic or additive effects of this combination have been demonstrated in both clinical and preclinical settings, making it a valuable area of continued research for improving therapeutic outcomes in NSCLC.[4][5]

Clinical Data Summary

Multiple clinical trials have established the efficacy and safety profile of vinorelbine and cisplatin in treating NSCLC. The combination has demonstrated improved response rates and overall survival compared to single-agent therapies.[1] Various dosing schedules have been investigated to optimize the therapeutic index.

Table 1: Selected Clinical Trial Data for Vinorelbine and Cisplatin Combination Therapy in NSCLC
Study/TrialPatient PopulationDosing RegimenOverall Response Rate (ORR)Median Overall Survival (OS)Key Toxicities (Grade 3/4)
Phase II Study (2001)[1]Advanced NSCLCVinorelbine 25 mg/m² on days 1 & 8 + Cisplatin 80 mg/m² on day 1, every 3 weeks43.3%15.1 monthsAnemia (1.5%), Leukopenia (4.5%), Nausea/Vomiting (2.3%), Alopecia (13.3%), Neurotoxicity (3.3%)
Phase II Study (2004)[6]Advanced NSCLCVinorelbine 25 mg/m² on days 1 & 8 + Cisplatin 80 mg/m² on day 1, every 3 weeks51.1%286 daysNeutropenia (84%)
Retrospective Analysis (2007)[7]NSCLCCisplatin 80 mg/m² on day 1 + Vinorelbine 30 mg/m² on days 1 & 8, every 3 weeksNot ReportedNot ReportedSignificant decrease in platelets, white blood cells, and absolute granulocyte count
Turkish Oncology Group (2008)[8]Metastatic NSCLCCisplatin 75 mg/m² on day 1 + Vinorelbine 30 mg/m² on days 1 & 8, every 3 weeks36.4% (1 CR, 15 PR)285 daysNeutropenia (16.5%), Leucopenia (10%), Anemia (0.7%)
Adjuvant Therapy Trial[9]Resected NSCLCCisplatin 100 mg/m² on day 1 (or split 50 mg/m² on days 1 & 8) + Vinorelbine 25 mg/m² on days 1, 8, 15 & 22, every 4 weeks (original protocol)Not Applicable94 months (vs. 73 months for observation)Not detailed in provided search results

Preclinical Research Protocols

In Vitro Methodologies

1. Preparation of Drug Stock Solutions

  • Cisplatin: Due to its reactivity with DMSO, it is recommended to prepare cisplatin stock solutions in 0.9% NaCl or PBS.[3][10] A common stock concentration is 1 mg/mL. The solution should be protected from light and can be stored in aliquots at -20°C for short-term use.[10][11] For cell culture experiments, further dilutions should be made in the appropriate cell culture medium.

  • Vinorelbine: Vinorelbine tartrate is soluble in water. A stock solution of 10 mg/mL can be prepared in sterile, distilled water, aliquoted, and stored at -20°C. Subsequent dilutions for in vitro assays should be made in cell culture medium.

2. Cell Culture

NSCLC cell lines (e.g., A549, H460, SKMES-1, MOR) should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[6]

3. Cytotoxicity Assessment: MTT Assay

The MTT assay measures cell viability based on the metabolic conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in living cells.[12]

  • Protocol:

    • Seed NSCLC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

    • Treat the cells with a range of concentrations of vinorelbine, cisplatin, and their combination for 72 hours.[13]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • The combination index (CI) can be calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

4. Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Protocol:

    • Seed cells in 6-well plates and treat with vinorelbine, cisplatin, or the combination for 24-48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.[15]

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[16]

    • Analyze the samples by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

5. Cell Cycle Analysis

This assay determines the effect of the drug combination on cell cycle progression.

  • Protocol:

    • Treat cells as described for the apoptosis assay.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Incubate for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

6. Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[17]

  • Protocol:

    • Treat cells with the drugs for a defined period (e.g., 24 hours).

    • Plate a known number of viable cells into 6-well plates and incubate for 10-14 days to allow for colony formation.[6]

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.[6]

    • Count the number of colonies (typically >50 cells) to determine the surviving fraction.

In Vivo Methodology: NSCLC Xenograft Model

This protocol outlines a general procedure for evaluating the efficacy of vinorelbine and cisplatin in a murine xenograft model.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).[18]

    • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, vinorelbine alone, cisplatin alone, combination).

    • Drug Administration:

      • Cisplatin: Administer via intraperitoneal (i.p.) injection. A common dose is 3-5 mg/kg, once a week.

      • Vinorelbine: Administer via intravenous (i.v.) or i.p. injection. A typical dose is 5-10 mg/kg, twice a week.

      • The specific doses and schedules should be optimized in preliminary studies.

    • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

    • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if significant toxicity is observed. Tumors can then be excised for further analysis (e.g., histology, western blotting).

Mechanisms of Action and Signaling Pathways

The combination of vinorelbine and cisplatin targets two fundamental processes in cancer cells: cell division and DNA integrity.

  • Vinorelbine: As a vinca alkaloid, vinorelbine inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis.[2]

  • Cisplatin: Cisplatin is a DNA alkylating agent that forms intra- and inter-strand crosslinks in DNA.[3] This damage activates DNA damage response pathways, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.[19]

The synergistic effect of the combination may arise from several mechanisms:

  • Enhanced Apoptosis: Vinorelbine-induced mitotic arrest may sensitize cells to cisplatin-induced DNA damage.

  • Cell Cycle Synchronization: Vinorelbine can cause an accumulation of cells in the G2/M phase, a point in the cell cycle that is particularly sensitive to DNA damaging agents like cisplatin.

  • Overcoming Resistance: Vinorelbine has been shown to reverse multi-drug resistance in some cancer cells, potentially by affecting the expression of drug efflux pumps like P-glycoprotein.[5]

Visualizations

G cluster_vinorelbine Vinorelbine cluster_cisplatin Cisplatin Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Formation M_Phase_Arrest M_Phase_Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms adducts DNA_Damage DNA_Damage DNA->DNA_Damage DDR DNA Damage Response DNA_Damage->DDR Activates Cell_Cycle_Arrest Cell_Cycle_Arrest DDR->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis G cluster_invitro In Vitro Workflow cluster_assays Assays start NSCLC Cell Lines drug_prep Prepare Drug Stock Solutions treatment Treat Cells drug_prep->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin Annexin V/PI (Apoptosis) treatment->annexin cell_cycle Cell Cycle Analysis treatment->cell_cycle clonogenic Clonogenic Assay (Survival) treatment->clonogenic G cluster_invivo In Vivo Workflow start Implant NSCLC Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer Treatment (Vehicle, Cis, Vin, Combo) randomize->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Endpoint & Tumor Excision monitoring->endpoint

References

Application Notes and Protocols for Studying Vinorelbine in Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Vinorelbine (B1196246) in metastatic breast cancer models. The protocols outlined below cover essential in vitro and in vivo experimental designs to assess the efficacy and mechanism of action of Vinorelbine.

Introduction

Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid that has demonstrated significant activity in the treatment of metastatic breast cancer.[1][2] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Vinorelbine has shown efficacy both as a single agent and in combination with other chemotherapeutic agents, with response rates varying based on the line of treatment and patient population.[2][5] Understanding the cellular and molecular effects of Vinorelbine is crucial for optimizing its clinical use and developing novel therapeutic strategies.

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][3][4] The disruption of microtubule function activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers the intrinsic pathway of apoptosis. This process involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.

Preclinical Experimental Workflow

A typical preclinical workflow to evaluate the efficacy of Vinorelbine in metastatic breast cancer involves a series of in vitro and in vivo experiments. This workflow allows for a comprehensive assessment of the drug's activity, from its effects on cancer cell viability to its ability to inhibit tumor growth in an animal model.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis cell_lines Select Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) viability Cell Viability/Cytotoxicity Assay (MTT/XTT Assay) cell_lines->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis ic50 IC50 Determination viability->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant xenograft Establish Subcutaneous Xenograft Model cell_cycle->xenograft Proceed to in vivo if promising cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist treatment Vinorelbine Treatment (Dose & Schedule Optimization) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint tgi Tumor Growth Inhibition (TGI) Calculation monitoring->tgi

Caption: Preclinical experimental workflow for Vinorelbine evaluation.

Data Presentation

Table 1: In Vitro Cytotoxicity of Vinorelbine in Metastatic Breast Cancer Cell Lines
Cell LineSubtypeIC50 (nM)AssayReference
MCF-7 Luminal A0.5 - 5XTT/MTT[6]
MDA-MB-231 Triple-Negative0.5 - 142.6XTT/MTT[6]
SK-BR-3 HER2+Not specifiedNot specified
T-47D Luminal ANot specifiedNot specified
BT-474 Luminal BNot specifiedNot specified
Table 2: Apoptosis Induction by Vinorelbine in Metastatic Breast Cancer Cell Lines
Cell LineVinorelbine ConcentrationTreatment Duration (hours)Apoptotic Cells (%)AssayReference
MCF-7 0.5 nM2429DAPI Staining[6]
MCF-7 0.5 nM4831DAPI Staining[6]
MDA-MB-231 0.5 nM2441DAPI Staining[6]
MDA-MB-231 0.5 nM4854DAPI Staining[6]
MDA-MB-231BR 14 nM (in vitro)250TUNEL Assay[1]
Table 3: Cell Cycle Arrest Induced by Vinorelbine in Metastatic Breast Cancer Cell Lines
Cell LineVinorelbine ConcentrationTreatment Duration (hours)% G1% S% G2/MReference
MCF-7 Not specified24~47.5~42.3~10.2[7]
MDA-MB-231 Not specified48Not specifiedNot specifiedArrest[8]
T-47D Not specified48G2/M ArrestNot specifiedG2/M Arrest[9]

Signaling Pathway

The primary mechanism of Vinorelbine-induced cell death is through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates the key signaling events initiated by Vinorelbine.

G cluster_vinorelbine Vinorelbine Action cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis Induction vinorelbine Vinorelbine tubulin β-Tubulin vinorelbine->tubulin Binds to microtubule Microtubule Disruption tubulin->microtubule Inhibits polymerization sac Spindle Assembly Checkpoint (SAC) Activation microtubule->sac mitotic_arrest G2/M Phase Arrest sac->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak Leads to cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspases Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Vinorelbine-induced signaling pathway to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Vinorelbine on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Vinorelbine stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Vinorelbine in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Vinorelbine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Vinorelbine, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Vinorelbine treatment.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • Vinorelbine

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Vinorelbine (including a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Vinorelbine on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete growth medium

  • Vinorelbine

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Vinorelbine for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the in vivo efficacy of Vinorelbine in inhibiting the growth of metastatic breast cancer tumors.

Materials:

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Metastatic breast cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional)

  • Vinorelbine for injection

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 x 10^6 MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer Vinorelbine to the treatment group via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 5-10 mg/kg, twice weekly). Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Measure the final tumor weight and process the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of Vinorelbine.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vinorelbine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent anti-cancer agent employed in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Its cytotoxic activity stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1] Vinorelbine disrupts microtubule dynamics by inhibiting their polymerization, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[1] At high concentrations, it can cause microtubule depolymerization, while at lower concentrations, it suppresses the dynamic instability of microtubules.[1][2]

These application notes provide a comprehensive guide for the immunofluorescence staining of microtubules in cells treated with vinorelbine. The detailed protocols herein enable the qualitative and quantitative assessment of vinorelbine's effects on the microtubule cytoskeleton, a critical aspect of its mechanism of action.

Mechanism of Action of Vinorelbine on Microtubules

Vinorelbine exerts its effects by binding to β-tubulin subunits, thereby interfering with the assembly of microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:

  • Inhibition of Mitotic Spindle Formation: By preventing the proper formation and function of the mitotic spindle, vinorelbine arrests cells in the M-phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Interestingly, research has shown that vinorelbine can also induce apoptosis in interphase, independent of mitotic arrest, through pathways involving p53 and the pro-apoptotic protein BIM.[3][4]

  • Disruption of Microtubule-Dependent Processes: The disorganization of the microtubule network affects various cellular functions that rely on a dynamic cytoskeleton, such as intracellular transport and maintenance of cell shape.

The following diagram illustrates the mechanism of vinorelbine's action on microtubules, leading to cell cycle arrest and apoptosis.

cluster_0 Vinorelbine Action on Microtubules cluster_1 Cellular Consequences Vinorelbine Vinorelbine Tubulin β-Tubulin Subunits Vinorelbine->Tubulin Binds to Microtubule Microtubule Polymerization Spindle Mitotic Spindle Formation Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Inhibition Arrest Mitotic Arrest (M-Phase) Disruption->Arrest Interphase Interphase Apoptosis Disruption->Interphase Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Vinorelbine Action.

Quantitative Data on Vinorelbine's Effects on Microtubules

The following tables summarize the quantitative effects of vinorelbine on microtubule dynamics and cell viability in various cancer cell lines.

Table 1: IC50 Values of Vinorelbine in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer1.25[5]
A549Non-Small Cell Lung Cancer27.40[6]
Calu-6Non-Small Cell Lung Cancer10.01[6]
H1792Non-Small Cell Lung Cancer5.64[6]

Table 2: Effects of Vinorelbine on Microtubule Dynamic Instability

ParameterControlVinorelbine (0.4 µM)Reference
Growth Rate (µm/min) 1.3Decreased[7][8]
Shortening Duration -Reduced[7][8]
Time in Attenuated State 24%Increased[1]
Treadmilling -Suppressed[7][8]

Experimental Protocols

The following protocols provide a step-by-step guide for cell culture, vinorelbine treatment, and immunofluorescence staining of microtubules.

Experimental Workflow

The overall workflow for the immunofluorescence staining of microtubules after vinorelbine treatment is depicted below.

A 1. Cell Culture & Seeding B 2. Vinorelbine Treatment A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-α-tubulin) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstaining (DAPI) G->H I 9. Mounting & Imaging H->I

Caption: Immunofluorescence Staining Workflow.

Protocol 1: Cell Culture and Vinorelbine Treatment
  • Cell Culture: Culture cells in appropriate complete medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.

  • Vinorelbine Preparation: Prepare a stock solution of vinorelbine tartrate in sterile water or DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations (e.g., ranging from 1 nM to 100 nM).

  • Treatment: Remove the culture medium from the cells and replace it with the vinorelbine-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the vinorelbine stock).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). The optimal time will depend on the cell line and the specific research question.

Protocol 2: Immunofluorescence Staining of Microtubules

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse or Rabbit anti-α-tubulin antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • PFA Fixation: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add the 4% PFA solution and incubate for 10-15 minutes at room temperature.

    • Methanol Fixation: Gently aspirate the culture medium and wash with PBS. Add ice-cold methanol and incubate for 5-10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation only): Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the Blocking Buffer and add the diluted primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect the antibody solution from light. Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: (Optional) Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei. Wash once with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Data Analysis and Interpretation

Qualitative analysis of the immunofluorescence images will reveal changes in microtubule morphology, such as depolymerization, bundling, or fragmentation, in response to vinorelbine treatment. Quantitative analysis can be performed using image analysis software to measure parameters such as:

  • Microtubule density

  • Microtubule length and curvature

  • Fluorescence intensity of tubulin staining

These quantitative data will provide a robust assessment of the dose- and time-dependent effects of vinorelbine on the microtubule cytoskeleton.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Ineffective primary antibodyUse a different antibody or optimize antibody concentration.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
High Background Insufficient blockingIncrease BSA concentration or blocking time.
Non-specific antibody bindingTitrate primary and secondary antibody concentrations.
Microtubule structure is not well-preserved Inappropriate fixationTry a different fixation method (e.g., methanol instead of PFA).
Cells are over-confluentSeed cells at a lower density.

By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence microscopy to investigate the intricate effects of vinorelbine on the microtubule network, providing valuable insights into its anti-cancer mechanism of action.

References

Application Notes and Protocols: Western Blot Analysis of Cell Cycle Proteins Following Vinorelbine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a potent anti-mitotic chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][3] This interference leads to an arrest of the cell cycle, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Western blot analysis is a fundamental technique to investigate the molecular mechanisms underlying the efficacy of anti-cancer drugs like Vinorelbine. By quantifying the changes in the expression levels of key cell cycle regulatory proteins, researchers can gain insights into the drug's impact on cell cycle progression and apoptotic pathways. These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of Vinorelbine on critical cell cycle proteins.

Mechanism of Action of Vinorelbine

Vinorelbine exerts its cytotoxic effects by binding to β-tubulin subunits, inhibiting their polymerization into microtubules.[3] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.[2] Consequently, the spindle assembly checkpoint is activated, leading to a halt in the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]

Key Cell Cycle Proteins Modulated by Vinorelbine

Several key proteins that regulate the cell cycle and apoptosis are affected by Vinorelbine treatment. These include:

  • Cyclin B1 and CDK1: This complex is the master regulator of the G2/M transition. Vinorelbine treatment has been shown to lead to an accumulation of Cyclin B1 and activation of the CDK1/cdc2 complex, which is characteristic of a mitotic arrest.[4]

  • p53 and p21WAF1/CIP1: The tumor suppressor protein p53 plays a crucial role in cell cycle control and apoptosis. In response to cellular stress, such as that induced by Vinorelbine, p53 can be upregulated.[6] This can lead to the induction of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that can contribute to cell cycle arrest.[7]

  • Cyclin D1: As a key regulator of the G1 to S phase transition, a decrease in Cyclin D1 expression can indicate a halt in cell proliferation. Vinorelbine has been observed to down-regulate Cyclin D1 in certain cancer cell lines.[6]

  • Bcl-2 Family Proteins: These proteins are central regulators of apoptosis. Vinorelbine can modulate the expression of Bcl-2 family members, such as decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[5]

  • Caspases: These are a family of proteases that execute the apoptotic program. Vinorelbine treatment can lead to the activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and cell death.[8]

Quantitative Analysis of Protein Expression Changes

The following tables summarize the quantitative changes in the expression of key cell cycle and apoptosis-related proteins following Vinorelbine treatment, as determined by Western blot analysis in various studies.

Table 1: Effect of Vinorelbine on G2/M Phase Regulatory Proteins

ProteinCell LineVinorelbine ConcentrationTreatment DurationChange in ExpressionReference
Cyclin B1NCI-H460, A549Combination with DT-1312 hoursIncreased[4]
p-CDK1 (cdc2)NCI-H460, A549Combination with DT-1312 hoursIncreased[4]
MPM2NCI-H460, A549Combination with DT-1312 hoursIncreased[4]

Table 2: Effect of Vinorelbine on G1 Phase and Checkpoint Proteins

ProteinCell LineVinorelbine ConcentrationTreatment DurationChange in ExpressionReference
Cyclin D1HOS (TP53 wild-type)Not specifiedNot specifiedDown-regulated[6]
p53HOS (TP53 wild-type)Not specifiedNot specifiedUp-regulated[6]
p21WAF1/CIP1Androgen-dependent prostate cancer cells0.1 µM3 - 24 hoursIncreased (over 2-fold at 24h)[7]

Table 3: Effect of Vinorelbine on Apoptosis-Related Proteins

ProteinCell LineVinorelbine ConcentrationTreatment DurationChange in ExpressionReference
Bcl-2HL-60Not specifiedNot specifiedDecreased
Cleaved Caspase-34T1 (in vivo)0.0625/0.1 mg/kg (with Cisplatin)Not specifiedIncreased by 29.44%[8]
Caspase-34T1 (in vivo)0.0625/0.1 mg/kg (with Cisplatin)Not specifiedIncreased by 35.06%[8]
Cleaved Caspase-84T1 (in vivo)0.0625/0.1 mg/kg (with Cisplatin)Not specifiedIncreased by 51.98%[8]
Caspase-84T1 (in vivo)0.0625/0.1 mg/kg (with Cisplatin)Not specifiedIncreased by 27.04%[8]

Experimental Protocols

Cell Culture and Vinorelbine Treatment
  • Cell Seeding: Plate the cancer cells of interest (e.g., A549, MCF-7, HeLa) in appropriate culture dishes or flasks and grow in recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Prepare a stock solution of Vinorelbine tartrate in sterile DMSO or phosphate-buffered saline (PBS). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment.

  • Treatment: When cells reach 60-70% confluency, replace the culture medium with fresh medium containing various concentrations of Vinorelbine or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to allow for the drug to exert its effects.

Protein Extraction (Lysis)
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

  • Cell Lysis: Add the ice-cold lysis buffer to the cells. For adherent cells, use a cell scraper to detach the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

  • Incubation and Sonication: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target cell cycle protein (e.g., anti-Cyclin B1, anti-CDK1, anti-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

Visualizations

Vinorelbine_Signaling_Pathway Vinorelbine Vinorelbine Microtubules Microtubule Polymerization Vinorelbine->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC p53 p53 Upregulation MitoticSpindle->p53 Cellular Stress G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces CyclinB1_CDK1 Cyclin B1 / CDK1 Accumulation & Activation G2M_Arrest->CyclinB1_CDK1 Characterized by p21 p21 Upregulation p53->p21 Induces Bcl2 Bcl-2 Downregulation p53->Bcl2 Can lead to Caspase_Activation Caspase Activation (Caspase-8, -9, -3) p53->Caspase_Activation Can induce p21->G2M_Arrest Contributes to Bcl2->Apoptosis Promotes Caspase_Activation->Apoptosis Executes

Caption: Signaling pathway of Vinorelbine-induced cell cycle arrest and apoptosis.

Western_Blot_Workflow start Start: Cell Culture & Vinorelbine Treatment lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE (Protein Separation) quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes & Protocols: High-Throughput Screening Assays to Identify Vinorelbine Sensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the efficacy of Vinorelbine can be limited by both intrinsic and acquired drug resistance. A key strategy to overcome this challenge is the identification of "sensitizers" – compounds that, when used in combination with Vinorelbine, enhance its cytotoxic effects. High-throughput screening (HTS) offers a powerful platform for systematically screening large compound libraries to discover novel Vinorelbine sensitizers.

These application notes provide a comprehensive overview and detailed protocols for designing and implementing HTS campaigns to identify and validate Vinorelbine sensitizers.

Rationale for Identifying Vinorelbine Sensitizers

The development of resistance to Vinorelbine is a significant clinical obstacle. Mechanisms of resistance are multifactorial and include:

  • Overexpression of ATP-binding cassette (ABC) transporters : Proteins like P-glycoprotein (P-gp) actively efflux Vinorelbine from the cancer cells, reducing its intracellular concentration and efficacy.

  • Alterations in tubulin isoforms : Changes in the expression or structure of β-tubulin can reduce the binding affinity of Vinorelbine.

  • Involvement of other transport proteins : RLIP76, a non-ABC transporter, has also been shown to mediate the efflux of Vinorelbine.

Identifying sensitizers can help to circumvent these resistance mechanisms, restore or enhance the therapeutic efficacy of Vinorelbine, and potentially allow for lower, less toxic doses to be used.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying Vinorelbine sensitizers involves several stages, from assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & Mechanism of Action A Cell Line Selection B Assay Principle Selection (e.g., Cell Viability) A->B C Assay Miniaturization (384- or 1536-well plates) B->C D Z'-factor Determination C->D E Single Concentration Screen of Compound Library + Sub-toxic Vinorelbine D->E Proceed to Screening F Data Acquisition & Normalization E->F G Hit Identification F->G H Re-testing of Primary Hits G->H Validate Hits I Dose-Response Matrix (Vinorelbine vs. Hit Compound) H->I J Calculation of Synergy Scores (e.g., Combination Index) I->J K Apoptosis Assays J->K Characterize Hits L Cell Cycle Analysis K->L M Target Deconvolution L->M

Caption: A generalized workflow for a high-throughput screening campaign to identify Vinorelbine sensitizers.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen for Vinorelbine Sensitizers using an ATP-Based Viability Assay

This protocol describes a primary screen to identify compounds that enhance the cytotoxicity of a fixed, sub-lethal concentration of Vinorelbine. The ATP-based tumor chemosensitivity assay (ATP-TCA) is a robust method for assessing cell viability.

Materials:

  • Cancer cell line (e.g., A549 NSCLC cells, known to be sensitive to Vinorelbine)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vinorelbine tartrate (Navelbine®)

  • Compound library (e.g., FDA-approved drugs, natural products)

  • 384-well white, clear-bottom sterile assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension (2,500 cells/well) into all wells of the 384-well plates.

    • Incubate plates for 24 hours at 37°C, 5% CO2.

  • Compound and Vinorelbine Addition:

    • Prepare a stock solution of Vinorelbine. Determine the IC20 (the concentration that inhibits cell growth by 20%) for Vinorelbine in a separate dose-response experiment. This will be the fixed concentration used in the screen.

    • Prepare the compound library plates. Typically, compounds are screened at a final concentration of 10 µM.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound to the assay plates.

    • Add 5 µL of Vinorelbine solution (at a concentration to achieve the final IC20) to all wells except the "compound alone" and "vehicle control" wells.

    • Add 5 µL of vehicle (e.g., 0.1% DMSO in medium) to the appropriate control wells.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalization:

    • Positive control (Max inhibition): Wells with a high concentration of a known cytotoxic agent (e.g., 100 µM bortezomib).

    • Negative control (No inhibition): Wells with cells and vehicle (DMSO) only.

    • Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Positive_Control) / (Luminescence_Negative_Control - Luminescence_Positive_Control))

  • Hit Selection:

    • A common threshold for hit selection is a Z-score ≥ 2 or a percent inhibition that is three standard deviations above the mean of the plate.

Protocol 2: Dose-Response Matrix and Synergy Analysis

This protocol is used to confirm hits from the primary screen and to quantify the synergistic interaction between the hit compound and Vinorelbine.

Materials:

  • Validated hit compounds from the primary screen.

  • All materials from Protocol 4.1.

Procedure:

  • Plate Setup:

    • Design a dose-response matrix in a 384-well plate. Typically, an 8x8 matrix is used, with 7 concentrations of the hit compound and a vehicle control along one axis, and 7 concentrations of Vinorelbine and a vehicle control along the other axis.

    • Concentrations should span a range that covers the full dose-response curve for each compound.

  • Cell Seeding and Dosing:

    • Seed cells as described in Protocol 4.1.

    • Using an automated liquid handler, add the corresponding concentrations of the hit compound and Vinorelbine to the wells of the matrix.

  • Incubation and Viability Measurement:

    • Incubate for 72 hours and measure cell viability using the ATP-based assay as described in Protocol 4.1.

Data Analysis:

  • Synergy Calculation:

    • The interaction between the two drugs can be quantified using various models, such as the Loewe additivity model or the Bliss independence model.

    • The Combination Index (CI) is a common metric derived from the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Software such as CompuSyn or SynergyFinder can be used to calculate CI values and generate isobolograms.

Data Presentation

Quantitative data from the dose-response matrix experiments should be summarized in tables for clear comparison.

Table 1: Single Agent and Combination IC50 Values for Hit Compound A with Vinorelbine in A549 Cells

CompoundIC50 (nM)
Vinorelbine alone50.2
Hit Compound A alone850.7
Vinorelbine + Hit Compound A (100 nM)15.8
Hit Compound A + Vinorelbine (10 nM)275.4

**Table

Application Notes and Protocols: Cell Cycle Analysis Using Flow Cytometry Following Vinorelbine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle progression is a fundamental process that is tightly regulated to ensure proper cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[1][2] Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA.[4][5][6] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase.[4][7]

Vinorelbine (B1196246) is a semi-synthetic vinca (B1221190) alkaloid used in cancer therapy that disrupts microtubule dynamics, leading to an arrest of the cell cycle in the M phase (mitosis).[8][9][10] This application note provides a detailed protocol for analyzing the effects of Vinorelbine on the cell cycle of a cancer cell line using propidium iodide staining and flow cytometry.

Mechanism of Action: Vinorelbine-Induced Mitotic Arrest

Vinorelbine exerts its cytotoxic effects by interfering with the normal function of microtubules.[8][9] Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[8] Vinorelbine binds to β-tubulin subunits, inhibiting their polymerization into microtubules.[8][9] This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, which activates the spindle assembly checkpoint and halts the cell cycle at the metaphase stage of mitosis.[8][9] This prolonged mitotic arrest ultimately leads to programmed cell death (apoptosis).[8][9] While mitotic arrest is a primary mechanism, some studies suggest Vinorelbine can also induce cell death during interphase.[11][12]

Vinorelbine_Mechanism cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle metaphase Metaphase spindle->metaphase anaphase Anaphase metaphase->anaphase Progression death Apoptosis metaphase->death Prolonged Arrest Leads to vinorelbine Vinorelbine vinorelbine->microtubules Inhibits

Caption: Mechanism of Vinorelbine-induced mitotic arrest.

Experimental Protocols

This protocol outlines the procedure for treating a cell line with Vinorelbine, followed by staining with propidium iodide for cell cycle analysis by flow cytometry.

Materials and Reagents
  • Cell Line: e.g., HeLa, MCF-7, or A549 cells

  • Complete Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vinorelbine Tartrate: Stock solution prepared in sterile water or DMSO.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.

  • Fixative: Ice-cold 70% ethanol (B145695).[4][13]

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide in PBS.[4]

    • 100 µg/mL RNase A in PBS.[4]

    • (Optional) 0.1% Triton X-100 to aid in nuclear permeabilization.

  • Equipment:

    • Cell culture flasks or plates.

    • Incubator (37°C, 5% CO2).

    • Centrifuge.

    • Flow cytometer (e.g., equipped with a 488 nm laser).[5]

    • Flow cytometry tubes.

Experimental Workflow

The overall workflow involves cell seeding, synchronization (optional), drug treatment, harvesting, fixation, staining, and finally, data acquisition by flow cytometry.

Experimental_Workflow A 1. Cell Seeding (e.g., 6-well plate) B 2. Cell Synchronization (Optional) (e.g., serum starvation) A->B C 3. Vinorelbine Treatment (Incubate for 18-24h) B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Fixation (Ice-cold 70% Ethanol) D->E F 6. Staining (PI and RNase A) E->F G 7. Flow Cytometry (Data Acquisition) F->G H 8. Data Analysis (Cell Cycle Modeling) G->H

Caption: Workflow for cell cycle analysis post-Vinorelbine treatment.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.[14]

    • Incubate for 18-24 hours at 37°C with 5% CO2.[14]

  • Cell Synchronization (Optional):

    • For a more defined cell population at the start of the experiment, cells can be synchronized. A common method is serum starvation.

    • Replace the complete medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 18-24 hours. This will cause most cells to arrest in the G0/G1 phase.[14]

  • Vinorelbine Treatment:

    • After synchronization (or directly after initial incubation), replace the medium with fresh complete medium containing various concentrations of Vinorelbine. Include a vehicle-treated control (e.g., DMSO or water).

    • Incubate the cells for a period sufficient to allow one to two cell cycles (e.g., 18-24 hours).[14]

  • Cell Harvesting:

    • Following treatment, collect both adherent and floating cells (as antimitotic agents can cause cell detachment).

    • Aspirate the media into a 15 mL conical tube.

    • Wash the wells with PBS and pool it with the media.

    • Trypsinize the adherent cells and add them to the same conical tube.

    • Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[4] Discard the supernatant.

  • Cell Fixation:

    • Wash the cell pellet with 1-2 mL of cold PBS and centrifuge again.

    • Discard the supernatant and resuspend the pellet in the residual PBS (approx. 300-500 µL).

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[4][5]

    • Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.[4][15] Cells can be stored in ethanol at -20°C for several weeks.[5]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet them.

    • Carefully aspirate the ethanol. Wash the pellet twice with PBS.[4]

    • Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.

    • Incubate at room temperature for 15-30 minutes in the dark.[4][14]

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a low flow rate to ensure high-quality data with a low coefficient of variation (CV).[16][17]

    • Collect data for at least 10,000-20,000 single-cell events.[4][13]

    • Ensure the DNA fluorescence signal (e.g., from the FL-2 or FL-3 channel) is collected on a linear scale.[4][6] Use a dot plot of fluorescence area versus height or width to exclude doublets and aggregates from the analysis.[13]

Data Presentation and Expected Results

Analysis of the flow cytometry data involves plotting a histogram of DNA content (fluorescence intensity) versus cell count. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content), with the S phase located between these two peaks.

Treatment with Vinorelbine is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, as the drug prevents cells from completing mitosis. This will be observed as an increase in the height of the G2/M peak and a corresponding decrease in the G0/G1 peak compared to the untreated control.

Table 1: Representative Cell Cycle Distribution Data

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle) 65.2 ± 3.118.5 ± 2.416.3 ± 1.9
Vinorelbine (Low Dose) 40.7 ± 2.815.1 ± 1.744.2 ± 3.5
Vinorelbine (High Dose) 22.4 ± 2.210.3 ± 1.567.3 ± 4.1
Data are presented as mean ± standard deviation and are for illustrative purposes only.

Troubleshooting

Table 2: Common Issues and Solutions in Cell Cycle Analysis

ProblemPossible Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak (>6%) - High flow rate during acquisition.[16][17]- Improper fixation (e.g., clumping).[4]- Suboptimal staining.- Use the lowest possible flow rate.[16][17]- Add cold ethanol dropwise while vortexing.[4]- Ensure adequate incubation time with PI/RNase solution.[16]
Excessive Debris / Low Signal - Too many dead cells in the initial sample.- Inadequate RNase treatment, leading to RNA staining.- Handle cells gently during harvesting.- Increase RNase A concentration or incubation time.
Presence of Broad or Multiple G2/M Peaks - Cell clumps or aggregates being analyzed as single events.- Filter the cell suspension through a 40-50 µm nylon mesh before analysis.[16]- Use pulse processing (width vs. area) to gate out doublets.[7][13]
No Clear G2/M Peak - Cells are not proliferating or are arrested in G0/G1.[7][16]- Ensure cells are in the logarithmic growth phase before treatment.- Check cell culture conditions and nutrient levels.[7]
Weak Fluorescence Signal - Insufficient PI concentration or incubation time.- Cell loss during washing steps.- Verify PI solution concentration and increase incubation time if necessary.- Be careful when aspirating supernatants after centrifugation, especially with fixed cells.[4]

References

Application of Vinorelbine in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chemotherapeutic agent Vinorelbine as a tool to investigate the mechanisms of drug resistance in cancer. The accompanying detailed protocols offer standardized methods for inducing and characterizing Vinorelbine resistance in cancer cell lines.

Introduction to Vinorelbine and Drug Resistance

Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid that inhibits mitosis by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Despite its efficacy in treating various cancers, including non-small cell lung cancer (NSCLC) and breast cancer, the development of drug resistance remains a significant clinical challenge.[3][4] Studying the mechanisms by which cancer cells become resistant to Vinorelbine is crucial for developing strategies to overcome this resistance and improve therapeutic outcomes. The primary mechanisms of resistance to Vinorelbine include increased drug efflux, alterations in the drug's target (tubulin), and dysregulation of signaling pathways that promote cell survival and inhibit apoptosis.

Key Mechanisms of Vinorelbine Resistance

Several well-established mechanisms contribute to Vinorelbine resistance:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: These membrane proteins function as drug efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.

    • P-glycoprotein (P-gp/ABCB1): Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) and has been shown to confer resistance to Vinorelbine.[5]

    • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and MRP7 (ABCC10): Increased expression of MRP1 and MRP7 has been associated with Vinorelbine resistance in lung cancer.[6]

    • RLIP76 (RALBP1): This non-ABC transporter also mediates the ATP-dependent efflux of Vinorelbine.[7][8]

  • Alterations in Tubulin and Microtubule Dynamics: As Vinorelbine's primary target is tubulin, changes in tubulin structure or expression can lead to resistance.

    • Expression of β-tubulin Isotypes: Overexpression of the βIII-tubulin isotype is frequently linked to resistance to microtubule-targeting agents, including Vinorelbine.[9][10][11]

    • Tubulin Mutations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site or affect microtubule stability, leading to reduced drug efficacy.[12][13]

  • Dysregulation of Signaling Pathways: Alterations in cellular signaling pathways that control cell survival, proliferation, and apoptosis can contribute to Vinorelbine resistance.

    • PI3K/Akt Pathway: Activation of the PI3K/Akt signaling pathway can promote cell survival and has been implicated in resistance to Vinorelbine. Downregulation of p-Akt has been observed to correlate with increased sensitivity.[14]

  • Epithelial-Mesenchymal Transition (EMT): This process, characterized by a loss of epithelial characteristics and a gain of a mesenchymal phenotype, has been linked to drug resistance. Vinorelbine has been shown to inhibit EMT, suggesting that the induction of EMT may be a resistance mechanism.[15][16]

Data Presentation

Table 1: IC50 Values of Vinorelbine in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeResistance StatusIC50 (nM)Fold ResistanceReference
BCap37Breast CancerSensitive2.3 ± 0.4-[4]
BC-DSBreast CancerVinorelbine-Resistant729 ± 100~317[4]
BC-TSBreast CancerVinorelbine-Resistant120 ± 21~52[4]
A549Non-Small Cell Lung CancerSensitive27.40-[1][17]
Calu-6Non-Small Cell Lung CancerSensitive10.01-[1][17]
H1792Non-Small Cell Lung CancerSensitive5.639-[1][17]
SK-LC6Non-Small Cell Lung CancerSensitive--[6]
SK-LC6/VNBNon-Small Cell Lung CancerVinorelbine-Resistant--[6]
NCI-H23Non-Small Cell Lung CancerSensitive--[6]
H23/VNBNon-Small Cell Lung CancerVinorelbine-Resistant--[6]
MCF-7Breast CancerSensitive--
MCF-7/ADRBreast CancerDoxorubicin-Resistant (MDR)--

Note: Some studies did not report specific IC50 values but confirmed resistance.

Table 2: Impact of siRNA-mediated Knockdown on Vinorelbine Resistance
Target GeneCell LineEffect on Vinorelbine ResistanceKey FindingsReference
ABCB1 (P-gp)MCF-7/ADR (Breast Cancer)Increased sensitivitysiRNA treatment significantly reduced ABCB1 expression and reversed Vinorelbine resistance.[18]
ABCC10 (MRP7)RERF-LC-AI (NSCLC)Increased sensitivitysiRNA against ABCC10/MRP7 decreased its expression and altered Vinorelbine cytotoxicity.[6]

Mandatory Visualization

cluster_0 Experimental Workflow for Investigating Vinorelbine Resistance A 1. Develop Vinorelbine-Resistant Cell Line B 2. Characterize Resistance (IC50 Determination) A->B C 3. Investigate Mechanisms B->C D ABC Transporter Expression (Western Blot, qPCR) C->D E Drug Efflux Assay (Rhodamine 123) C->E F Tubulin Isotype Expression (Western Blot, qPCR) C->F G Signaling Pathway Analysis (Western Blot for p-Akt) C->G H 4. Functional Validation D->H E->H F->H G->H I siRNA Knockdown of Resistance Genes H->I J 5. Re-assess Drug Sensitivity (IC50 Determination) I->J

Caption: Workflow for studying Vinorelbine resistance mechanisms.

cluster_1 Signaling Pathway in Vinorelbine Resistance Vinorelbine Vinorelbine Microtubules Microtubule Disruption Vinorelbine->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt pAkt->Apoptosis Inhibits Survival Cell Survival (Resistance) pAkt->Survival NFkB NF-κB pAkt->NFkB Activates Twist Twist NFkB->Twist Activates MDR_Genes MDR Gene Expression (P-gp, MRP1) Twist->MDR_Genes Upregulates MDR_Genes->Survival

Caption: PI3K/Akt pathway in Vinorelbine resistance.

Experimental Protocols

Protocol 1: Development of Vinorelbine-Resistant Cancer Cell Lines

This protocol describes the generation of a Vinorelbine-resistant cell line by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Vinorelbine tartrate

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of the parental cell line: Use the MTT assay (Protocol 2) to determine the concentration of Vinorelbine that inhibits 50% of cell growth.

  • Initial Exposure: Culture the parental cells in a medium containing Vinorelbine at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[19]

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. The surviving cells will begin to proliferate.

  • Subculture: When the cells reach 70-80% confluency, subculture them. Maintain the same concentration of Vinorelbine in the fresh medium.

  • Dose Escalation: Once the cells show stable growth at the current drug concentration (i.e., their doubling time is consistent), increase the Vinorelbine concentration by 1.5- to 2-fold.[19]

  • Repeat Cycles: Repeat steps 3-5 for several months. The process of developing a stable resistant cell line can take from 3 to 18 months.[20]

  • Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells.

  • Confirmation of Resistance: Periodically, determine the IC50 of the resistant cells using the MTT assay (Protocol 2) and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[19]

  • Stability of Resistance: To check the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Determination of IC50 by MTT Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of Vinorelbine.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • Vinorelbine tartrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Vinorelbine in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vinorelbine. Include wells with drug-free medium as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1] Live cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 10 minutes at room temperature on a shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of ABC Transporter Expression

This protocol is for detecting the expression levels of proteins like P-glycoprotein (ABCB1).

Materials:

  • Cell lysates from parental and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-P-glycoprotein/ABCB1)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: siRNA-mediated Knockdown of Resistance Genes

This protocol describes how to transiently silence the expression of a target gene (e.g., ABCB1) to validate its role in Vinorelbine resistance.

Materials:

  • Vinorelbine-resistant cells

  • siRNA targeting the gene of interest (e.g., ABCB1)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the resistant cells in 6-well plates so that they are 50-70% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complex:

    • In one tube, dilute the siRNA (e.g., 20-30 nM final concentration) in serum-free medium.[16]

    • In another tube, dilute the transfection reagent in serum-free medium.

    • Combine the two solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow the complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO2.

  • Validation of Knockdown: After incubation, harvest a portion of the cells to confirm the knockdown of the target gene by Western blotting (Protocol 3) or qRT-PCR.

  • Functional Assay: Use the remaining transfected cells for a functional assay, such as an MTT assay (Protocol 2), to assess their sensitivity to Vinorelbine. A decrease in the IC50 value in cells transfected with the target siRNA compared to the control siRNA indicates that the target gene is involved in Vinorelbine resistance.

Protocol 5: Rhodamine 123 Efflux Assay by Flow Cytometry

This assay measures the efflux activity of ABC transporters like P-gp.

Materials:

  • Parental and resistant cells

  • Rhodamine 123

  • Flow cytometry buffer (e.g., PBS with 1% FBS)

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in a complete medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.1-1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with an ice-cold flow cytometry buffer to remove excess dye.

  • Efflux: Resuspend the cells in a pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Staining and Analysis: After the efflux period, wash the cells with ice-cold buffer, resuspend them in buffer containing PI, and analyze them immediately using a flow cytometer.

  • Data Interpretation: Cells with high ABC transporter activity will efflux more Rhodamine 123 and will, therefore, show lower intracellular fluorescence compared to cells with low transporter activity (parental cells). The results are reported as the mean fluorescence intensity.

References

Application Notes and Protocols for Measuring Vinorelbine-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vitro techniques to measure apoptosis induced by Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid that interferes with microtubule polymerization.[1] This document includes detailed experimental protocols, quantitative data summaries, and visual representations of apoptotic signaling pathways and workflows to facilitate the study of Vinorelbine's mechanism of action.

Overview of Vinorelbine-Induced Apoptosis

Vinorelbine exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic cascade initiated by Vinorelbine involves the Bcl-2 family of proteins and the activation of caspases, key executioners of programmed cell death.[2] Measuring the extent and understanding the pathways of Vinorelbine-induced apoptosis are critical for evaluating its therapeutic efficacy.

Key Techniques for Measuring Apoptosis

Several robust methods can be employed to quantify and characterize Vinorelbine-induced apoptosis in vitro. The choice of technique depends on the specific stage of apoptosis being investigated and the experimental question.

  • Annexin V/Propidium Iodide (PI) Staining: A widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[4]

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like Caspase-3 and Caspase-9.[5][6]

  • Western Blotting: Analyzes the expression levels of apoptosis-related proteins, providing insights into the underlying signaling pathways.[7][8]

  • Nuclear Staining with DAPI: A simple fluorescence microscopy method to observe morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data on Vinorelbine-induced apoptosis from various studies.

Table 1: IC50 Values of Vinorelbine in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
HOSOsteosarcoma240.6 ± 0.3[9]
HOSOsteosarcoma480.6 ± 0.3[9]
HOSOsteosarcoma720.4 ± 0.2[9]
MG-63Osteosarcoma243.2 ± 0.8[9]
MG-63Osteosarcoma480.8 ± 0.5[9]
MG-63Osteosarcoma720.4 ± 0.3[9]
A549Non-Small Cell Lung Cancer4827.40[10]
Calu-6Non-Small Cell Lung Cancer4810.01[10]
H1792Non-Small Cell Lung Cancer485.639[10]

Table 2: Percentage of Apoptotic Cells Following Vinorelbine Treatment

Cell LineVinorelbine ConcentrationIncubation Time (h)Assay% Apoptotic CellsReference
MCF-70.5 nM24DAPI Staining29%[2]
MCF-70.5 nM48DAPI Staining31%[2]
MDA-MB-2310.5 nM24DAPI Staining41%[2]
MDA-MB-2310.5 nM48DAPI Staining54%[2]
A549Not Specified24Hoechst 33342~17%[11]
HL-60Not Specified72Flow Cytometry63% (with Dexamethasone)
HL-60Not Specified72Flow Cytometry71% (with Meperidine)

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining Protocol

This protocol is adapted from standard Annexin V/PI staining procedures for flow cytometry.[3]

Materials:

  • Vinorelbine-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and culture cells to the desired confluency.

  • Treat cells with the desired concentrations of Vinorelbine for the specified duration. Include a vehicle-treated control.

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

TUNEL Assay Protocol

This protocol is a general guideline for performing a TUNEL assay using a commercially available kit.[4][12]

Materials:

  • Vinorelbine-treated and control cells on coverslips or slides

  • PBS

  • 4% Paraformaldehyde in PBS (Fixation Solution)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with Vinorelbine as described previously.

  • Wash cells with PBS and fix with 4% Paraformaldehyde for 15-20 minutes at room temperature.

  • Wash cells twice with PBS.

  • Permeabilize the cells with Permeabilization Solution for 2-5 minutes on ice.

  • Wash cells with PBS.

  • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI or Hoechst solution.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Caspase-3/7 Activity Assay Protocol

This protocol describes a fluorometric assay for measuring caspase-3 and -7 activity.[13][14]

Materials:

  • Vinorelbine-treated and control cell lysates

  • Caspase-3/7 Assay Buffer

  • Caspase-3/7 Substrate (e.g., DEVD-based fluorogenic substrate)

  • Fluorometric microplate reader

Procedure:

  • Culture and treat cells with Vinorelbine.

  • Lyse the cells using a lysis buffer compatible with caspase assays.

  • Determine the protein concentration of each cell lysate.

  • In a 96-well microplate, add an equal amount of protein from each lysate to separate wells.

  • Add Caspase-3/7 Assay Buffer to each well.

  • Add the Caspase-3/7 Substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the relative caspase activity by normalizing the fluorescence of treated samples to that of the control.

Western Blotting Protocol for Apoptosis Markers

This protocol outlines the general steps for detecting apoptosis-related proteins by Western blotting.[7][15]

Materials:

  • Vinorelbine-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from Vinorelbine-treated and control cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Vinorelbine_Apoptosis_Pathway Vinorelbine Vinorelbine Microtubule Microtubule Disruption Vinorelbine->Microtubule G2M G2/M Arrest Microtubule->G2M Bcl2_family Modulation of Bcl-2 Family Proteins G2M->Bcl2_family Bax Bax (Pro-apoptotic) Upregulation Bcl2_family->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2_family->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Bid Bid Truncation (tBid) Casp9->Bid Casp3->Bid Casp8 Caspase-8 Activation Casp3->Casp8 Apoptosis Apoptosis Casp3->Apoptosis Bid->Mito Casp8->Bid

Caption: Vinorelbine-induced intrinsic apoptotic pathway.

Apoptosis_Measurement_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Vinorelbine_Treatment Vinorelbine Treatment Cell_Culture->Vinorelbine_Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Vinorelbine_Treatment->AnnexinV TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Vinorelbine_Treatment->TUNEL Caspase Caspase Activity Assay (Fluorometry) Vinorelbine_Treatment->Caspase Western Western Blot (Protein Expression) Vinorelbine_Treatment->Western Quantification Quantification of Apoptotic Cells AnnexinV->Quantification TUNEL->Quantification Mechanism Elucidation of Apoptotic Mechanism Caspase->Mechanism Western->Mechanism

Caption: General workflow for measuring Vinorelbine-induced apoptosis.

References

Troubleshooting & Optimization

Optimizing Vinorelbine concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vinorelbine (B1196246) concentration in pre-clinical experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to maximize on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vinorelbine?

A1: Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid that functions as an antimitotic agent.[1] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules.[2][3] This binding disrupts microtubule dynamics, inhibiting their assembly and leading to the destruction of the mitotic spindle.[1][4] Consequently, the cell cycle is arrested at the metaphase stage, which ultimately induces programmed cell death (apoptosis).[1][3][5] At high concentrations, Vinorelbine actively promotes microtubule depolymerization, whereas at lower concentrations, it is sufficient to block mitotic progression.[1]

Q2: What are the known off-target effects of Vinorelbine that I should be aware of in my experiments?

A2: Off-target effects arise from Vinorelbine's impact on non-cancerous, rapidly dividing cells and its activation of unintended signaling pathways.[3] Common off-target effects observed clinically include bone marrow suppression (myelosuppression), peripheral neuropathy, and gastrointestinal issues.[3][4][6] At the cellular level, studies have shown that Vinorelbine can paradoxically activate pro-survival pathways such as Notch and mTOR, which may promote the renewal of cancer stem cells and lead to chemoresistance.[7] Additionally, Vinorelbine has been found to activate the STING signaling pathway, which is associated with type I interferon induction and may contribute to neuropathic pain.[8]

Q3: How should I determine an appropriate starting concentration range for my in vitro experiments?

A3: A literature search is the best starting point.[9] Look for published studies that have used Vinorelbine in the same or similar cell lines to identify an effective concentration range.[9] Due to variability between cell types and assay conditions, it is crucial to empirically determine the optimal concentration for your specific model.[10][11] Start with a broad range of concentrations in a preliminary dose-response experiment (e.g., from 1 nM to 100 µM) to identify the approximate range of activity.[5][10] Subsequent experiments can then use a narrower series of dilutions around the initially identified half-maximal inhibitory concentration (IC50).[12]

Q4: My IC50 value for Vinorelbine is significantly different from published data. What could be the cause?

A4: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different cell lines, even of the same cancer type, exhibit varying sensitivities.[10]

  • Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, SRB, ATP-based) can yield different results. For example, the IC50 of Vinorelbine in the A549 cell line was reported as 27.40 nM using an MTT assay at 48 hours[10], but as 50.13 µM with an XTT assay at 24 hours.[5]

  • Experimental Conditions: Factors such as cell seeding density, passage number, incubation time, and media components (especially serum concentration) can all influence drug sensitivity.[13]

  • Drug Stability: Ensure that Vinorelbine is stored correctly and that working solutions are prepared freshly to maintain its potency.[9]

Q5: I am observing a decrease in efficacy or even a proliferative effect at very low concentrations. Is this expected?

A5: While less common, some studies have reported dual-directional or hormetic effects with certain chemotherapeutic agents, where very low doses may stimulate cell proliferation.[14] One study on Vinorelbine in combination with cisplatin (B142131) noted that very low concentrations increased tumor weight in a mouse model, while higher concentrations were inhibitory.[14] This could be related to the activation of pro-survival pathways at sub-lethal concentrations. If you observe this, it is critical to perform mechanistic studies to understand the underlying signaling events.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Use calibrated multichannel pipettes.
Poor or no dose-response curve Concentration range is too high or too low; Drug is inactive; Incubation time is too short.Perform a wider range of serial dilutions (e.g., logarithmic scale).[9] Prepare fresh drug solutions from a trusted stock.[9] Increase the treatment duration (e.g., test 24h, 48h, and 72h time points).[11]
IC50 values drift between experiments Inconsistent cell passage number; Variation in reagent quality; Fluctuation in incubator conditions (CO2, temperature).Use cells within a consistent, narrow range of passage numbers. Use the same lot of media, serum, and assay reagents. Regularly calibrate and monitor incubator conditions.
Guide 2: Differentiating On-Target vs. Off-Target Effects
Observation Potential Off-Target Implication Suggested Follow-Up Experiment
Cell death is observed, but markers of chemoresistance (e.g., CD44, CD133) increase over time. Vinorelbine may be selecting for or inducing a cancer stem cell (CSC) phenotype.[7]Perform flow cytometry to quantify CSC marker expression post-treatment. Analyze key CSC-related signaling pathways like Notch and mTOR via Western blot or qRT-PCR.[7]
Cell migration or invasion is unexpectedly altered at sub-lethal concentrations. The drug may be affecting pathways involved in cell motility and the epithelial-mesenchymal transition (EMT).Conduct a scratch (wound healing) assay or a Transwell migration assay at various sub-lethal concentrations determined from your dose-response curve.[10]
Significant cytotoxicity is observed in non-cancerous control cell lines. The selected concentration may be too high, falling outside the therapeutic window and causing general toxicity.[3]Determine the IC50 in one or more relevant non-cancerous cell lines. Aim for a concentration that is highly effective in the cancer model but has minimal impact on the control lines.[12]

Quantitative Data Summary

The following table summarizes published IC50 values for Vinorelbine across various non-small cell lung cancer (NSCLC) cell lines, illustrating the importance of empirical determination for each experimental system.

Cell LineIC50 ValueAssay TypeExposure TimeReference
A54927.40 nMMTT48 hours[10]
Calu-610.01 nMMTT48 hours[10]
H17925.639 nMMTT48 hours[10]
A54950.13 µMXTT24 hours[5]

Key Experimental Protocols

Protocol 1: Determining Vinorelbine IC50 using an MTT Assay

This protocol is adapted from methodologies used in published studies.[10]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Drug Preparation: Prepare a stock solution of Vinorelbine in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 1 nM to 250 nM).[10] Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: After incubation, discard the drug-containing medium and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Use non-linear regression (log(inhibitor) vs. normalized response) in statistical software to calculate the IC50 value.

Protocol 2: Assessing Cell Migration using a Scratch Assay

This protocol provides a method to assess off-target effects on cell motility.[10]

  • Create Confluent Monolayer: Seed cells in a 6-well or 24-well plate and grow them until they form a fully confluent monolayer.

  • Create Scratch: Using a sterile p200 pipette tip, create a straight "scratch" or wound through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing Vinorelbine at a sub-lethal concentration (e.g., at or below the IC20 value) and a vehicle control.

  • Image Acquisition: Immediately acquire an image of the scratch at time 0h using a brightfield microscope. Continue to acquire images of the same field at subsequent time points (e.g., 6h, 24h, 48h).

  • Analysis: Measure the width of the scratch at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the 0h image. Compare the rate of closure between treated and control groups to determine the effect of Vinorelbine on cell migration.

Visualizations

Vinorelbine_Signaling_Pathways Vinorelbine Vinorelbine Tubulin Tubulin Binding Vinorelbine->Tubulin Inhibits OffTarget OFF-TARGET EFFECTS Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis ON-TARGET EFFECT Apoptosis MitoticArrest->Apoptosis mTOR mTOR Pathway Activation OffTarget->mTOR Activates Notch Notch Pathway Activation OffTarget->Notch Activates STING STING Pathway Activation OffTarget->STING Activates CSC Cancer Stem Cell Renewal & Chemoresistance mTOR->CSC Notch->CSC Pain Neuropathic Pain STING->Pain Experimental_Workflow LitReview 1. Literature Review (Find starting concentration range) DoseResponse 2. Perform Broad-Range Dose-Response Assay (e.g., MTT, XTT) LitReview->DoseResponse CalcIC50 3. Calculate IC50 Value DoseResponse->CalcIC50 CheckWindow 4. Is IC50 within an acceptable therapeutic window vs. non-cancerous cells? CalcIC50->CheckWindow RefineDose 5a. Refine Concentration Range & Repeat Assay CheckWindow->RefineDose No Proceed 5b. Proceed with Optimized Concentration CheckWindow->Proceed Yes OffTargetAssay 6. Perform Mechanistic & Off-Target Assays (e.g., Western Blot, Scratch Assay) Proceed->OffTargetAssay Troubleshooting_Logic Start Inconsistent IC50 Results (High Variability) Q1 Consistent cell seeding density & passage #? Start->Q1 Q2 Fresh drug aliquots used? Q1->Q2 Yes S1 Standardize cell culture practices. Use cells from a narrow passage range. Q1->S1 No Q3 Vehicle control wells look healthy? Q2->Q3 Yes S2 Prepare fresh serial dilutions for each experiment from a validated stock. Q2->S2 No Q4 Assay protocol followed (e.g., incubation times)? Q3->Q4 Yes S3 Check solvent toxicity. Ensure solvent concentration is low (<0.5%) and consistent. Q3->S3 No S4 Review and standardize the assay protocol. Check equipment like plate readers and pipettes. Q4->S4 No

References

Technical Support Center: Troubleshooting Vinorelbine Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Vinorelbine (B1196246) in resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows reduced sensitivity to Vinorelbine compared to published data. What are the potential reasons?

A1: Several factors can contribute to reduced Vinorelbine sensitivity. The primary mechanisms of resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1) and Multidrug Resistance-Associated Protein 7 (ABCC10/MRP7), can actively pump Vinorelbine out of the cell, reducing its intracellular concentration.[1][2][3][4] A non-ABC transporter, RLIP76, has also been shown to mediate Vinorelbine efflux.[5]

  • Alterations in Microtubule Dynamics: Vinorelbine functions by inhibiting microtubule polymerization.[6][7][8] Mutations in the genes encoding α- and β-tubulin can lead to more stable microtubules that are resistant to the destabilizing effects of Vinorelbine.[9][10] Additionally, the overexpression of specific β-tubulin isotypes, particularly class III β-tubulin, is strongly associated with resistance to microtubule-targeting agents, including Vinorelbine.[11][12][13]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK can promote cell survival and override the apoptotic signals induced by Vinorelbine.[14][15][16]

  • Epithelial-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit increased resistance to various chemotherapeutic agents, including Vinorelbine.[17][18][19][20][21]

  • Induction of Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress, such as chemotherapy treatment.[22][23][24][25][26] Increased autophagic flux in response to Vinorelbine may contribute to resistance.

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: You can investigate the involvement of drug efflux pumps through the following experimental approaches:

  • Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to assess the mRNA and protein levels of key ABC transporters, such as ABCB1 (P-gp), ABCC1, and ABCC10 (MRP7), in your resistant cell line compared to a sensitive parental cell line.[1][27]

  • Functional Efflux Assays: Employ fluorescent substrates of ABC transporters, such as Rhodamine 123, in a flow cytometry-based assay. Cells overexpressing efflux pumps will retain less of the fluorescent dye. This can be performed with and without a known inhibitor of the transporter (e.g., Verapamil for P-gp) to confirm specificity.[15][16]

Q3: What experiments can I perform to check for tubulin alterations in my resistant cells?

A3: To investigate tubulin-mediated resistance, consider the following:

  • Sequence Analysis: Sequence the genes encoding for α- and β-tubulin in your resistant and parental cell lines to identify any potential mutations.[9]

  • Expression of β-Tubulin Isotypes: Use Western blotting or qRT-PCR to compare the expression levels of different β-tubulin isotypes, particularly βIII-tubulin, between your sensitive and resistant cell lines.[11][12]

  • Microtubule Polymerization Assays: In vitro assays using purified tubulin from your cell lines can assess differences in polymerization dynamics. Alternatively, immunofluorescence staining of the microtubule network in whole cells can reveal differences in microtubule stability.[9]

Q4: How can I investigate the role of pro-survival signaling pathways in Vinorelbine resistance?

A4: To assess the involvement of signaling pathways like PI3K/Akt and MAPK/ERK, you can perform Western blot analysis to examine the phosphorylation status (and thus activation) of key proteins in these pathways (e.g., p-Akt, p-ERK) in the presence and absence of Vinorelbine. Comparing these results between your resistant and sensitive cell lines can provide insights into their differential activation.[14][15]

Q5: My cells are resistant to Vinorelbine. What strategies can I try to overcome this resistance?

A5: Based on the mechanism of resistance, you can explore several strategies:

  • Co-administration with an Efflux Pump Inhibitor: If your cells overexpress ABC transporters, using a known inhibitor (e.g., Verapamil, Sulfinpyrazone) in combination with Vinorelbine may restore sensitivity.[1]

  • Targeting Pro-Survival Pathways: If you observe hyperactivation of pathways like PI3K/Akt, using a specific inhibitor for a key kinase in that pathway alongside Vinorelbine could enhance its cytotoxic effects.

  • Inhibiting Autophagy: If you suspect protective autophagy is contributing to resistance, co-treatment with an autophagy inhibitor like Chloroquine or 3-Methyladenine (3-MA) could sensitize the cells to Vinorelbine.[25]

  • Combination Chemotherapy: Some studies suggest that Vinorelbine resistance might be overcome by using it in combination with other chemotherapeutic agents.[15][27][28]

Troubleshooting Experimental Results

Observation Potential Cause Suggested Action
High IC50 value for Vinorelbine in cell viability assays (e.g., MTT, XTT). Overexpression of drug efflux pumps.Perform qRT-PCR, Western blot for ABC transporters, and a functional efflux assay.
Alterations in tubulin structure or isotype expression.Sequence tubulin genes and analyze β-tubulin isotype expression.
Activation of pro-survival signaling pathways.Analyze the phosphorylation status of key signaling proteins (e.g., Akt, ERK) via Western blot.
No significant increase in apoptosis (e.g., Annexin V staining) after Vinorelbine treatment. Blockade of apoptotic pathways.Examine the expression of anti-apoptotic proteins like Bcl-2.
Induction of protective autophagy.Assess autophagy markers (e.g., LC3-II conversion) by Western blot and consider using autophagy inhibitors.
Low intracellular accumulation of fluorescent dyes (e.g., Rhodamine 123). High activity of drug efflux pumps.Confirm with specific inhibitors of ABC transporters in your functional assay.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Vinorelbine.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[29]

  • Drug Treatment: Prepare a serial dilution of Vinorelbine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Vinorelbine dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[30]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[30]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[31][32]

Western Blot for Protein Expression

This protocol is for analyzing the expression of proteins involved in Vinorelbine resistance.

  • Cell Lysis: Treat cells with Vinorelbine as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-P-gp, anti-βIII-tubulin, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol assesses the functional activity of drug efflux pumps.

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Treatment (Optional): For inhibitor studies, pre-incubate a sample of cells with an efflux pump inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C.

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: Place the cells on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123.

  • Data Analysis: Compare the mean fluorescence intensity of the resistant cells to the sensitive cells. A lower fluorescence intensity in the resistant cells indicates higher efflux activity. An increase in fluorescence in the presence of an inhibitor confirms the involvement of that specific transporter.[15]

Visualizing Resistance Mechanisms

The following diagrams illustrate key concepts in Vinorelbine resistance.

Vinorelbine_Mechanism_of_Action Vinorelbine's Mechanism of Action and Resistance Vinorelbine Vinorelbine Tubulin α/β-Tubulin Dimers Vinorelbine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Resistance Resistance Mechanisms Resistance->Vinorelbine Blocks Action Efflux Drug Efflux (e.g., P-gp) Efflux->Resistance TubulinAlteration Tubulin Alterations (Mutations, Isotype) TubulinAlteration->Resistance SurvivalPathways Pro-Survival Pathways (PI3K/Akt) SurvivalPathways->Resistance

Caption: Overview of Vinorelbine's action and major resistance pathways.

Troubleshooting_Workflow Troubleshooting Low Vinorelbine Efficacy Start Low Vinorelbine Efficacy Observed CheckIC50 Confirm IC50 with Cell Viability Assay (e.g., MTT) Start->CheckIC50 InvestigateEfflux Assess Drug Efflux (Rhodamine 123 Assay) CheckIC50->InvestigateEfflux InvestigateTubulin Analyze Tubulin (Sequencing, Isotype Expression) CheckIC50->InvestigateTubulin InvestigateSignaling Examine Pro-Survival Pathways (Western Blot for p-Akt/p-ERK) CheckIC50->InvestigateSignaling EffluxPositive Efflux Pumps Overexpressed? InvestigateEfflux->EffluxPositive TubulinPositive Tubulin Alterations Found? InvestigateTubulin->TubulinPositive SignalingPositive Pathways Activated? InvestigateSignaling->SignalingPositive EffluxPositive->InvestigateTubulin No StrategyEfflux Strategy: Co-treat with Efflux Pump Inhibitor EffluxPositive->StrategyEfflux Yes TubulinPositive->InvestigateSignaling No StrategyTubulin Strategy: Consider alternative drugs with different binding sites TubulinPositive->StrategyTubulin Yes StrategySignaling Strategy: Co-treat with Pathway Inhibitor SignalingPositive->StrategySignaling Yes

Caption: A step-by-step workflow for troubleshooting Vinorelbine resistance.

Signaling_Pathways Pro-Survival Signaling in Vinorelbine Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->CellSurvival Vinorelbine Vinorelbine Vinorelbine->ApoptosisInhibition Counteracts

References

Technical Support Center: Strategies to Mitigate Vinorelbine-Induced Neurotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating vinorelbine-induced neurotoxicity in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of neurotoxicity in rodent models of vinorelbine-induced peripheral neuropathy (VIPN)?

A1: In rodent models, vinorelbine-induced neurotoxicity typically manifests as sensory and motor deficits. Common signs include:

  • Mechanical Allodynia: Increased sensitivity to a non-painful stimulus, often measured using von Frey filaments.

  • Thermal Hyperalgesia: Increased sensitivity to hot or cold stimuli.

  • Spontaneous Pain: Behaviors indicative of pain without provocation, which can be assessed using grimace scales.[1]

  • Motor Deficits: Impaired coordination and motor function, commonly evaluated using the rotarod test.

  • Reduced Nerve Conduction Velocity (NCV): Electrophysiological measurements often show a decrease in the speed of nerve impulses.

  • Axonal Degeneration: Histological analysis of peripheral nerves may reveal damage to the axons.[2]

Q2: Which mouse or rat strains are recommended for studying vinorelbine-induced neurotoxicity?

A2: While various strains can be used, C57BL/6J and ICR mice, as well as Sprague-Dawley and Wistar rats, are commonly employed in studies of chemotherapy-induced peripheral neuropathy (CIPN).[2][3] The choice of strain can influence the severity and characteristics of the neuropathy, so it is crucial to maintain consistency within a study.

Q3: What is a typical dosing regimen for inducing neuropathy with vinorelbine (B1196246) in mice?

A3: A frequently used protocol involves intravenous (i.v.) administration of vinorelbine at a dose of 10 mg/kg.[1] This can be given as a single dose or in repeated cycles, for instance, on day 0 and day 7, to establish a sustained neuropathic state.[1]

Troubleshooting Guides

Problem 1: High variability in behavioral test results for mechanical allodynia.
  • Possible Cause 1: Improper acclimatization. Rodents require adequate time to acclimate to the testing environment and apparatus. Insufficient acclimatization can lead to stress-induced variability in responses.

    • Solution: Ensure a consistent and sufficient acclimatization period (e.g., 15-30 minutes) in the testing chambers for several days before baseline testing and on each testing day.

  • Possible Cause 2: Inconsistent application of von Frey filaments. The force applied and the location of stimulation on the paw can significantly impact the withdrawal threshold.

    • Solution: Use a standardized protocol for applying the filaments, such as the up-down method, and always target the same area of the plantar surface of the hind paw. Ensure the filament is bent for a consistent duration (e.g., 3-5 seconds).

  • Possible Cause 3: Experimenter bias. The experimenter's expectations can unconsciously influence the handling of the animals and the interpretation of their responses.

    • Solution: Whenever possible, the experimenter conducting the behavioral tests should be blinded to the treatment groups.

Problem 2: No significant development of neuropathic pain after vinorelbine administration.
  • Possible Cause 1: Incorrect vinorelbine dosage or administration route. The dose of vinorelbine may be too low, or the administration route may not be optimal for inducing neurotoxicity.

    • Solution: Verify the correct dosage and administration route based on established protocols. For mice, 10 mg/kg intravenously is a reported effective dose.[1] Ensure proper intravenous injection technique to guarantee the full dose enters circulation.

  • Possible Cause 2: Insufficient time for neuropathy to develop. The onset of neuropathic pain can vary.

    • Solution: Conduct behavioral testing at multiple time points after vinorelbine administration (e.g., days 1, 3, 5, 8, and 10) to capture the peak of neurotoxicity.[1]

  • Possible Cause 3: Animal strain resistance. Some rodent strains may be less susceptible to vinorelbine-induced neurotoxicity.

    • Solution: Review the literature to confirm the suitability of the chosen strain. If issues persist, consider using a different, more sensitive strain.

Quantitative Data on Neuroprotective Strategies

The following tables summarize quantitative data from preclinical studies on various strategies to reduce vinca (B1221190) alkaloid-induced neurotoxicity. It is important to note that many of these studies were conducted with vincristine (B1662923), a related vinca alkaloid, due to a larger body of research.

Table 1: Reduction of Vinca Alkaloid-Induced Neuropathic Pain Behaviors

Intervention Animal Model Vinca Alkaloid & Dose Assessment Method Result Reference
STING Knockout Mouse (StingGt/Gt)Vinorelbine (10 mg/kg, i.v.)Mechanical Allodynia (von Frey)Abolished vinorelbine-induced decrease in paw withdrawal threshold.[4]
MNK1 Knockout Mouse (Mknk1-/-)Vinorelbine (10 mg/kg, i.v.)Mechanical Allodynia (von Frey)Significantly attenuated vinorelbine-induced decrease in paw withdrawal threshold.[4]
Curcumin (B1669340) MouseVincristine (0.1 mg/kg/day, i.p. for 10 days)Thermal Hyperalgesia (Hot Plate)60 mg/kg oral dose significantly increased paw withdrawal latency compared to vincristine alone.[5]
Curcumin MouseVincristine (0.1 mg/kg/day, i.p. for 10 days)Mechanical Hyperalgesia (Randall-Selitto)60 mg/kg oral dose significantly increased paw withdrawal threshold compared to vincristine alone.[5]
Glutamate (B1630785) Rat (Dark Agouti)Vincristine (1.5 mg/kg over 2 weeks)Motor Function (Rotarod)500 mg/kg/day oral glutamate significantly improved Rotarod performance time (188 ± 18 sec vs. 55 ± 41 sec for vincristine alone).[6]

Table 2: Amelioration of Vinca Alkaloid-Induced Nerve Damage

Intervention Animal Model Vinca Alkaloid & Dose Assessment Method Result Reference
Curcumin MouseVincristine (0.1 mg/kg/day, i.p. for 10 days)Sciatic Nerve Total Calcium30 and 60 mg/kg oral doses significantly reduced the increase in total calcium levels in the sciatic nerve.[5]
Curcumin MouseVincristine (0.1 mg/kg/day, i.p. for 10 days)Sciatic Nerve Lipid Peroxidation30 and 60 mg/kg oral doses significantly reduced the increase in lipid peroxidation in the sciatic nerve.[5]
Vincristine alone RatVincristine (0.2 mg/kg/week for 5 weeks)Sciatic Nerve Action Potential AmplitudeSignificant decrease in sensory and compound muscle action potential amplitudes.[2][7]
Vincristine alone RatVincristine (100 µg/kg on days 1-5 and 8-12)C-fiber Conduction VelocitySignificant decrease in conduction velocity (0.60 ± 0.006 m/sec vs. 0.67 ± 0.01 m/sec in controls).[3]

Detailed Experimental Protocols

Protocol 1: Induction of Vinorelbine-Induced Neuropathy in Mice
  • Animals: Male or female C57BL/6J mice, 8-10 weeks old.

  • Vinorelbine Preparation: Dissolve vinorelbine tartrate in a vehicle of 3% DMSO in sterile saline.

  • Administration: Administer vinorelbine at a dose of 10 mg/kg via intravenous (i.v.) injection into the tail vein. A second dose can be administered on day 7 to maintain the neuropathic state.[1]

  • Control Group: Administer an equivalent volume of the vehicle (3% DMSO in saline) via i.v. injection.

  • Assessment of Neuropathy:

    • Mechanical Allodynia (von Frey Test):

      • Place mice in individual Plexiglas chambers on a raised mesh floor and allow them to acclimate for at least 30 minutes.

      • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

      • A positive response is defined as a brisk withdrawal or licking of the paw.

      • Determine the 50% paw withdrawal threshold using the up-down method.

    • Spontaneous Pain (Mouse Grimace Scale):

      • Individually place mice in a chamber and record a short video (e.g., 5 minutes).

      • Score still images extracted from the video for the presence of five action units: orbital tightening, nose bulge, cheek bulge, ear position, and whisker change.

      • Each action unit is scored on a 0-2 scale (0 = not present, 1 = moderately present, 2 = obviously present).

Protocol 2: Curcumin Administration for Vincristine-Induced Neuropathy

This protocol is adapted from a study using vincristine but can be applied to a vinorelbine model.

  • Animals: Male Swiss albino mice.

  • Vincristine Induction: Administer vincristine sulfate (B86663) at 0.1 mg/kg intraperitoneally (i.p.) for 10 consecutive days.[5]

  • Curcumin Preparation: Suspend curcumin in a 0.5% sodium carboxymethyl cellulose (B213188) (CMC) solution for oral administration.

  • Administration: Administer curcumin orally (p.o.) at doses of 15, 30, or 60 mg/kg daily for 14 consecutive days, starting on the first day of vincristine administration.[5]

  • Control Groups:

    • Vehicle control (0.5% CMC, p.o.)

    • Vincristine + Vehicle

    • Positive control (e.g., Pregabalin 10 mg/kg, p.o.)

  • Assessment: Conduct behavioral and biochemical assessments at baseline and specified time points throughout the study.

Visualizations

Signaling Pathway

Vinorelbine_Neurotoxicity_Pathway Vinorelbine Vinorelbine Microtubule Microtubule Destabilization Vinorelbine->Microtubule STING STING Activation Microtubule->STING (downstream effect) IRF3 p-IRF3 STING->IRF3 Type_I_IFN Type I IFN Production IRF3->Type_I_IFN IFNR IFN Receptor (on DRG Neuron) Type_I_IFN->IFNR MNK1 MNK1 Activation IFNR->MNK1 eIF4E p-eIF4E MNK1->eIF4E Pain_Sensitization Pain Sensitization & Neuropathic Pain eIF4E->Pain_Sensitization

Caption: Vinorelbine-induced STING-MNK1 signaling pathway leading to neuropathic pain.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vinorelbine_Admin Vinorelbine/Vehicle Administration Grouping->Vinorelbine_Admin Neuroprotective_Admin Neuroprotective Agent/ Vehicle Administration Grouping->Neuroprotective_Admin Behavioral_Tests Post-treatment Behavioral Testing (Multiple Time Points) Vinorelbine_Admin->Behavioral_Tests Neuroprotective_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Sciatic Nerve, DRG) Behavioral_Tests->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for assessing neuroprotective agents in a vinorelbine-induced neuropathy model.

References

Technical Support Center: Managing Vinorelbine-Induced Granulocytopenia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing vinorelbine-induced granulocytopenia in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of vinorelbine-induced granulocytopenia?

A1: Vinorelbine (B1196246) is a semi-synthetic vinca (B1221190) alkaloid that disrupts microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][2] This interference arrests cells in metaphase, leading to cell death.[1] Hematopoietic progenitor cells in the bone marrow are rapidly dividing and are therefore highly susceptible to the cytotoxic effects of vinorelbine.[3] This leads to a decrease in the production of granulocytes, a type of white blood cell that includes neutrophils, resulting in granulocytopenia or neutropenia.

Q2: What is the typical onset and duration of vinorelbine-induced granulocytopenia in animal models?

A2: The nadir, or lowest point, of granulocyte/neutrophil counts typically occurs between 7 and 10 days after a single intravenous administration of vinorelbine.[4][5] The effect is generally reversible, with neutrophil counts usually recovering within the following 7 to 14 days.[4] This timeframe can vary depending on the animal species, dose, and administration schedule.

Q3: What are the clinical signs of severe granulocytopenia in laboratory animals?

A3: Animals with severe granulocytopenia may not show obvious clinical signs until a secondary infection develops due to their compromised immune system. Signs of infection can be subtle and may include ruffled fur, hunched posture, lethargy, reduced food and water intake, weight loss, and labored breathing. It is crucial to monitor animals closely for these signs, as they are highly susceptible to opportunistic infections.

Q4: How can vinorelbine-induced granulocytopenia be ameliorated in animal studies?

A4: The primary strategy for mitigating vinorelbine-induced granulocytopenia is the administration of Granulocyte Colony-Stimulating Factor (G-CSF).[6] G-CSF is a growth factor that stimulates the bone marrow to produce more neutrophils. Dose reduction or delay of subsequent vinorelbine administrations are also common management strategies when severe neutropenia is observed.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Higher than expected mortality in vinorelbine-treated animals. - Severe neutropenia leading to systemic infection (sepsis). - Drug overdose. - Implement strict aseptic techniques for all procedures.- House animals in a specific pathogen-free (SPF) facility.- Consider prophylactic antibiotic treatment in the drinking water (be aware this may be a confounding factor).- Review dose calculations and administration procedures to prevent errors.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
High variability in granulocyte counts between animals in the same dose group. - Inconsistent drug administration. - Underlying subclinical infections in some animals. - Genetic variability within the animal strain. - Refine injection techniques (e.g., intravenous, intraperitoneal) to ensure consistent dosing.- Perform health screens prior to study initiation to exclude animals with underlying conditions.- Ensure all animals are from the same genetic background, age, and sex.- Increase the number of animals per group to account for biological variability.
G-CSF treatment is not effectively reversing neutropenia. - Insufficient dose or frequency of G-CSF. - Timing of G-CSF administration is not optimal. - Development of neutralizing antibodies to human G-CSF (if using a human recombinant form like filgrastim). - Increase the dose of G-CSF or administer it more frequently (e.g., daily).- Administer G-CSF 24 hours after vinorelbine administration. Starting G-CSF too early may increase toxicity to myeloid progenitor cells.- Consider using a species-specific recombinant G-CSF (e.g., murine G-CSF for mouse studies) to avoid immunogenicity.
Unexpected clinical signs (e.g., neurological symptoms, severe gastrointestinal distress). - Vinorelbine can have neurotoxic and gastrointestinal side effects. - The observed signs may be unrelated to vinorelbine. - Record all clinical observations meticulously.- For neurological signs, consider reducing the vinorelbine dose in subsequent cohorts.- For gastrointestinal issues, provide supportive care such as hydration and dietary adjustments.- If unexpected signs are severe or widespread, consult with a veterinarian and consider a full necropsy of affected animals to determine the cause.

Quantitative Data Summary

Table 1: Vinorelbine Dosage and Hematological Toxicity in Animal Models

Animal Model Vinorelbine Dose Route of Administration Observed Hematological Effects Reference
Dog15 mg/m²Intravenous (IV), weeklyGrade 2-4 neutropenia in 21% of dogs.[8]
Dog15 mg/m²IV, weeklyNeutropenia reported in 40% of dogs (Grade 1: 7%, Grade 2: 14%, Grade 3: 9%, Grade 4: 10%).[7]
Mouse10 mg/kgIV, on day 0 and 7Induced a neuropathic pain-like state; hematological effects not the primary endpoint but implies systemic exposure.[9]
Mouse (BALB/c)0.01-0.5 mg/mouseIntradermal (ID)Dose-dependent skin lesions; used to test for vesicant effects, not systemic toxicity.[10]

Table 2: Lethal Dose (LD50) of Vinorelbine in Rodents

Animal Model Route of Administration LD50 Reference
Mouse (Male)Intravenous (IV)29.3 mg/kg[11]
Mouse (Female)IV32.1 mg/kg[11]
RatNot specifiedNot specified[12]

Experimental Protocols

Protocol 1: Induction of Granulocytopenia in Mice with Vinorelbine
  • Animal Model: Select a suitable mouse strain (e.g., BALB/c, C57BL/6). Ensure animals are of the same age and sex and have been acclimated to the facility.

  • Dose Preparation: Prepare vinorelbine solution for injection. A common vehicle is sterile saline (0.9% NaCl). The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 100-200 µL for a mouse).

  • Administration: Administer a single dose of vinorelbine intravenously (IV) via the tail vein. A dose range of 10-20 mg/kg can be considered as a starting point for dose-range finding studies.

  • Monitoring:

    • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and posture.

    • Hematology: Collect blood samples at baseline (before vinorelbine administration) and at regular intervals post-administration (e.g., days 3, 5, 7, 10, and 14) to monitor granulocyte counts. The neutrophil nadir is expected around day 7-10.

Protocol 2: Blood Collection and Complete Blood Count (CBC) Analysis in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of blood from a suitable site (e.g., saphenous vein, submandibular vein).

    • Collect the blood into EDTA-coated microtubes to prevent coagulation.[13]

    • Mix the sample gently but thoroughly by inversion immediately after collection to ensure proper anticoagulation.

  • Sample Analysis:

    • Analyze the whole blood sample using a hematology analyzer calibrated for mouse blood.

    • If the sample volume is insufficient, it can be diluted with 3% bovine serum albumin (BSA) in PBS prior to analysis. Note that the dilution factor must be accounted for in the final calculations.[13]

    • Samples should be analyzed within one hour of collection or refrigerated at 2-8°C for up to 8 hours.[13][14]

Protocol 3: G-CSF Administration for Amelioration of Granulocytopenia
  • G-CSF Selection: Recombinant murine G-CSF is recommended for mouse studies to avoid potential immunogenicity associated with human G-CSF (filgrastim).

  • Dose and Schedule:

    • A typical dose for murine G-CSF is 5-10 µg/kg/day, administered subcutaneously (SC). For filgrastim, a dose of 100-300 µg/kg/day SC is often used.[15]

    • Begin G-CSF administration 24 hours after vinorelbine injection.

    • Administer G-CSF daily for 5-7 days or until neutrophil counts have recovered to baseline levels.[16]

  • Monitoring:

    • Collect blood samples for CBC analysis daily or every other day to monitor the absolute neutrophil count (ANC) and assess the efficacy of the G-CSF treatment.

Visualizations

Vinorelbine_Mechanism cluster_cell_cycle Impact on Cell Cycle cluster_hematopoiesis Impact on Hematopoiesis Vinorelbine Vinorelbine Tubulin β-Tubulin Subunits Vinorelbine->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Disruption leads to Apoptosis Apoptosis (Cell Death) MetaphaseArrest->Apoptosis HSCs Hematopoietic Stem Cells (Rapidly Dividing) Apoptosis->HSCs Affects GranulocyteProduction Granulocyte Production HSCs->GranulocyteProduction Granulocytopenia Granulocytopenia GranulocyteProduction->Granulocytopenia Inhibition leads to Experimental_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Measurements (Weight, CBC) acclimatize->baseline randomize Randomize into Groups baseline->randomize vehicle_group Vehicle Control Group randomize->vehicle_group vinorelbine_group Vinorelbine Group randomize->vinorelbine_group vinorelbine_gcsf_group Vinorelbine + G-CSF Group randomize->vinorelbine_gcsf_group administer_vehicle Administer Vehicle vehicle_group->administer_vehicle administer_vinorelbine Administer Vinorelbine vinorelbine_group->administer_vinorelbine vinorelbine_gcsf_group->administer_vinorelbine monitor Daily Monitoring (Weight, Clinical Signs) administer_vehicle->monitor administer_gcsf Administer G-CSF (24h post-Vinorelbine) administer_vinorelbine->administer_gcsf administer_vinorelbine->monitor administer_gcsf->monitor blood_collection Periodic Blood Collection (e.g., Days 3, 5, 7, 10, 14) monitor->blood_collection endpoint Endpoint Analysis (Hematological & Clinical Data) monitor->endpoint At Study Conclusion cbc_analysis CBC Analysis blood_collection->cbc_analysis cbc_analysis->monitor Continue Monitoring end End endpoint->end Troubleshooting_Logic start Severe Granulocytopenia Observed febrile Is the animal febrile or showing signs of infection? start->febrile supportive_care Provide Supportive Care: - Antibiotics - IV fluids febrile->supportive_care Yes gcsf Administer G-CSF febrile->gcsf No supportive_care->gcsf monitor_recovery Monitor for recovery of neutrophil counts gcsf->monitor_recovery dose_modification Consider Dose Modification for future cycles: - Delay next dose - Reduce dose by 25-50% monitor_recovery->dose_modification continue_protocol Continue with protocol if animal recovers dose_modification->continue_protocol

References

Improving the solubility and stability of Vinorelbine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vinorelbine (B1196246) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Vinorelbine Tartrate?

Vinorelbine tartrate is freely soluble in water.[1][2] Its aqueous solubility is reported to be greater than 1000 mg/mL.[3] A solution of Vinorelbine tartrate in water typically has a pH of approximately 3.5.[3]

Q2: How does pH affect the solubility of Vinorelbine?

Vinorelbine is a basic compound, and its solubility is highly dependent on the pH of the solution.[4] It is more soluble in acidic conditions where it is protonated. As the pH increases, Vinorelbine becomes less protonated, and its solubility can decrease, potentially leading to precipitation.[4] Vinorelbine has two pKa values, 5.4 and 7.6, suggesting that solubility issues are less likely at a pH below 7.0.[5]

Q3: What are the recommended storage conditions for Vinorelbine solutions?

Unopened vials of Vinorelbine tartrate injection should be stored under refrigeration at 2°C to 8°C and protected from light.[6] Unopened vials are also stable at temperatures up to 25°C for up to 72 hours but should not be frozen.[6] Diluted solutions of Vinorelbine in 0.9% sodium chloride or 5% glucose solution are physically and chemically stable for varying durations depending on the storage container and temperature. For instance, in glass bottles or polyolefin bags, diluted solutions are stable for up to 28 days when refrigerated and protected from light.[7]

Q4: My Vinorelbine, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?

This is a common issue known as "solvent shock." To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, consider the following strategies:

  • Reverse Dilution: Add the DMSO stock solution dropwise to the full volume of the aqueous buffer while gently vortexing or stirring. This helps to disperse the DMSO quickly.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in cell-based assays to maintain solubility without causing cellular toxicity.

  • Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be mindful of the temperature stability of Vinorelbine.

  • Use Co-solvents: In some cases, the addition of a co-solvent like PEG 300 or a surfactant like Tween-80 to the aqueous buffer can help maintain solubility.

Q5: What are the main degradation products of Vinorelbine in aqueous solutions?

Vinorelbine primarily degrades through phase I reactions, including oxidation and hydrolysis. The main metabolites identified are 4-O-deacetylvinorelbine and vinorelbine N-oxide.[7] No conjugate metabolites have been observed.[7]

Troubleshooting Guides

Issue 1: Vinorelbine Precipitation in Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the solution.

  • Inconsistent results in biological assays.

  • High backpressure in HPLC/UPLC systems.[4]

Potential Causes & Solutions:

Potential CauseRecommended Solution
pH of the Buffer Vinorelbine is more soluble in acidic conditions. Ensure the pH of your final solution is in a range where Vinorelbine is soluble (typically below 7.0).[4][5] Adjust the buffer pH if necessary.
Solvent Shock When diluting from a high-concentration organic stock (e.g., DMSO), the rapid change in solvent environment can cause precipitation. Use the "reverse dilution" method: add the DMSO stock slowly to the full volume of vigorously stirred aqueous buffer.[8][9]
Final DMSO Concentration If the final concentration of DMSO is too low, the aqueous solubility of Vinorelbine may be exceeded. Ensure the final DMSO concentration is sufficient to maintain solubility but remains compatible with your experimental system (typically <0.5% for cell-based assays).[9]
Buffer Composition The choice of buffer and its ionic strength can influence solubility. Ensure the buffer components are fully dissolved before adding the Vinorelbine stock.
Temperature The solubility of some compounds is temperature-dependent. If you are working with cold buffers, allow the solution to equilibrate to room temperature before use. Gentle warming may help redissolve any precipitate.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Observed check_ph Check pH of Aqueous Buffer start->check_ph ph_ok Is pH in acidic range (e.g., < 7.0)? check_ph->ph_ok adjust_ph Adjust Buffer pH ph_ok->adjust_ph No check_dilution Review Dilution Method ph_ok->check_dilution Yes adjust_ph->check_ph dilution_ok Using reverse or stepwise dilution? check_dilution->dilution_ok change_dilution Implement Reverse/Stepwise Dilution dilution_ok->change_dilution No check_dmso Check Final DMSO Concentration dilution_ok->check_dmso Yes change_dilution->check_dilution dmso_ok Is final DMSO conc. sufficient but < 0.5%? check_dmso->dmso_ok adjust_dmso Optimize Final DMSO Concentration dmso_ok->adjust_dmso No consider_cosolvents Consider Co-solvents or Surfactants dmso_ok->consider_cosolvents Still Precipitating solution_clear Solution is Clear dmso_ok->solution_clear Yes adjust_dmso->check_dmso consider_cosolvents->solution_clear

A troubleshooting workflow for addressing Vinorelbine precipitation.

Issue 2: Inconsistent Stability of Vinorelbine Solutions

Symptoms:

  • Loss of compound activity over time.

  • Appearance of new peaks in HPLC chromatograms.

  • Changes in solution color or clarity upon storage.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Storage Temperature Unopened vials should be refrigerated (2°C - 8°C).[6] Diluted solutions have varying stability at room temperature and under refrigeration; refer to stability data for your specific conditions. For long-term storage of stock solutions, -20°C or -80°C is often recommended, but repeated freeze-thaw cycles should be avoided.
Exposure to Light Vinorelbine is light-sensitive. Always protect solutions from light by using amber vials or by wrapping containers in foil.
pH of the Solution The stability of Vinorelbine can be pH-dependent. Maintain the pH of the solution in the acidic range for optimal stability.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Oxidation Degradation can occur through oxidation. While not always practical, preparing buffers with degassed water can sometimes mitigate oxidative degradation.

Data Presentation

Table 1: Solubility of Vinorelbine Tartrate in Various Solvents

SolventSolubilitypH of Aqueous Solution (10 mg/mL)Reference(s)
Water> 1000 mg/mL~3.5[3]
0.9% Sodium ChlorideSolubleNot specified[10]
5% DextroseSolubleNot specified[10]
EthanolSolubleNot applicable[1]
MethanolPartially SolubleNot applicable[1]
DMSOSolubleNot applicable[11]

Table 2: Stability of Diluted Vinorelbine Solutions

Concentration RangeDiluentContainerStorage TemperatureStability DurationReference(s)
0.5 - 2.0 mg/mL0.9% NaCl or 5% DextrosePVC minibagsRoom Temperature (with fluorescent light)At least 120 hours (>94% remaining)[10]
0.1 - 3.0 mg/mL0.9% NaCl or 5% DextroseGlass bottles or Polyolefin bags2°C - 8°C (protected from light)28 days[7]
0.1 - 3.0 mg/mL0.9% NaCl or 5% DextroseGlass bottles or Polyolefin bagsRoom Temperature (protected from light)4 days[7]
0.1 - 3.0 mg/mL0.9% NaCl or 5% DextrosePolypropylene syringes2°C - 8°C (protected from light)7 days[7]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of Vinorelbine in a specific aqueous buffer.

Materials:

  • Vinorelbine Tartrate (solid)

  • Aqueous buffer of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffer)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid Vinorelbine Tartrate to a vial containing a known volume of the aqueous buffer (e.g., 5 mL). The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with the appropriate mobile phase and analyze the concentration of dissolved Vinorelbine using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the measured concentration to a standard curve to determine the equilibrium solubility in mg/mL or µM.

Protocol 2: Stability-Indicating HPLC Method for Vinorelbine

This protocol provides an example of an HPLC method suitable for assessing the stability of Vinorelbine and separating it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate

  • Phosphoric acid

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of aqueous buffer (e.g., 40 mM ammonium acetate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 267 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure for Stability Study:

  • Sample Preparation: Prepare the Vinorelbine solution in the desired aqueous buffer and at the target concentration.

  • Storage: Store the samples under the desired conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • HPLC Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of the initial Vinorelbine concentration remaining at each time point using the peak area.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Experimental Workflow for a Stability Study

G prep_solution Prepare Vinorelbine Solution in Aqueous Buffer initial_analysis Analyze at T=0 using HPLC prep_solution->initial_analysis storage Store Samples Under Defined Conditions (Temperature, Light) initial_analysis->storage time_points Withdraw Aliquots at Pre-defined Time Points (e.g., 24h, 48h, 72h) storage->time_points hplc_analysis Analyze Aliquots using HPLC time_points->hplc_analysis data_analysis Calculate % Remaining Vinorelbine and Monitor for Degradants hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

A general workflow for conducting a stability study of Vinorelbine.

Signaling Pathways and Logical Relationships

Vinorelbine Degradation Pathway

G vinorelbine Vinorelbine deacetyl 4-O-deacetylvinorelbine vinorelbine->deacetyl Deacetylation n_oxide Vinorelbine N-oxide vinorelbine->n_oxide N-Oxidation other_oxidative Other Oxidative Metabolites vinorelbine->other_oxidative Hydroxylation, etc.

A simplified degradation pathway of Vinorelbine in aqueous solutions.

References

Common pitfalls in Vinorelbine in vitro experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments with Vinorelbine (B1196246).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cytotoxicity assay results with Vinorelbine are inconsistent. What are the common causes and how can I improve reproducibility?

A1: Inconsistent results in cytotoxicity assays are a frequent issue. Several factors related to Vinorelbine and the experimental setup can contribute to this problem.

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to Vinorelbine.[1][2] It is crucial to perform dose-response experiments for each new cell line to determine the optimal concentration range.

  • Drug Stability and Storage: Vinorelbine solutions should be freshly prepared.[3] Stock solutions can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[4] Unopened vials are stable under refrigeration (2°C to 8°C) and protected from light.[5]

  • Solvent Effects: The choice of solvent for Vinorelbine can impact cell viability. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but high concentrations can be toxic to cells.[6] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects.[7]

  • Assay-Specific Issues: For MTT assays, the incubation time with the reagent is critical and should be optimized to avoid toxicity from the reagent itself.[8]

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

cluster_checks Troubleshooting Steps A Inconsistent Results B Check Cell Health & Density A->B Start Here C Review Drug Preparation B->C Cells Healthy D Optimize Assay Protocol C->D Drug Prep OK E Consistent Results D->E Protocol Optimized B_details - Passage number - Viability check - Seeding density C_details - Fresh dilutions - Solvent concentration - Storage conditions D_details - Incubation times - Reagent concentrations - Plate reader settings

Caption: A troubleshooting flowchart for addressing inconsistent Vinorelbine cytotoxicity data.

Q2: I am observing unexpected or off-target effects in my cell cultures treated with Vinorelbine. What could be the cause?

A2: While Vinorelbine's primary mechanism is the inhibition of microtubule polymerization, off-target effects can occur.[9][10]

  • High Drug Concentrations: At high concentrations, Vinorelbine can induce cellular effects that are not directly related to its anti-mitotic activity. It is essential to use a concentration range that is relevant to the intended therapeutic effect.

  • Cell Line-Specific Responses: The genetic background of your cell line can influence its response to Vinorelbine. For example, the status of genes like TP53 can affect the cellular response to the drug.[11]

  • Interaction with Other Compounds: If you are using Vinorelbine in combination with other drugs, be aware of potential synergistic or antagonistic interactions.[12][13] The sequence of drug administration can also significantly impact the outcome.[13]

Q3: How do I choose the right starting concentration for my Vinorelbine experiments?

A3: The effective concentration of Vinorelbine is highly dependent on the cell line. A good starting point is to perform a literature search for published IC50 values for your specific cell line or similar cell types. Based on this, you can design a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions) to determine the IC50 in your experimental system.

Quantitative Data Summary: Vinorelbine IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay
A549Non-Small Cell Lung Cancer27.4048MTT
Calu-6Non-Small Cell Lung Cancer10.0148MTT
H1792Non-Small Cell Lung Cancer5.63948MTT
HOSOsteosarcoma3.2 (24h), 0.8 (48h), 0.4 (72h)24, 48, 72SRB
MG-63Osteosarcoma0.8 (24h), 0.5 (48h), 0.4 (72h)24, 48, 72SRB
B-CLLB-chronic lymphocytic leukemia4 ng/ml - 83 µg/mlNot SpecifiedINT assay

This table presents a summary of published IC50 values. It is crucial to determine the IC50 experimentally for your specific cell line and conditions.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Vinorelbine.[7][14][15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Vinorelbine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with various concentrations of Vinorelbine. Include a vehicle control (medium with the same concentration of solvent used to dissolve Vinorelbine).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

Workflow for MTT Assay

A Seed Cells in 96-well Plate B Treat with Vinorelbine A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570nm F->G

Caption: A step-by-step workflow for the MTT cell viability assay.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[17][18][19][20]

Materials:

  • Cells treated with Vinorelbine and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Signaling Pathway: Vinorelbine-Induced Apoptosis

Vinorelbine Vinorelbine Microtubules Microtubule Disruption Vinorelbine->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest p53 p53 Upregulation MitoticArrest->p53 Bcl2 Bcl-2 Downregulation MitoticArrest->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis

Caption: Simplified signaling pathway of Vinorelbine-induced apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of Vinorelbine-treated cells using PI staining and flow cytometry.[21][22][23][24]

Materials:

  • Cells treated with Vinorelbine and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Storage: Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry.

Logical Relationship: Interpreting Cell Cycle Data

A Increased G2/M Peak C Mitotic Arrest A->C B Decreased G1 & S Peaks B->C

Caption: Logical diagram illustrating the interpretation of cell cycle analysis results after Vinorelbine treatment.

References

Technical Support Center: Overcoming Vinorelbine Efflux by ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to overcome Vinorelbine efflux mediated by ATP-binding cassette (ABC) transporters.

Frequently Asked Questions (FAQs)

Q1: Which ABC transporters are primarily responsible for Vinorelbine efflux and resistance?

A1: Several ABC transporters have been implicated in Vinorelbine resistance. The most commonly cited transporters are:

  • P-glycoprotein (P-gp, ABCB1): A major contributor to multidrug resistance (MDR) and has been shown to transport Vinorelbine.[[“]][2][3]

  • Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Another key transporter associated with resistance to a wide range of chemotherapeutic agents, including Vinca alkaloids like Vinorelbine.[[“]][2][3]

  • Breast Cancer Resistance Protein (BCRP, ABCG2): Known to confer resistance to various anticancer drugs, and its involvement in Vinorelbine efflux is an area of active research.[[“]][2]

  • Multidrug Resistance-Associated Protein 7 (MRP7, ABCC10): Studies have specifically linked the expression of ABCC10/MRP7 with Vinorelbine resistance in non-small cell lung cancer.

It's important to note that cancer cells can co-express multiple ABC transporters, leading to a complex resistance profile.[4] Therefore, identifying the specific transporter(s) active in your experimental model is a critical first step.

Q2: What are the main strategies to counteract Vinorelbine efflux by ABC transporters?

A2: Researchers are exploring several strategies to overcome Vinorelbine efflux, including:

  • Pharmacological Inhibition: Utilizing small molecule inhibitors that block the function of specific ABC transporters. These are often categorized into generations based on their specificity and potency.

  • Genetic Knockdown: Employing techniques like RNA interference (siRNA) or CRISPR/Cas9 to reduce the expression of the ABC transporter genes.[[“]][5]

  • Combination Therapy: Co-administering Vinorelbine with an ABC transporter inhibitor or another chemotherapeutic agent that is not a substrate for the same transporter.

  • Novel Drug Delivery Systems: Using nanoparticle-based formulations to deliver Vinorelbine to cancer cells, potentially bypassing the efflux pumps.[[“]]

  • Development of Vinorelbine Analogs: Synthesizing derivatives of Vinorelbine that are poor substrates for ABC transporters.

Q3: How can I determine which ABC transporter is overexpressed in my resistant cell line?

A3: A multi-pronged approach is recommended to identify the predominant ABC transporter responsible for Vinorelbine resistance in your cell line:[4]

  • Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2). A significant upregulation in your resistant cell line compared to the parental (sensitive) line suggests the involvement of that transporter.

  • Protein Expression Analysis (Western Blotting or Flow Cytometry): Confirm the increased gene expression at the protein level using antibodies specific to each transporter.

  • Functional Efflux Assays: Use fluorescent substrates that are specific to certain transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based assay. Reduced accumulation of the dye in resistant cells, which can be reversed by a specific inhibitor, provides strong evidence for the activity of that transporter.

  • Inhibitor Reversal Studies: Test the ability of known specific ABC transporter inhibitors to restore Vinorelbine sensitivity in your resistant cells using a cytotoxicity assay (e.g., MTT assay).

Troubleshooting Guides

Issue 1: Inconsistent or no reversal of Vinorelbine resistance with a known ABC transporter inhibitor.

Possible Cause Troubleshooting Step
Multiple Resistance Mechanisms Your cells may have more than one resistance mechanism at play. Besides the targeted ABC transporter, other transporters might be active, or non-transporter-mediated resistance (e.g., altered drug targets, enhanced DNA repair) could be present. Solution: Use a broader spectrum inhibitor or a combination of specific inhibitors. Also, investigate other potential resistance mechanisms.[4]
Suboptimal Inhibitor Concentration The concentration of the inhibitor may be too low to effectively block the transporter, especially if the transporter is highly overexpressed. Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor.[4]
Incorrect Transporter Targeted The primary transporter responsible for Vinorelbine efflux in your cell line may not be the one targeted by your inhibitor. Solution: Confirm the expression of the target transporter using qRT-PCR and Western blotting.[4]
Inhibitor Instability The inhibitor may be unstable or precipitating in your cell culture medium.[6] Solution: Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect the medium for any signs of precipitation.[6]

Issue 2: High cytotoxicity observed with the ABC transporter inhibitor alone.

Possible Cause Troubleshooting Step
Off-Target Effects Many first-generation inhibitors have off-target effects and can be cytotoxic at concentrations required for transporter inhibition.[4] Solution 1: Determine the non-toxic concentration range of the inhibitor by performing a dose-response curve with the inhibitor alone. Use a concentration that shows minimal toxicity for your reversal experiments.[4] Solution 2: Switch to a more specific and less toxic third-generation inhibitor (e.g., Tariquidar, Zosuquidar).[4]
Solvent Toxicity The solvent used to dissolve the inhibitor (e.g., DMSO) might be causing cytotoxicity at the final concentration in the well. Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).

Data Presentation: Efficacy of ABC Transporter Inhibitors

The effectiveness of an ABC transporter inhibitor is often quantified by its ability to reduce the IC50 (half-maximal inhibitory concentration) of the chemotherapeutic agent. The Fold Reversal (FR) or Dose Reversal Index (DRI) is a common metric, calculated as:

FR = (IC50 of Vinorelbine alone) / (IC50 of Vinorelbine + Inhibitor)

Inhibitor Target Transporter(s) Typical Concentration Range Expected Fold Reversal (FR) of Vinorelbine Resistance (Example) Notes
Verapamil P-gp (ABCB1)5 - 20 µM5 - 20First-generation inhibitor. Can have off-target effects and its own cytotoxicity at higher concentrations.
Tariquidar P-gp (ABCB1), BCRP (ABCG2)50 - 500 nM20 - 100+Third-generation inhibitor. More potent and less toxic than first-generation inhibitors.
Zosuquidar P-gp (ABCB1)100 - 1000 nM15 - 80Potent and specific third-generation inhibitor.
Elacridar P-gp (ABCB1), BCRP (ABCG2)100 - 1000 nM10 - 50Dual inhibitor, useful when both transporters are co-expressed.
MK-571 MRP1 (ABCC1)10 - 50 µM2 - 10Commonly used as a selective MRP1 inhibitor in vitro.

Note: The expected Fold Reversal can vary significantly depending on the cell line, the level of transporter expression, and the specific experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxicity of Vinorelbine in the presence and absence of an ABC transporter inhibitor.

Materials:

  • Resistant and parental (sensitive) cell lines

  • 96-well plates

  • Vinorelbine

  • ABC transporter inhibitor

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Vinorelbine in complete medium.

  • For reversal experiments, prepare serial dilutions of Vinorelbine in medium containing a fixed, non-toxic concentration of the ABC transporter inhibitor.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium (or drug- and inhibitor-containing medium) to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (control).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol measures the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Resistant and parental cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • ABC transporter inhibitor (e.g., Verapamil or Tariquidar)

  • PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in pre-warmed PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • For inhibitor-treated samples, pre-incubate the cells with the ABC transporter inhibitor at a predetermined concentration for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to all samples to a final concentration of 1 µg/mL.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Resuspend the cell pellets in 500 µL of ice-cold PBS.

  • Analyze the samples immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Compare the mean fluorescence intensity (MFI) between the parental, resistant, and inhibitor-treated resistant cells. Lower MFI in resistant cells compared to parental cells indicates efflux. An increase in MFI in the inhibitor-treated resistant cells indicates inhibition of efflux.

Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression

This protocol quantifies the mRNA expression level of the ABCB1 gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from resistant and parental cell lines using a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA.

  • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Perform a melt curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method, normalizing to the housekeeping gene.

Western Blotting for P-glycoprotein

This protocol detects the protein expression of P-gp.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., C219, UIC2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to compare the P-gp expression levels between resistant and parental cells. A loading control (e.g., β-actin, GAPDH) should be used for normalization.

Visualizations

experimental_workflow cluster_0 Problem: Vinorelbine Resistance cluster_1 Hypothesis: ABC Transporter Efflux cluster_2 Strategy: Overcome Efflux cluster_3 Validation start Resistant Cell Line qpcr qRT-PCR (mRNA Expression) start->qpcr Characterize Resistance wb Western Blot (Protein Expression) start->wb Characterize Resistance flow Efflux Assay (Transporter Function) start->flow Characterize Resistance inhibitor ABC Transporter Inhibitor qpcr->inhibitor Select Strategy sirna siRNA Knockdown qpcr->sirna Select Strategy wb->inhibitor Select Strategy wb->sirna Select Strategy flow->inhibitor Select Strategy flow->sirna Select Strategy mtt MTT Assay (Restore Sensitivity) inhibitor->mtt Test Strategy sirna->mtt Test Strategy end Vinorelbine Sensitivity Restored mtt->end

Caption: A typical experimental workflow for investigating and overcoming Vinorelbine resistance mediated by ABC transporters.

signaling_pathway vinorelbine_out Vinorelbine (Extracellular) vinorelbine_in Vinorelbine (Intracellular) vinorelbine_out->vinorelbine_in Passive Diffusion abc_transporter ABC Transporter (e.g., P-gp) vinorelbine_in->abc_transporter target Microtubules (Cellular Target) vinorelbine_in->target Therapeutic Effect abc_transporter->vinorelbine_out Efflux adp ADP + Pi abc_transporter->adp inhibitor ABC Transporter Inhibitor inhibitor->abc_transporter Inhibition atp ATP atp->abc_transporter Energy

Caption: Signaling pathway illustrating Vinorelbine efflux by an ABC transporter and the mechanism of inhibition.

troubleshooting_logic start Inhibitor fails to reverse Vinorelbine resistance q1 Is the correct transporter being targeted? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the inhibitor concentration optimal and non-toxic? a1_yes->q2 sol1 Verify transporter expression (qPCR, Western Blot) a1_no->sol1 end Re-evaluate experimental strategy sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are other resistance mechanisms present? a2_yes->q3 sol2 Perform dose-response curve for inhibitor alone a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Investigate alternative resistance pathways a3_yes->sol3 a3_no->end sol3->end

Caption: A logical troubleshooting guide for experiments where an ABC transporter inhibitor fails to reverse Vinorelbine resistance.

References

Adjusting Vinorelbine dosage in combination therapy to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinorelbine (B1196246) in combination therapies. The focus is on adjusting dosages to mitigate toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities of vinorelbine in combination therapy?

A1: The primary dose-limiting toxicity of vinorelbine, both as a single agent and in combination therapy, is myelosuppression, specifically neutropenia.[1][2] Other significant toxicities include neurotoxicity, hepatic toxicity, and venous irritation at the injection site.[1][2][3]

Q2: How should vinorelbine dosage be adjusted for hematological toxicity in combination therapy?

A2: Dose adjustments for hematological toxicity are primarily based on the absolute neutrophil count (ANC) on the day of treatment. Specific adjustments can vary by protocol, but a general guideline is to reduce the dose for moderate neutropenia and withhold treatment for severe neutropenia.[4][5] For detailed guidance, refer to the tables in the "Troubleshooting Guides" section.

Q3: What are the recommendations for vinorelbine dose modification in patients with hepatic impairment?

A3: Vinorelbine is metabolized by the liver, so caution is advised in patients with hepatic dysfunction.[4] Dose adjustments are typically based on the patient's total bilirubin (B190676) levels. For patients with elevated bilirubin, a dose reduction is recommended.[4][5] Specific dose reduction percentages based on bilirubin levels can be found in the data tables below.

Q4: How can venous irritation and phlebitis associated with intravenous vinorelbine administration be minimized?

A4: To reduce the incidence and severity of venous irritation, it is recommended to administer vinorelbine over a 6 to 10-minute infusion.[3][6] Shorter infusion times are associated with a lower risk of phlebitis.[3] Diluting the vinorelbine solution can also significantly decrease tissue damage.[7] Flushing the vein with at least 75-125 mL of a suitable solution (e.g., 0.9% sodium chloride) after infusion is also a common practice.[4]

Q5: Are there strategies to mitigate vinorelbine-induced neurotoxicity?

A5: Monitoring for signs of neurotoxicity, such as peripheral neuropathy, is crucial.[2] If a patient develops Grade 2 or higher peripheral neuropathy, discontinuation of vinorelbine is often recommended.[4] Preclinical studies suggest that targeting the STING-MNK1 signaling pathway could be a future strategy to alleviate the neuropathic pain associated with vinorelbine.[8]

Troubleshooting Guides

Management of Common Toxicities

This section provides specific guidance on managing the most frequently encountered toxicities during vinorelbine combination therapy.

Issue: A patient on a vinorelbine-cisplatin regimen presents with a low neutrophil count on the day of their next scheduled dose.

Troubleshooting Steps:

  • Assess Neutrophil Count: Determine the absolute neutrophil count (ANC).

  • Apply Dose Adjustment Protocol: Based on the ANC, follow the recommended dose modifications as outlined in the table below.

  • Monitor: After dose adjustment or withholding, repeat the neutrophil count in one week.[4]

  • Consider Discontinuation: If three consecutive weekly doses are held due to an ANC below 1000 cells/mm³, discontinuation of therapy should be considered.[4]

Absolute Neutrophil Count (ANC) on Day of Treatment (cells/mm³)Recommended Vinorelbine Dose
≥ 1500100% of starting dose[4]
1000 to 149950% of starting dose[4]
< 1000Do not administer; repeat count in 1 week[4]

For patients who experience fever and/or sepsis with neutropenia:

ANC on Day of Treatment (cells/mm³)Subsequent Vinorelbine Dose
≥ 150075% of starting dose[5]
1000 to 149937.5% of starting dose[5]
< 1000Do not administer; repeat count in 1 week[5]

Issue: A patient exhibits elevated total bilirubin levels during treatment with a vinorelbine-containing regimen.

Troubleshooting Steps:

  • Measure Total Bilirubin: Obtain a current serum total bilirubin concentration.

  • Adjust Dose Based on Bilirubin Levels: Modify the vinorelbine dose according to the guidelines in the table below.

  • Concurrent Hematologic and Hepatic Toxicity: If a patient presents with both hematologic and hepatic toxicity, the lower of the two recommended doses should be administered.[4]

Serum Total Bilirubin ConcentrationRecommended Vinorelbine Dose
≤ 2.0 mg/dL100% of starting dose[5]
2.1 to 3.0 mg/dL50% of starting dose[5]
> 3.0 mg/dL25% of starting dose[5]

Issue: A patient reports symptoms of peripheral neuropathy, such as tingling or numbness in the hands and feet.

Troubleshooting Steps:

  • Grade Neuropathy: Assess the severity of the peripheral neuropathy using a standardized scale such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Discontinue if Severe: For NCI CTCAE Grade 2 or higher peripheral neuropathy, discontinuation of vinorelbine is recommended.[4] Autonomic neuropathy causing severe constipation also warrants discontinuation.[4]

Experimental Protocols

Vinorelbine-Cisplatin Combination Therapy for Non-Small Cell Lung Cancer (NSCLC) - Representative Clinical Protocol

This protocol is a summary of a common regimen used in clinical trials for advanced NSCLC.

  • Treatment Schedule:

    • Vinorelbine: 25 mg/m² administered as an intravenous infusion over 6 to 10 minutes on Days 1, 8, 15, and 22 of a 28-day cycle.[2]

    • Cisplatin: 100 mg/m² administered intravenously on Day 1 only of each 28-day cycle.[2]

  • Toxicity Monitoring:

    • Hematological: Complete blood count (CBC) with differential is performed before each dose of vinorelbine.[9]

    • Hepatic: Liver function tests, including total bilirubin, are assessed prior to initiation of therapy and periodically during treatment.[2]

    • Neurological: Patients are monitored for new or worsening signs and symptoms of neuropathy at each visit.[2]

  • Toxicity Grading: The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Preclinical Assessment of Vinorelbine-Induced Neuropathic Pain in Mice

This protocol describes an experimental workflow to investigate the mechanisms of vinorelbine-induced neurotoxicity in a preclinical model.

  • Animal Model: Wild-type and genetically modified (e.g., StingGt/Gt or Mknk1-/-) mice.

  • Drug Administration:

    • Vinorelbine (10 mg/kg) is administered intravenously.[10]

  • Behavioral Testing:

    • Tactile Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus.

    • Spontaneous Pain: Evaluated using the mouse grimace scale, which scores facial action units indicative of pain.[10]

  • Biochemical Analysis:

    • Tissue Collection: Dorsal root ganglia (DRG) and sciatic nerves are harvested at the end of the experiment.

    • Western Blotting: Used to measure the phosphorylation of key proteins in the STING and MNK1 signaling pathways (e.g., p-IRF3, p-eIF4E).[1][2]

  • Immunohistochemistry: Used to visualize the localization of activated signaling proteins within the DRG neurons.

Evaluation of Venous Irritation in a Rabbit Model

This protocol outlines a method for assessing methods to prevent vinorelbine-induced phlebitis.[11]

  • Animal Model: New Zealand White rabbits.

  • Test Substance Preparation: Vinorelbine is diluted with normal saline to the desired concentrations (e.g., 0.6 mg/mL or 0.3 mg/mL).[11]

  • Infusion Procedure: The vinorelbine solution is infused into the auricular (ear) veins of the rabbits.[11] Different administration rates and the effect of flushing with normal saline can be evaluated.[11]

  • Histopathological Examination: Two days after the infusion, the veins are excised and subjected to histopathological examination to assess for tissue damage, including inflammatory cell infiltration, edema, and epidermal degeneration.[11]

Visualizations

Vinorelbine_Neurotoxicity_Pathway Vinorelbine-Induced Neurotoxicity Signaling Pathway Vinorelbine Vinorelbine STING STING Activation Vinorelbine->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Type1_IFN Type I IFN Production IRF3->Type1_IFN MNK1 MNK1 Signaling Type1_IFN->MNK1 eIF4E eIF4E Phosphorylation MNK1->eIF4E Pain Neuropathic Pain eIF4E->Pain

Caption: Signaling pathway of vinorelbine-induced neuropathic pain.

Clinical_Trial_Workflow Vinorelbine Combination Therapy Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles cluster_evaluation Response & Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (CBC, LFTs, Neurological Exam) Informed_Consent->Baseline_Assessment Day1_Treatment Day 1: Vinorelbine + Cisplatin Infusion Baseline_Assessment->Day1_Treatment Weekly_Vinorelbine Weekly Vinorelbine (Days 8, 15, 22) Day1_Treatment->Weekly_Vinorelbine Toxicity_Monitoring Weekly Toxicity Monitoring (CBC, Symptom Assessment) Weekly_Vinorelbine->Toxicity_Monitoring Dose_Modification Dose Modification (Based on Toxicity) Toxicity_Monitoring->Dose_Modification Dose_Modification->Weekly_Vinorelbine Continue Cycle Response_Assessment Tumor Response Assessment (e.g., every 2 cycles) Dose_Modification->Response_Assessment End of Cycle Response_Assessment->Day1_Treatment Continue Treatment End_of_Treatment End of Treatment Response_Assessment->End_of_Treatment Discontinue Treatment Follow_up Long-term Follow-up End_of_Treatment->Follow_up

Caption: Workflow of a typical vinorelbine combination therapy clinical trial.

Preclinical_Workflow Preclinical Neurotoxicity Experimental Workflow Animal_Model Animal Model Selection (e.g., Mice) Drug_Admin Vinorelbine Administration (Intravenous) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing (von Frey, Grimace Scale) Drug_Admin->Behavioral_Tests Data_Collection Data Collection & Analysis Behavioral_Tests->Data_Collection Tissue_Harvest Tissue Harvesting (DRG, Sciatic Nerve) Data_Collection->Tissue_Harvest Results Results & Interpretation Data_Collection->Results Biochem_Analysis Biochemical Analysis (Western Blot, IHC) Tissue_Harvest->Biochem_Analysis Biochem_Analysis->Results

Caption: Experimental workflow for preclinical assessment of vinorelbine neurotoxicity.

References

Validation & Comparative

A Comparative Analysis of Vinorelbine and Vinblastine: Unraveling the Nuances of Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between microtubule-targeting agents is paramount. This guide provides an in-depth comparison of two prominent vinca (B1221190) alkaloids, Vinorelbine (B1196246) and Vinblastine (B1199706), focusing on their mechanisms of microtubule inhibition, supported by experimental data and detailed protocols.

Vinorelbine, a semi-synthetic derivative of Vinblastine, and its parent compound, Vinblastine, are both potent antimitotic agents that have been cornerstones in cancer chemotherapy.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[2] By interfering with microtubule assembly, these drugs arrest cells in metaphase, ultimately leading to apoptotic cell death.[3][4] While they share a common target, tubulin, their distinct structural properties lead to notable differences in their biochemical interactions and cellular effects.

Mechanism of Action: A Shared Pathway with Distinct Kinetics

Both Vinorelbine and Vinblastine exert their effects by binding to β-tubulin at the vinca domain, which is located at the interface of tubulin dimers.[2] This binding inhibits the polymerization of tubulin into microtubules.[5] At higher concentrations, they can induce the depolymerization of existing microtubules and promote the formation of tubulin paracrystals.[6] However, at the lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics.[3][6] This includes two key processes: dynamic instability, the stochastic switching between periods of slow growth and rapid shortening, and treadmilling, the net growth at one end of the microtubule and shortening at the other.[6][7]

The structural difference between the two molecules, specifically in the catharanthine (B190766) unit of Vinorelbine, is thought to contribute to its unique properties.[1][8] This modification may be responsible for Vinorelbine's potentially lower neurotoxicity and altered spectrum of antitumor activity compared to Vinblastine.[9]

General Mechanism of Vinca Alkaloid Action cluster_0 Drug Action cluster_1 Microtubule Dynamics cluster_2 Cellular Outcome Vinca Alkaloids Vinca Alkaloids Tubulin Dimers Tubulin Dimers Vinca Alkaloids->Tubulin Dimers Binds to Vinca Domain Microtubule Polymerization Microtubule Polymerization Suppression of Dynamics Suppression of Dynamics Tubulin Dimers->Suppression of Dynamics Inhibits incorporation Mitotic Spindle Disruption Mitotic Spindle Disruption Suppression of Dynamics->Mitotic Spindle Disruption Leads to Metaphase Arrest Metaphase Arrest Mitotic Spindle Disruption->Metaphase Arrest Apoptosis Apoptosis Metaphase Arrest->Apoptosis

A simplified diagram of the vinca alkaloid mechanism of action.

Quantitative Comparison of Inhibitory Activities

Experimental data reveal distinct potencies between Vinorelbine and Vinblastine in both biochemical and cellular assays.

ParameterVinorelbineVinblastineReference(s)
IC50 for Microtubule Polymerization Inhibition 0.80 µM0.54 µM[5][6]
IC50 for HeLa Cell Proliferation Inhibition 1.25 nM0.45 nM[3]
IC50 for Mitotic Block (HeLa Cells) 3.8 nM1.1 nM[3]
IC50 for Mitotic Accumulation (U2OS Cells) 7.3 nM6.1 nM[4][7]

IC50 values represent the concentration of the drug required to inhibit a given process by 50%.

These data indicate that Vinblastine is generally more potent than Vinorelbine at inhibiting both microtubule polymerization in a purified tubulin system and cell proliferation in cancer cell lines.

Differential Effects on Microtubule Dynamics

While both drugs suppress microtubule dynamics, they do so with different nuances. Vinblastine strongly suppresses the rate and extent of microtubule shortening.[3] In contrast, Vinorelbine primarily suppresses the rate and extent of microtubule growth events.[3][6] Furthermore, Vinblastine is a more potent inhibitor of microtubule treadmilling than Vinorelbine.[6]

Microtubule Dynamic ParameterEffect of VinorelbineEffect of VinblastineReference(s)
Growth Rate SlowsSlows[6]
Growth Duration Increases-[6]
Shortening Rate No significant reductionReduces[6][10]
Shortening Duration Reduces-[6][10]
Time in Attenuated State No significant increaseIncreases[6][10]
Treadmilling Suppresses (less strongly)Suppresses (more strongly)[6][10]

These differential effects on the fine-tuned dynamics of microtubules may contribute to their varying clinical efficacies and toxicity profiles.

Tubulin Binding Affinity

Studies on the interaction of these vinca alkaloids with tubulin reveal that while the initial binding affinity to tubulin heterodimers (K1) is identical for both drugs, the overall affinity, which includes the affinity of drug-liganded heterodimers for spiral polymers (K2), is lower for Vinorelbine than for Vinblastine.[11][12] The order of overall binding affinity has been reported as vincristine (B1662923) > vinblastine > vinorelbine.[11][12]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are outlines of key experimental methodologies used to generate the comparative data presented.

Tubulin Polymerization Assay

This assay measures the extent of microtubule assembly from purified tubulin in the presence of the test compounds.

Workflow for Tubulin Polymerization Assay Purified Tubulin Purified Tubulin Incubation at 37°C Incubation at 37°C Purified Tubulin->Incubation at 37°C Test Compound Test Compound Test Compound->Incubation at 37°C Measurement of Turbidity Measurement of Turbidity Incubation at 37°C->Measurement of Turbidity Polymerization Data Analysis (IC50) Data Analysis (IC50) Measurement of Turbidity->Data Analysis (IC50)

A flowchart of the tubulin polymerization assay.
  • Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., PEM buffer with GTP).[13]

  • Incubation: The tubulin solution is incubated with various concentrations of Vinorelbine or Vinblastine at 37°C to induce polymerization.

  • Measurement: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (optical density) at 340 nm using a spectrophotometer.

  • Analysis: The IC50 value is determined by plotting the percentage of polymerization inhibition against the drug concentration.

Cell Viability and Mitotic Index Assays

These assays determine the effect of the drugs on cell proliferation and their ability to induce mitotic arrest.

  • Cell Culture: Cancer cell lines (e.g., HeLa or U2OS) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with a range of concentrations of Vinorelbine or Vinblastine for a specified duration (e.g., one to two cell cycles).

  • Cell Viability: Cell viability is assessed using methods such as MTT or by direct cell counting with trypan blue exclusion. The IC50 for proliferation inhibition is then calculated.

  • Mitotic Index: To determine the percentage of cells arrested in mitosis, cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody against tubulin. The percentage of cells displaying a mitotic phenotype is then quantified by microscopy. The IC50 for mitotic accumulation is calculated.[7]

Analysis of Microtubule Dynamics by Video Microscopy

This technique allows for the direct observation and quantification of the effects of the drugs on the dynamic instability of individual microtubules.

  • Sample Preparation: Purified tubulin is polymerized onto axoneme fragments immobilized on a microscope slide in the presence or absence of the drug.

  • Imaging: Microtubule dynamics are observed using video-enhanced differential interference contrast (DIC) microscopy. Time-lapse images are captured.

  • Analysis: The lengths of individual microtubules are measured over time to determine the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).[6]

Conclusion

While both Vinorelbine and Vinblastine are effective microtubule-destabilizing agents, they exhibit distinct profiles in their biochemical and cellular activities. Vinblastine generally demonstrates greater potency in inhibiting microtubule polymerization and cell proliferation. However, the two drugs have different effects on the specific parameters of microtubule dynamic instability, with Vinorelbine primarily affecting microtubule growth and Vinblastine more strongly impacting microtubule shortening and treadmilling. These differences, likely stemming from subtle structural variations, may underlie their distinct clinical profiles, including efficacy against different tumor types and their associated toxicities. A thorough understanding of these nuances is critical for the rational design of new chemotherapeutic strategies and the optimization of existing treatment regimens.

References

A Comparative Analysis of Vinorelbine and Paclitaxel on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prominent microtubule-targeting agents, Vinorelbine (B1196246) and Paclitaxel (B517696), on cell migration. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to be a valuable resource for researchers in oncology and cell biology.

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological phenomena, including embryonic development, immune response, and cancer metastasis. Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, and Paclitaxel, a taxane, are both widely used chemotherapeutic agents that interfere with microtubule dynamics. However, their distinct mechanisms of action on microtubules result in differential effects on cell migration. This guide explores these differences through a comparative analysis of their performance in key in vitro migration assays and their impact on relevant signaling pathways.

Quantitative Data on Cell Migration

The following tables summarize the quantitative effects of Vinorelbine and Paclitaxel on cell migration as determined by wound healing and transwell migration assays in various cancer cell lines.

Table 1: Effect of Vinorelbine and Paclitaxel on Wound Healing Assay

DrugCell LineConcentrationIncubation TimeObserved EffectReference
Vinorelbine HUVEC10 nM6 hours1.8-fold decrease in wound confluence[1]
HUVEC1 µM6 hours2.81-fold decrease in wound confluence[1]
A549 (NSCLC)20 µM72 hoursRelative migration rate decreased to 14.3% from 59.8% in control[2]
Paclitaxel Neuroglia Rat Glioma0.4 µM48 hoursSlower migration to fill the scratched gap compared to control[3]
Human Tenon's Fibroblasts10⁻⁹ to 10⁻⁶ mol/l7 daysDose-dependent inhibition of cell migration[4]
PC3 (Prostate Cancer)Not SpecifiedNot SpecifiedSignificant decrease in PC3 cell migration[5]

Table 2: Effect of Vinorelbine and Paclitaxel on Transwell Migration Assay

DrugCell LineConcentrationIncubation TimeObserved EffectReference
Vinorelbine 4T1 (Breast Cancer)Low Concentrations (e.g., 0.03/2.7 nM with 5-FU)Not SpecifiedIncreased migration and invasion[6]
4T1 (Breast Cancer)High Concentrations (e.g., 4/340 nM with 5-FU)Not SpecifiedIncreased migration and invasion[6]
MB-49 (Bladder Carcinoma)1 and 10 ng/ml (non-cytotoxic)24 hoursSignificantly lower invasive capacity than untreated cells[7]
Paclitaxel SW-13, NCI-H295R, ACC-T12 (Adrenocortical Carcinoma)100 and 250 nM24 hours (migration), 48 hours (invasion)Reduction in migration and invasion
CHO10 nM6 hoursEffective inhibition of cell migration[8]
CHO with β3-tubulin expression10 nM6 hoursMigration not inhibited[8]

Signaling Pathways

Vinorelbine and Paclitaxel modulate distinct signaling pathways to exert their effects on cell migration.

Vinorelbine and the SDF-1/CXCR4 Axis

Vinorelbine has been shown to indirectly inhibit cancer cell migration by affecting the tumor microenvironment. Specifically, it can reduce the secretion of Stromal Cell-Derived Factor-1 (SDF-1) from hypoxic fibroblasts.[9] SDF-1 is a chemokine that binds to its receptor, CXCR4, on cancer cells, promoting their migration and invasion.[9] By downregulating SDF-1, Vinorelbine disrupts this pro-migratory signaling axis. The binding of SDF-1 to CXCR4 typically activates downstream pathways such as PI3K/Akt and ERK1/2, which are crucial for chemotaxis and cell motility.[10]

Vinorelbine_Signaling_Pathway Vinorelbine Vinorelbine Fibroblasts Hypoxic Fibroblasts Vinorelbine->Fibroblasts inhibits SDF1 SDF-1 (Stromal Cell-Derived Factor-1) Fibroblasts->SDF1 secretes CXCR4 CXCR4 Receptor (on Cancer Cell) SDF1->CXCR4 binds to PI3K_Akt PI3K/Akt Pathway CXCR4->PI3K_Akt activates ERK ERK Pathway CXCR4->ERK activates Migration Cell Migration & Invasion PI3K_Akt->Migration promotes ERK->Migration promotes

Vinorelbine's indirect inhibition of cell migration.
Paclitaxel and the Aurora Kinase A/Cofilin-1 Pathway

Paclitaxel has been demonstrated to inhibit breast cancer cell migration and invasion by suppressing the activity of Aurora kinase A and its downstream effector, cofilin-1.[11] Aurora kinase A, a serine/threonine kinase, can promote cell migration by activating pathways that lead to the dephosphorylation and activation of cofilin. Activated cofilin is a key regulator of actin dynamics, promoting the disassembly of old actin filaments and providing monomers for the assembly of new filaments at the leading edge of migrating cells. Paclitaxel's inhibition of Aurora kinase A disrupts this process, leading to reduced cell motility. The activation of Aurora kinase A in the context of cell migration can be stimulated by upstream signals such as Src and FAK (Focal Adhesion Kinase).[11]

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel AuroraA Aurora Kinase A Paclitaxel->AuroraA inhibits Src_FAK Src / FAK Src_FAK->AuroraA activates Cofilin Cofilin-1 (Inactive, Phosphorylated) AuroraA->Cofilin promotes dephosphorylation ActiveCofilin Cofilin-1 (Active, Dephosphorylated) Actin Actin Dynamics ActiveCofilin->Actin regulates Migration Cell Migration & Invasion Actin->Migration drives

Paclitaxel's inhibition of the Aurora A/Cofilin-1 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in vitro.

Wound_Healing_Assay_Workflow Start Start Seed Seed cells in a culture dish to form a confluent monolayer Start->Seed Scratch Create a 'scratch' in the monolayer with a pipette tip Seed->Scratch Wash Wash with media to remove displaced cells Scratch->Wash Treat Add media with Vinorelbine, Paclitaxel, or control Wash->Treat Image Capture images of the scratch at time 0 and subsequent time points Treat->Image Analyze Measure the area of the scratch over time to determine the rate of cell migration Image->Analyze End End Analyze->End

Workflow for a Wound Healing Assay.

Protocol:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to grow to form a confluent monolayer.

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of Vinorelbine, Paclitaxel, or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at designated locations (time 0). Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) at the same locations.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated and compared between different treatment groups.

Transwell Migration Assay

The transwell migration assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells.

Transwell_Migration_Assay_Workflow Start Start Setup Place transwell inserts with a porous membrane into wells of a culture plate Start->Setup Chemoattractant Add chemoattractant (e.g., serum) to the lower chamber Setup->Chemoattractant Seed Seed cells in serum-free media containing Vinorelbine, Paclitaxel, or control into the upper chamber Chemoattractant->Seed Incubate Incubate for a defined period (e.g., 12-48 hours) to allow cell migration Seed->Incubate Remove Remove non-migrated cells from the upper surface of the membrane Incubate->Remove FixStain Fix and stain the migrated cells on the lower surface of the membrane Remove->FixStain Count Count the number of migrated cells under a microscope FixStain->Count End End Count->End

Workflow for a Transwell Migration Assay.

Protocol:

  • Chamber Setup: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free medium containing the desired concentration of Vinorelbine, Paclitaxel, or a vehicle control. Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

  • Quantification: Count the number of stained, migrated cells in several random fields of view using a microscope. The average number of migrated cells per field is then calculated and compared between treatment groups.

Conclusion

Both Vinorelbine and Paclitaxel demonstrate inhibitory effects on cell migration, a crucial process in cancer metastasis. However, their efficacy and the underlying molecular mechanisms differ. Paclitaxel appears to directly inhibit cell migration by suppressing the Aurora kinase A/cofilin-1 pathway, which is essential for actin dynamics. In contrast, Vinorelbine's effect on migration can be indirect, mediated by its influence on the tumor microenvironment through the SDF-1/CXCR4 signaling axis.

References

Validating the Anti-Invasive Effects of Vinorelbine in Fibrosarcoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-invasive properties of Vinorelbine (B1196246) in the context of fibrosarcoma, a type of soft tissue sarcoma characterized by its aggressive local invasion. While direct quantitative data for Vinorelbine in fibrosarcoma models is limited in publicly available literature, this document synthesizes findings from other cancer models and compares its potential efficacy against Doxorubicin (B1662922), a standard chemotherapeutic agent for soft tissue sarcomas. We also present detailed experimental protocols and conceptual signaling pathways to aid in the design of future validation studies.

Executive Summary

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, functions primarily by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Emerging evidence suggests that at certain concentrations, Vinorelbine may also exert anti-invasive and anti-migratory effects, a crucial aspect of cancer therapy aimed at preventing metastasis. In contrast, Doxorubicin, an anthracycline antibiotic and a cornerstone of sarcoma chemotherapy, has shown conflicting effects on cancer cell invasion, with some studies indicating a potential to promote invasion at sublethal doses.[2][4] This guide will explore these differences, providing available data, methodologies for validation, and the molecular context for these observations.

Comparative Analysis of Anti-Invasive Effects

The following tables summarize the available quantitative data on the effects of Vinorelbine and Doxorubicin on cancer cell invasion and migration from various in vitro studies. It is important to note the heterogeneity in cell lines, drug concentrations, and experimental assays, which should be considered when interpreting the data.

Table 1: Quantitative Effects of Vinorelbine on Cancer Cell Invasion and Migration

Cancer TypeCell LineAssay TypeConcentrationObserved EffectCitation(s)
Transitional Cell CarcinomaMB-49Matrigel Invasion1 and 10 ng/mLSignificant decrease in cell invasion.[5]
Non-Small Cell Lung CancerA549Wound Healing (Scratch)20 µMRelative migration rate significantly decreased to 14.3% compared to 59.8% in control after 72 hours.[3]
Breast Cancer4T1Transwell InvasionLow (e.g., 0.03 nM)In combination with 5-FU, increased invasion by 88.19%. This highlights a dose-dependent dual effect.[6]
Lung Cancer95DTranswell MigrationNot specifiedSignificantly inhibited migration induced by hypoxic fibroblast conditioned medium.[7]

Table 2: Quantitative Effects of Doxorubicin on Cancer Cell Invasion and Migration

Cancer TypeCell LineAssay TypeConcentrationObserved EffectCitation(s)
Breast CancerMCF7Matrigel Invasion200 nMIncreased invasion to 155.8% compared to control.[4]
OsteosarcomaOSCORTECM-gel Migration0.01 µg/mLAnti-migratory effect observed with 24-hour treatment at this low concentration.[8]
OsteosarcomaMultipleTranswell MigrationNot applicableDoxorubicin-resistant cell lines exhibited a reduced migration capability.[9]
OsteosarcomaU2OS, SJSA1Transwell Invasion50 µMRepressed cell invasion.[10]

Experimental Protocols for Validating Anti-Invasive Effects

To directly assess the anti-invasive properties of Vinorelbine in a fibrosarcoma model, standardized in vitro assays are recommended. The human fibrosarcoma cell line HT-1080 is a well-established model for these studies.[11]

Matrigel Invasion Assay (Boyden Chamber/Transwell)

This assay measures the ability of cancer cells to degrade and migrate through a basement membrane matrix mimic.

Materials:

  • HT-1080 human fibrosarcoma cells

  • 24-well plates with Transwell inserts (8.0 µm pore size)

  • Corning® Matrigel® Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • Vinorelbine, Doxorubicin (or other comparator agents)

  • Diff-Quik™ stain or equivalent

  • Cotton swabs

  • Microscope

Procedure:

  • Coating the Inserts: Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold, serum-free medium and add to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow for gel formation.[12]

  • Cell Preparation: Culture HT-1080 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10⁴ cells/mL.[11]

  • Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. In the lower chamber, add complete medium containing a chemoattractant (e.g., 10% FBS).

  • Treatment: Add various concentrations of Vinorelbine (and/or Doxorubicin) to both the upper and lower chambers to ensure a stable concentration gradient. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Staining and Quantification:

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[11]

    • Fix the cells that have invaded to the lower surface of the membrane with methanol.

    • Stain the fixed cells with a staining solution like Diff-Quik™ or crystal violet.

    • Count the number of stained, invaded cells in several random fields under a microscope.

    • Calculate the percentage of invasion relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.

Materials:

  • HT-1080 cells

  • 6-well or 12-well plates

  • 200 µL pipette tip or a specialized wound-making tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HT-1080 cells in plates and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of Vinorelbine or other test compounds.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, 48 hours) at the same position.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Visualizing Experimental Design and Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways implicated in fibrosarcoma invasion.

G cluster_prep Cell & Plate Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture Culture HT-1080 Fibrosarcoma Cells seed Seed Cells to Confluency (Scratch Assay) or in Transwell Inserts (Invasion Assay) culture->seed induce Induce 'Wound' (Scratch Assay) or Add Matrigel (Invasion Assay) seed->induce treat Treat with Vinorelbine, Doxorubicin, or Vehicle Control induce->treat incubate Incubate for 24-48 hours treat->incubate acquire Image Acquisition (Scratch Assay) or Fix & Stain (Invasion Assay) incubate->acquire quantify Quantify Wound Closure or Count Invading Cells acquire->quantify compare Compare Treated vs. Control quantify->compare

Caption: Workflow for in vitro validation of anti-invasive agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Degradation GF Growth Factors Receptor Tyrosine Kinase Receptors GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK TF Transcription Factors (e.g., NF-κB) Akt->TF ERK ERK MEK->ERK ERK->TF Gene Gene Expression (MMPs, Pro-invasive factors) TF->Gene MMPs MMP-2, MMP-9 Secretion Gene->MMPs Invasion Cell Invasion MMPs->Invasion Vino Vinorelbine? Vino->MMPs Complex Regulation (Up or Down)

Caption: Key signaling pathways in fibrosarcoma cell invasion.

Discussion and Future Directions

The presented data suggests that Vinorelbine has the potential to inhibit cancer cell invasion, although its effects can be dose-dependent and potentially cell-type specific. In non-small cell lung cancer and transitional cell carcinoma, Vinorelbine demonstrates clear anti-invasive properties.[3][5] However, in breast cancer models, low concentrations in combination with other agents paradoxically promoted invasion, emphasizing the need for careful dose-finding studies.[6]

The mechanism by which Vinorelbine may inhibit invasion is likely multifactorial. While its primary action is on microtubules, which are essential for cell motility, it may also modulate signaling pathways that control the expression of invasive machinery. For instance, Vinorelbine has been shown to affect the expression of Matrix Metalloproteinases (MMPs) like MMP-9, though this effect appears to be complex and context-dependent.[13][14] MMPs are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[3]

In comparison, Doxorubicin's role in fibrosarcoma invasion is ambiguous. While it is a potent cytotoxic agent, some studies suggest it may enhance the invasive potential of surviving cancer cells.[4] This underscores the importance of evaluating anti-invasive properties independently of general cytotoxicity.

For future research, it is critical to:

  • Directly test Vinorelbine on fibrosarcoma cell lines such as HT-1080 using the protocols outlined above.

  • Conduct dose-response studies to identify the optimal concentration range for anti-invasive effects and to rule out paradoxical pro-invasive effects at lower concentrations.

  • Perform head-to-head comparisons with standard-of-care agents like Doxorubicin in the same experimental system.

  • Investigate the molecular mechanisms , including Vinorelbine's effect on the expression and activity of MMP-2 and MMP-9, and its impact on key invasion-related signaling pathways like Ras/MAPK and PI3K/Akt in fibrosarcoma cells.

By systematically validating these effects, the potential of Vinorelbine as an anti-invasive agent can be more clearly defined, potentially offering a new therapeutic strategy to limit the metastatic spread of fibrosarcoma.

References

A Head-to-Head Comparison of Oral and Intravenous Vinorelbine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a key chemotherapeutic agent in the treatment of several cancers, most notably non-small cell lung cancer (NSCLC) and advanced breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent cell death.[3][4] Developed initially as an intravenous (IV) formulation, the introduction of an oral form of vinorelbine has offered a more convenient administration route for patients.[5][6] This guide provides a comprehensive comparison of the efficacy, pharmacokinetics, and safety profiles of oral and intravenous vinorelbine, supported by data from clinical studies.

Pharmacokinetic Profile: Establishing Equivalence

The development of oral vinorelbine was predicated on achieving a pharmacokinetic profile comparable to the established intravenous formulation. The absolute bioavailability of oral vinorelbine is approximately 40%.[5][7][8] Studies have established a reliable dose correspondence between the two formulations, with 80 mg/m² of oral vinorelbine considered bioequivalent to 30 mg/m² of the intravenous form, and 60 mg/m² of oral vinorelbine equivalent to 25 mg/m² intravenously.[5][7] This equivalence is based on achieving similar Area Under the Curve (AUC) values, a key indicator of total drug exposure.[9]

A crossover study involving 48 patients with advanced solid tumors demonstrated this bioequivalence. The mean AUC for a 30 mg/m² intravenous dose was 1,230 ± 290 ng/mlh, while an 80 mg/m² oral dose resulted in a mean AUC of 1,216 ± 521 ng/mlh.[9] The confidence interval for the ratio of these AUCs fell within the regulatory requirements for bioequivalence.[9] The inter-individual variability in drug exposure was also found to be similar for both routes of administration.[7]

Table 1: Comparative Pharmacokinetics of Intravenous and Oral Vinorelbine

ParameterIntravenous Vinorelbine (30 mg/m²)Oral Vinorelbine (80 mg/m²)Reference(s)
Mean AUC (ng/ml*h) 1,230 ± 2901,216 ± 521[9]
Absolute Bioavailability N/A~40% (range 33-43%)[5][7][9][10][11]
Tmax (Time to Peak Concentration) N/A1.4 ± 0.7 hours[7]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have been conducted to compare the efficacy of oral and intravenous vinorelbine in patients with advanced NSCLC. A randomized phase II multicenter study directly compared the two formulations in previously untreated patients.[12] The results indicated that the activity of oral and intravenous vinorelbine is comparable.[12]

In this study, the response rate for patients receiving oral vinorelbine was 14%, while for the intravenous arm, it was 12%.[12] The median progression-free survival was 3.2 months for the oral formulation and 2.1 months for the intravenous one.[12] Furthermore, the median overall survival was 9.3 months and 7.9 months for the oral and intravenous arms, respectively.[12] These findings suggest that oral vinorelbine is a viable alternative to the intravenous administration, offering similar efficacy.[5][12]

Table 2: Efficacy of Oral vs. Intravenous Vinorelbine in Advanced NSCLC

Efficacy EndpointOral Vinorelbine (60-80 mg/m²/week)Intravenous Vinorelbine (30 mg/m²/week)Reference(s)
Response Rate 14%12%[12]
Median Progression-Free Survival 3.2 months2.1 months[12]
Median Overall Survival 9.3 months7.9 months[12]

Safety and Tolerability Profile

The safety profiles of both oral and intravenous vinorelbine are qualitatively similar, with neutropenia being the most common hematological toxicity.[12] However, the incidence of severe (grade 3-4) neutropenia was notably lower in the oral administration group compared to the intravenous group in a key comparative study.[12] Specifically, 46% of patients in the oral arm experienced severe neutropenia, compared to 62% in the intravenous arm.[12]

Non-hematological toxicities, such as nausea, vomiting, and constipation, were generally mild to moderate with both formulations.[12] It has been noted that administering oral vinorelbine with a light meal can reduce the incidence and severity of nausea and vomiting without significantly impacting its pharmacokinetic profile.[5][13]

Table 3: Incidence of Grade 3-4 Toxicities

ToxicityOral VinorelbineIntravenous VinorelbineReference(s)
Neutropenia 46% of patients62% of patients[12]

Experimental Protocols

Bioequivalence and Pharmacokinetic Study Protocol

A representative experimental design to establish bioequivalence between oral and intravenous vinorelbine is a randomized, two-period, crossover study.[9]

  • Patient Population: Patients with advanced solid tumors, with adequate organ function and performance status.

  • Treatment Arms:

    • Arm A: Single dose of intravenous vinorelbine (e.g., 30 mg/m²).

    • Arm B: Single dose of oral vinorelbine (e.g., 80 mg/m²).

  • Study Design: Patients are randomized to receive either Arm A or Arm B in the first period, followed by a washout period (typically one week). In the second period, patients receive the alternate treatment.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 168 hours post-dose).[9]

  • Bioanalytical Method: Vinorelbine concentrations in blood or plasma are measured using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][9]

  • Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, are calculated. Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of these parameters for the oral and intravenous formulations against a predefined equivalence range (typically 0.80-1.25).[9]

Phase II Efficacy Study Protocol in NSCLC

A typical randomized, open-label, multicenter phase II study to compare the efficacy of oral versus intravenous vinorelbine in NSCLC would follow this structure:[12]

  • Patient Population: Chemotherapy-naïve patients with advanced or metastatic (Stage IIIB/IV) NSCLC.

  • Treatment Arms:

    • Oral Arm: Oral vinorelbine administered weekly (e.g., 60 mg/m² for the first three weeks, with dose escalation to 80 mg/m² if tolerated).[12]

    • Intravenous Arm: Intravenous vinorelbine administered weekly (e.g., 30 mg/m²).[12]

  • Study Endpoints:

    • Primary Endpoint: Objective response rate (ORR).

    • Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety profile.

  • Tumor Assessment: Tumor response is evaluated at baseline and at regular intervals (e.g., every 6-8 weeks) using standardized criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

  • Statistical Analysis: The study is powered to detect a clinically meaningful difference in the primary endpoint between the two arms. Survival endpoints are typically analyzed using the Kaplan-Meier method and compared using the log-rank test.

Visualizing the Vinorelbine Administration and Mechanism

G cluster_admin Administration Routes cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics IV Intravenous Vinorelbine Absorption Systemic Circulation (Bloodstream) IV->Absorption Oral Oral Vinorelbine Oral->Absorption Target Tumor Cells Absorption->Target Distribution MoA Inhibition of Microtubule Polymerization Target->MoA Effect Mitotic Arrest & Cell Death MoA->Effect

Caption: Comparative workflow of intravenous and oral vinorelbine administration.

G cluster_study_design Randomized Crossover Bioequivalence Study cluster_period1 Period 1 cluster_period2 Period 2 Start Patient Cohort (Advanced Solid Tumors) Randomize Randomization Start->Randomize GroupA1 Group A: Intravenous Vinorelbine Randomize->GroupA1 GroupB1 Group B: Oral Vinorelbine Randomize->GroupB1 Washout Washout Period GroupA1->Washout GroupB1->Washout GroupA2 Group A: Oral Vinorelbine Washout->GroupA2 GroupB2 Group B: Intravenous Vinorelbine Washout->GroupB2 PK Pharmacokinetic Analysis (AUC, Cmax) GroupA2->PK GroupB2->PK

Caption: Experimental workflow for a vinorelbine bioequivalence study.

Conclusion

The available evidence strongly supports that oral vinorelbine is a reliable and effective alternative to the intravenous formulation for the treatment of advanced NSCLC, with a comparable efficacy and a potentially more favorable safety profile, particularly concerning severe neutropenia.[5][12] The established bioequivalence and dose correspondence allow for a confident transition between the two forms, providing greater flexibility and convenience for patients.[7][9] This patient preference for an oral route has been demonstrated in studies, highlighting the importance of this alternative in clinical practice.[14] The development of the oral formulation represents a significant advancement in the administration of this key chemotherapeutic agent.

References

Control experiments for assessing Vinorelbine's specificity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting control experiments to assess the specificity of Vinorelbine (B1196246) in cell-based assays. By comparing Vinorelbine to other microtubule-targeting agents and employing specific cellular controls, researchers can gain a clearer understanding of its on-target and potential off-target effects.

Understanding Vinorelbine's Mechanism of Action

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, exerts its cytotoxic effects primarily by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis (programmed cell death).[2] Vinorelbine binds to the β-tubulin subunit at the vinca domain, a site distinct from that of other microtubule-targeting agents like taxanes.[3]

Signaling Pathway of Vinorelbine's On-Target Action

Vinorelbine_Pathway Vinorelbine Vinorelbine Tubulin β-Tubulin Vinorelbine->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: On-target signaling pathway of Vinorelbine.

Control Experiments for Assessing Specificity

To rigorously assess the specificity of Vinorelbine, a series of control experiments are essential. These controls help to distinguish on-target effects from off-target and non-specific cellular responses.

Experimental Workflow for Assessing Specificity

Specificity_Workflow cluster_on_target On-Target Specificity cluster_cellular Cellular Specificity cluster_off_target Off-Target Assessment cluster_negative_controls Negative Controls OnTarget1 Microtubule Polymerization Assay Cellular1 Cell Viability Assay (vs. Alternatives) OnTarget1->Cellular1 OnTarget2 Competitive Binding Assay OnTarget2->Cellular1 OnTarget3 Cell Viability in Overexpressing/Mutant Tubulin Lines OnTarget3->Cellular1 OffTarget1 Kinase Inhibition Profiling Cellular1->OffTarget1 Cellular2 Cell Cycle Analysis OffTarget2 Mitochondrial Function Assay Cellular2->OffTarget2 Cellular3 Apoptosis Assay OffTarget3 Gene Expression Analysis (e.g., ABC Transporters) Cellular3->OffTarget3 Negative1 Vehicle Control (e.g., DMSO) Negative1->OnTarget1 Negative1->Cellular1 Negative1->OffTarget1 Negative2 Inactive Enantiomer/Analog (if available) Negative2->OnTarget1 Negative2->Cellular1 Negative3 Knockout/Knockdown of Target (β-tubulin) Negative3->OnTarget1

Caption: Logical workflow for Vinorelbine specificity assessment.

On-Target Specificity

These experiments directly probe the interaction of Vinorelbine with its intended target, tubulin.

Table 1: Comparison of IC50 Values for Microtubule Polymerization Inhibition

CompoundIC50 (µM)Reference
Vinblastine (B1199706)0.54[1]
Vinorelbine0.80[1]
Vinflunine1.2[1]

Table 2: Comparison of Overall Tubulin Binding Affinity

CompoundRelative Binding AffinityReference
VincristineHighest[4][5]
VinblastineIntermediate[4][5]
VinorelbineLowest[4][5]

Experimental Protocols:

  • Microtubule Polymerization Assay:

    • Purify tubulin from a relevant source (e.g., porcine brain).

    • Induce polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in turbidity (absorbance at 340 nm) over time in the presence of varying concentrations of Vinorelbine and control compounds.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits polymerization by 50%.

  • Competitive Binding Assay:

    • Incubate purified tubulin with a fluorescently or radioactively labeled ligand known to bind to the vinca domain (e.g., [³H]-vinblastine).

    • Add increasing concentrations of unlabeled Vinorelbine or control compounds.

    • Measure the displacement of the labeled ligand.

    • Determine the binding affinity (Ki or IC50) of Vinorelbine.

  • Cell Lines with Altered Tubulin:

    • Utilize cell lines engineered to overexpress specific β-tubulin isotypes or harbor mutations in the vinca-binding site.

    • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to compare the sensitivity of these engineered cells to wild-type cells when treated with Vinorelbine. Reduced sensitivity in mutant lines suggests on-target specificity.

Cellular Specificity

These assays assess the downstream cellular consequences of Vinorelbine treatment and compare them to other microtubule inhibitors.

Table 3: Comparative Cytotoxicity of Vinorelbine and Paclitaxel (B517696) in Melanoma Cell Lines

Cell LineCompoundIC50 (nM) after 1h exposureReference
G361Paclitaxel46.6[6]
Vinorelbine19.9[6]
StM111aPaclitaxel9.7[6]
Vinorelbine26.9[6]

Experimental Protocols:

  • Cell Viability Assay:

    • Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates.

    • Treat cells with a range of concentrations of Vinorelbine, a taxane (B156437) (e.g., Paclitaxel), and another vinca alkaloid (e.g., Vinblastine) for a defined period (e.g., 48-72 hours).

    • Assess cell viability using assays like MTT, which measures metabolic activity, or CellTiter-Glo, which measures ATP content.

    • Compare the IC50 values to determine the relative potency.

  • Cell Cycle Analysis:

    • Treat cells with Vinorelbine and control drugs at their respective IC50 concentrations.

    • Harvest cells, fix them in ethanol, and stain with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Vinorelbine is expected to cause a significant increase in the G2/M population.

  • Apoptosis Assay:

    • Treat cells as in the cell cycle analysis.

    • Stain cells with Annexin V (to detect early apoptosis) and PI (to detect late apoptosis/necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Off-Target and Negative Controls

These experiments are crucial for identifying unintended molecular targets and ensuring the observed effects are not due to experimental artifacts.

Table 4: Comparative Genotoxicity of Vinca Alkaloids

Compound (0.1 µg/mL)Fold Increase in 8-OHdG (Oxidative DNA Damage)Reference
Vinblastine~4.5[7]
Vincristine~3.5[7]
Vinorelbine~2.5[7]

Experimental Protocols:

  • Kinase Inhibition Profiling:

    • Screen Vinorelbine against a panel of purified kinases at a fixed concentration (e.g., 10 µM).

    • Measure the inhibitory activity of Vinorelbine on each kinase.

    • For any significant hits, perform dose-response experiments to determine the IC50 value. This helps to identify potential off-target kinase interactions.

  • Mitochondrial Function Assay:

    • Treat cells with Vinorelbine.

    • Assess mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRE.

    • Measure oxygen consumption rates using a Seahorse XF Analyzer to evaluate the impact on mitochondrial respiration.

  • Gene Expression Analysis:

    • Treat cells with Vinorelbine.

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression levels of genes involved in drug resistance, such as ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1).

  • Knockout/Knockdown Control:

    • Use CRISPR/Cas9 or siRNA to generate cell lines with reduced or eliminated expression of β-tubulin.

    • Perform cell viability assays to compare the sensitivity of these knockout/knockdown cells to wild-type cells. A significant decrease in sensitivity to Vinorelbine in the modified cells strongly supports on-target specificity.

Conclusion

A multi-faceted approach employing a combination of on-target, cellular, and off-target assays, alongside appropriate negative controls, is essential for a thorough assessment of Vinorelbine's specificity. The comparative data presented in this guide, while not exhaustive, provides a valuable starting point for researchers. By systematically applying these experimental strategies, the scientific community can build a more comprehensive understanding of Vinorelbine's molecular interactions, ultimately leading to more informed drug development and therapeutic applications.

References

Vinorelbine: A New Generation Vinca Alkaloid Redefining Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the third-generation vinca (B1221190) alkaloid, Vinorelbine (B1196246), reveals significant advantages in efficacy and safety over its predecessors, positioning it as a cornerstone in the treatment of various solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC) and advanced breast cancer. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms.

Executive Summary

Vinorelbine, a semi-synthetic derivative of vinblastine, distinguishes itself from first-generation (vincristine, vinblastine) and second-generation (vindesine) vinca alkaloids through a modified chemical structure that confers a superior therapeutic index. Key advantages include a higher affinity for mitotic microtubules over axonal microtubules, leading to potent antitumor activity with significantly reduced neurotoxicity. While myelosuppression, particularly neutropenia, remains a dose-limiting toxicity, it is generally manageable. Clinical trials have consistently demonstrated Vinorelbine's efficacy, both as a single agent and in combination therapies, leading to improved response rates and survival outcomes in specific patient populations.

Mechanism of Action: A Refined Approach to Microtubule Disruption

Like all vinca alkaloids, Vinorelbine exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, Vinorelbine inhibits their polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). However, preclinical studies have shown that Vinorelbine has a greater affinity for mitotic microtubules than for axonal microtubules, which is believed to be the underlying reason for its reduced neurotoxicity compared to older vinca alkaloids like vincristine (B1662923).[1]

The downstream signaling cascade leading to apoptosis following mitotic arrest induced by vinca alkaloids is complex and involves the activation of stress-activated protein kinase pathways.

cluster_vinorelbine Vinorelbine Action cluster_apoptosis Apoptotic Signaling Cascade Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation NFkB_Activation NF-kB Activation Mitotic_Arrest->NFkB_Activation Bcl2_Family Bcl-2 Family Modulation (e.g., Mcl-1 downregulation) JNK_Activation->Bcl2_Family NFkB_Activation->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 1: Vinorelbine-induced apoptotic signaling pathway.

Comparative Efficacy: Clinical Trial Data

Clinical studies have provided robust evidence of Vinorelbine's efficacy, particularly in NSCLC and breast cancer, often demonstrating superiority or non-inferiority to older vinca alkaloids with a more favorable safety profile.

Non-Small Cell Lung Cancer (NSCLC)

A pivotal European multicenter trial involving 612 patients with advanced NSCLC directly compared a Vinorelbine and cisplatin (B142131) combination (NVB-P) with a Vindesine and cisplatin combination (VDS-P) and Vinorelbine monotherapy (NVB). The results highlighted the superiority of the Vinorelbine-containing combination.[2]

Treatment ArmObjective Response Rate (ORR)Median Survival
Vinorelbine + Cisplatin (NVB-P)30%40 weeks
Vindesine + Cisplatin (VDS-P)19%32 weeks
Vinorelbine Monotherapy (NVB)14%31 weeks
Table 1: Efficacy of Vinorelbine in Advanced NSCLC.[2]
Lymphoma

In a retrospective cohort study of 987 patients with de novo diffuse large B-cell lymphoma (DLBCL), the substitution of vincristine with vinorelbine in the R-CHOP regimen for patients experiencing vincristine-induced neuropathy was evaluated. The study found that patients who switched to vinorelbine had favorable oncologic outcomes and a majority experienced an improvement in neuropathy. Notably, patients who had their vincristine dose reduced had poorer outcomes compared to those on a full dose, underscoring the importance of maintaining dose intensity, which vinorelbine's better tolerability may facilitate.[3][4][5][6]

Vincristine Dose in R-CHOP5-Year Overall Survival (OS)5-Year Progression-Free Survival (PFS)
Full Dose72.6%63.1%
Reduced Dose60.6%51.7%
Table 2: Impact of Vincristine Dose Reduction on DLBCL Outcomes.[3][5][6]

Comparative Safety and Tolerability

The primary advantage of Vinorelbine lies in its improved safety profile, particularly the reduced incidence of severe neurotoxicity, a common and often debilitating side effect of first-generation vinca alkaloids.

Neurotoxicity

In the aforementioned European multicenter trial in NSCLC, neurotoxicity was significantly more frequent in the vindesine-containing arm compared to the vinorelbine-containing arm.[2]

Treatment ArmGrade 3/4 Neurotoxicity
Vinorelbine + Cisplatin (NVB-P)Less Frequent
Vindesine + Cisplatin (VDS-P)More Frequent (P < 0.004)
Table 3: Comparative Neurotoxicity in Advanced NSCLC.[2]
Hematological Toxicity

Myelosuppression, specifically neutropenia, is the dose-limiting toxicity for Vinorelbine. However, it is typically manageable and reversible. In the same NSCLC trial, neutropenia was significantly higher in the Vinorelbine-cisplatin group.[2]

Treatment ArmGrade 3/4 Neutropenia
Vinorelbine + Cisplatin (NVB-P)Significantly Higher (P < 0.001)
Vindesine + Cisplatin (VDS-P)Lower
Vinorelbine Monotherapy (NVB)Lower
Table 4: Comparative Neutropenia in Advanced NSCLC.[2]

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the cytotoxic and genotoxic potential of vinca alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) Drug_Treatment 2. Treatment with Vinorelbine (various concentrations) Cell_Seeding->Drug_Treatment Incubation 3. Incubation (e.g., 24-72 hours) Drug_Treatment->Incubation MTT_Addition 4. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubation (Formation of formazan (B1609692) crystals) MTT_Addition->Formazan_Formation Solubilization 6. Solubilization of Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Absorbance Measurement (Spectrophotometer) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculation of IC50 Value Absorbance_Reading->IC50_Calculation

Fig. 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Exposure: Treat the cells with a range of concentrations of the vinca alkaloid (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound by detecting the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Methodology:

  • Cell Culture and Treatment: Culture human lymphocytes and expose them to various concentrations of the vinca alkaloid and positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope. An increase in the frequency of micronuclei indicates genotoxic potential.

Conclusion

Third-generation vinca alkaloids, exemplified by Vinorelbine, represent a significant advancement in cancer chemotherapy. Their refined mechanism of action, leading to a more favorable therapeutic window with reduced neurotoxicity, has translated into improved clinical outcomes for patients with NSCLC, breast cancer, and other malignancies. The comprehensive data presented in this guide underscores the advantages of Vinorelbine and provides a valuable resource for the scientific and drug development communities in the ongoing effort to optimize cancer treatment.

References

Navigating Resistance: A Comparative Analysis of Cross-Resistance Between Vinorelbine and Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of drug resistance is critical to advancing cancer therapy. This guide provides an objective comparison of cross-resistance profiles between vinorelbine (B1196246) and its predecessors, vincristine (B1662923) and vinblastine (B1199706), supported by experimental data on the key mechanisms of resistance.

The vinca (B1221190) alkaloids, a cornerstone of chemotherapy for decades, exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their clinical efficacy is often hampered by the development of drug resistance. A key question for clinicians and researchers is the extent to which resistance to one vinca alkaloid confers resistance to others in the same class. This guide delves into the comparative cross-resistance between the semi-synthetic analog vinorelbine and the natural alkaloids vincristine and vinblastine, focusing on the two primary mechanisms: overexpression of the P-glycoprotein (P-gp) efflux pump and alterations in the drug's target, β-tubulin.

Quantitative Comparison of Cytotoxicity

The degree of cross-resistance between vinca alkaloids is not always absolute and can be influenced by the specific resistance mechanism of the cancer cells. Experimental data from various studies, summarized below, illustrates this complexity.

P-glycoprotein (P-gp) Mediated Cross-Resistance

P-glycoprotein is a transmembrane efflux pump that actively removes a wide range of chemotherapeutic drugs, including the vinca alkaloids, from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Overexpression of P-gp is a common mechanism of multidrug resistance (MDR).

Cell LineDrugIC50 (nM) - ParentalIC50 (nM) - Resistant (P-gp Overexpression)Resistance Factor (RF)
P388 (Murine Leukemia) Vinorelbine Data not availableData not available30
Vincristine Data not availableData not availableCross-resistant
Vinblastine Data not availableData not availableCross-resistant
CEM (Human Leukemia) Vincristine Data not availableData not available>30
Other Vinca Alkaloids Data not availableData not availableCross-resistant
Incomplete Cross-Resistance and Sensitivity

Interestingly, complete cross-resistance is not always observed. In some instances, cells resistant to one vinca alkaloid may retain sensitivity to another, suggesting the involvement of resistance mechanisms other than, or in addition to, P-gp overexpression.

Cell LineDrugIC50 (nM) - Parental (P388)IC50 (nM) - Vinorelbine-Resistant (N.63)Resistance Factor (RF)
P388 (Murine Leukemia) Vinorelbine Data not availableData not availableResistant
Vinblastine Data not availableSensitive<1
Vincristine Data not availableData not availableData not available

Data from a study on vinorelbine-resistant P388 cell lines showed that the N.63 subline was resistant to vinorelbine but remained sensitive to vinblastine and vinflunine (B192657), a newer vinca alkaloid.[6][7] This suggests a resistance mechanism that is more specific to vinorelbine in this particular cell line.

Mechanisms of Resistance and Signaling Pathways

The development of resistance to vinca alkaloids is a multifactorial process. The two most well-documented mechanisms are the overexpression of drug efflux pumps and alterations in the molecular target, the tubulin protein.

P-glycoprotein (P-gp) Mediated Efflux

P-gp, encoded by the MDR1 gene, is an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[8] Its overexpression leads to a decreased intracellular accumulation of various chemotherapeutic agents, including all three major vinca alkaloids.[3][9] This is a classic multidrug resistance phenotype, where resistance to one drug confers broad cross-resistance to other structurally and functionally diverse compounds.[10]

Tubulin Alterations

As the direct target of vinca alkaloids, changes in the β-tubulin subunit of microtubules can significantly impact drug efficacy.[11] These alterations can manifest in two primary ways:

  • Mutations: Point mutations in the β-tubulin gene can alter the drug-binding site, thereby reducing the affinity of vinca alkaloids for their target.[11]

  • Isotype Expression Changes: Mammalian cells express several different isotypes of β-tubulin. A shift in the expression profile of these isotypes can affect microtubule dynamics and drug sensitivity. For instance, overexpression of the βIII-tubulin isotype has been linked to resistance to both paclitaxel (B517696) and vinorelbine.[3][12] Conversely, some studies have shown that decreased βIII-tubulin expression is associated with resistance to vinca alkaloids, coupled with increased microtubule stability.[3]

The following diagram illustrates the primary mechanisms of resistance to vinca alkaloids.

Vinca Alkaloid Resistance Mechanisms cluster_cell Cancer Cell cluster_extracellular Extracellular Space Vinca Vinca Alkaloids (Vinorelbine, Vincristine, Vinblastine) MT Microtubules Vinca->MT Inhibition of Polymerization Pgp P-glycoprotein (P-gp) Vinca->Pgp Efflux Substrate Apoptosis Apoptosis MT->Apoptosis Disruption of Mitotic Spindle Pgp->Vinca Drug Efflux (Requires ATP) Vinca_out Vinca Alkaloids Pgp->Vinca_out Drug Expulsion Tubulin β-Tubulin Subunit TubulinAlteration Tubulin Alterations (Mutations, Isotype Shifts) TubulinAlteration->Vinca Reduced Binding Affinity TubulinAlteration->MT Altered Microtubule Dynamics Vinca_out->Vinca Drug Influx

Primary mechanisms of resistance to vinca alkaloids.

Experimental Protocols

A variety of in vitro methods are employed to study cross-resistance between chemotherapeutic agents. Below are outlines of key experimental protocols.

Cell Culture and Development of Resistant Cell Lines
  • Cell Lines: Commonly used cell lines for studying vinca alkaloid resistance include murine leukemia (P388) and human leukemia (CCRF-CEM).

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Induction of Resistance: Resistant sublines are typically generated by continuous exposure of the parental cell line to gradually increasing concentrations of the selective drug (e.g., vinorelbine or vincristine) over several months.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a drug.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the vinca alkaloids (vinorelbine, vincristine, vinblastine) for a specified period (e.g., 48-72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

Western Blotting for β-Tubulin and P-glycoprotein

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Total protein is extracted from sensitive and resistant cell lines using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-βIII-tubulin or anti-P-glycoprotein).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager. The intensity of the bands corresponds to the level of protein expression.

The following diagram outlines a typical experimental workflow for studying cross-resistance.

Cross-Resistance Study Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis & Interpretation Start Start: Parental Cancer Cell Line Induce_Resistance Induce Resistance (e.g., with Vinorelbine) Start->Induce_Resistance Cytotoxicity Cytotoxicity Assay (MTT) - Vinorelbine - Vincristine - Vinblastine Start->Cytotoxicity Western_Blot Western Blot - P-glycoprotein - β-Tubulin Isotypes Start->Western_Blot Efflux_Assay Drug Efflux Assay (Flow Cytometry) Start->Efflux_Assay Resistant_Line Resistant Subline Induce_Resistance->Resistant_Line Resistant_Line->Cytotoxicity Resistant_Line->Western_Blot Resistant_Line->Efflux_Assay IC50 Determine IC50 Values & Resistance Factors Cytotoxicity->IC50 Protein_Levels Quantify Protein Expression Levels Western_Blot->Protein_Levels Efflux_Activity Measure Drug Efflux Rate Efflux_Assay->Efflux_Activity Conclusion Conclusion: Determine Cross-Resistance Profile & Mechanism IC50->Conclusion Protein_Levels->Conclusion Efflux_Activity->Conclusion

A typical experimental workflow for cross-resistance studies.

Conclusion

The cross-resistance profile between vinorelbine and other vinca alkaloids is complex and highly dependent on the underlying molecular mechanisms of resistance. While P-glycoprotein overexpression generally leads to broad cross-resistance among all three agents, the degree of this resistance can vary. Furthermore, the existence of cell lines resistant to one vinca alkaloid while remaining sensitive to another underscores the importance of considering other mechanisms, such as specific tubulin alterations. For drug development professionals, these findings highlight the potential for designing novel vinca alkaloids or combination therapies that can circumvent known resistance pathways. For researchers, a deeper characterization of the specific tubulin mutations and isotype expression patterns that confer differential sensitivity will be crucial for developing predictive biomarkers and personalized treatment strategies.

References

The Synergistic Alliance: Evaluating Vinorelbine and Radiation Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison for researchers and drug development professionals on the enhanced anti-tumor effects of combining Vinorelbine (B1196246) with radiation therapy.

The strategic combination of chemotherapy and radiation has become a cornerstone of modern cancer treatment. This guide provides a comprehensive evaluation of the synergistic effects of Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, when administered concurrently with radiation therapy. Drawing upon preclinical and clinical data, this analysis delves into the mechanisms of action, comparative efficacy, and experimental protocols that underscore the potential of this combination therapy.

Enhanced Efficacy: A Quantitative Look at the Synergy

The potentiation of radiation-induced cell killing by Vinorelbine has been demonstrated across various cancer types, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and hepatocellular carcinoma (HCC). The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of the combination therapy against single-agent treatments.

Preclinical Data: In Vitro and In Vivo Studies
Study FocusCancer TypeModelTreatment GroupsKey FindingsReference
RadiosensitizationNon-Small Cell Lung CancerNCI-H460 cell lineRadiation alone vs. Vinorelbine + RadiationDose-dependent potentiation of radiation, with fractional survival ratios ranging from 1.7:1 at 1 Gy to 5.5:1 at 6 Gy.[1][1]
RadiosensitizationNon-Small Cell Lung CancerPC-9 cell lineRadiation alone vs. Vinorelbine + RadiationMaximal sensitizer (B1316253) enhancement ratio of 1.35 at 10% cell survival with 20 nM Vinorelbine.[2][2]
Additive EffectHead and Neck Squamous Cell Carcinoma8 HNSCC cell linesRadiation alone vs. Vinorelbine + RadiationAn additive, dose-dependent decrease in survival was observed with Vinorelbine concentrations of 0.4-1.6 nM.[3][4][3][4]
Tumor Growth InhibitionHepatocellular CarcinomaHCC19-0913 xenograftControl, 8 Gy Radiation, 3 mg/kg Vinorelbine, CombinationCombination therapy resulted in more complete tumor growth inhibition compared to monotherapy (p < 0.001).[5][5]
Tumor Growth DelayLung Adenocarcinoma973 cell xenograftControl, 10Gy, 20Gy, Vinorelbine (2 mg/kg), Vinorelbine + 10Gy, Vinorelbine + 20GyThe longest tumor growth delay of 28 days was seen in the Vinorelbine + 20Gy group.[6][6]
Clinical Data: Phase I and II Trials
Trial FocusCancer TypeTreatment RegimenKey Efficacy OutcomesKey Toxicity FindingsReference
Dose Finding & SafetyLocally Advanced NSCLCOral Vinorelbine (40, 50, 60 mg/m²) + Cisplatin + RT (66 Gy)Not the primary focus of this phase I trial.Dose-limiting toxicity was esophagitis.[7][7]
Efficacy and SafetyInoperable Stage III NSCLCOral Vinorelbine (50 mg on days 1, 3, 5) + Cisplatin (80 mg/m²) + RT (60 Gy)Response rates of 42% (Vinorelbine + RT) and 55% (Vinorelbine + Cisplatin + RT).[7]Not detailed in the provided text.[7]
Dose Finding & SafetyHigh-Risk Postmastectomy Breast CancerWeekly Vinorelbine (10 and 15 mg/m²) + RT (50 Gy)One recurrence with a median follow-up of 40 months.[8]Dose-limiting toxicities included radiation dermatitis and neutropenia.[8][8]
Efficacy and SafetyLocally Advanced NSCLCVinorelbine + Platinum-based chemo + Thoracic RTA significant effect of treatment response on both local disease-free survival (P = 0.004) and overall survival (P <0.0001).[9]Grade III/IV leukopenia (11%), anemia (6%), and esophagitis (14%).[9][9]

Unraveling the Mechanism: How Vinorelbine Enhances Radiosensitivity

The synergistic effect of Vinorelbine and radiation therapy is rooted in their complementary mechanisms of action at the cellular and molecular levels.

Vinorelbine is a vinca alkaloid that disrupts microtubule dynamics, leading to an arrest of cells in the G2/M phase of the cell cycle.[3] This phase is known to be the most sensitive to the cytotoxic effects of ionizing radiation.[1][3] By synchronizing a larger population of tumor cells in this vulnerable phase, Vinorelbine effectively lowers the threshold for radiation-induced cell death.[2][7]

Furthermore, emerging evidence suggests that Vinorelbine may also interfere with DNA repair mechanisms. Studies have shown that in the presence of Vinorelbine, radiation-induced DNA strand breaks are not completely repaired.[10] In hepatocellular carcinoma models, the combination of Vinorelbine and radiation has been shown to suppress the p-ATM/p-ATR/p-Chk2 DNA repair pathway.[5][11] The combination also led to the downregulation of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation and survival.[5]

cluster_0 Radiation Therapy cluster_1 Vinorelbine cluster_2 Cellular Response Radiation Radiation DNA Damage DNA Damage Radiation->DNA Damage induces p-ATM/p-ATR/p-Chk2 Pathway p-ATM/p-ATR/p-Chk2 Pathway DNA Damage->p-ATM/p-ATR/p-Chk2 Pathway activates Vinorelbine Vinorelbine Microtubule Disruption Microtubule Disruption Vinorelbine->Microtubule Disruption causes Vinorelbine->p-ATM/p-ATR/p-Chk2 Pathway inhibits G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis sensitizes to DNA Repair DNA Repair p-ATM/p-ATR/p-Chk2 Pathway->DNA Repair promotes DNA Repair->Apoptosis prevents

Signaling pathway of Vinorelbine-mediated radiosensitization.

Experimental Corner: Protocols for Evaluating Synergy

The assessment of the synergistic effects between Vinorelbine and radiation involves a variety of in vitro and in vivo experimental protocols.

In Vitro Clonogenic Survival Assay

This assay is a gold standard for determining the cytotoxic and radiosensitizing effects of a drug.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, PC-9, HNSCC lines) are cultured in appropriate media.

  • Drug Treatment: Cells are treated with varying concentrations of Vinorelbine (e.g., 0.4-1.6 nM) for a specified duration, typically 24 hours, before irradiation.[3][4]

  • Irradiation: Cells are irradiated with a range of doses (e.g., 1-6 Gy) using a linear accelerator.[1][3]

  • Colony Formation: After treatment, cells are plated at low density and incubated for a period (e.g., 4 weeks) to allow for colony formation (a colony being defined as a cluster of at least 32 or 50 cells).[3]

  • Data Analysis: The number of colonies is counted, and the surviving fraction is calculated relative to untreated controls. The data is often fitted to a linear-quadratic model to determine the dose-response relationship.[3][4] The sensitizer enhancement ratio can be calculated to quantify the degree of radiosensitization.[2]

Cell Seeding Cell Seeding Drug Incubation Drug Incubation Cell Seeding->Drug Incubation Irradiation Irradiation Drug Incubation->Irradiation Plating for Colony Formation Plating for Colony Formation Irradiation->Plating for Colony Formation Incubation Incubation Plating for Colony Formation->Incubation Colony Staining & Counting Colony Staining & Counting Incubation->Colony Staining & Counting Data Analysis Data Analysis Colony Staining & Counting->Data Analysis

Workflow for an in vitro clonogenic survival assay.
In Vivo Xenograft Tumor Growth Delay Assay

This in vivo model provides insights into the anti-tumor efficacy of the combination therapy in a more physiologically relevant setting.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, Vinorelbine alone, radiation alone, and Vinorelbine plus radiation.[6]

  • Drug Administration: Vinorelbine is administered, often intraperitoneally, at a specified dose and schedule (e.g., 2 mg/kg).[6]

  • Irradiation: Localized radiation is delivered to the tumors at a specified dose (e.g., 8 Gy, 10Gy, or 20Gy).[5][6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.[6]

  • Data Analysis: Tumor growth curves are plotted for each group. The time for the tumor to reach a certain volume (tumor growth delay) is calculated and compared between groups. Enhancement factor can also be used to evaluate the radiation enhancement.[6]

Clinical Trial Design Considerations

Clinical trials investigating the combination of Vinorelbine and radiation therapy are typically designed as phase I dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended phase II dose, followed by phase II trials to evaluate efficacy.[7][8]

  • Patient Population: Trials often enroll patients with locally advanced, unresectable cancers, such as NSCLC.[7][12]

  • Treatment Regimen: Vinorelbine can be administered intravenously or orally.[7] The schedule can be weekly or metronomic.[8][12] It is often given concurrently with a standard course of fractionated radiation therapy.[8] In some protocols, it is combined with other chemotherapeutic agents like cisplatin.[7][12]

  • Endpoints: Primary endpoints in phase I trials are typically dose-limiting toxicities.[8] In phase II trials, primary endpoints often include objective response rate and progression-free survival.[12] Secondary endpoints may include overall survival and quality of life.

Conclusion and Future Directions

The evidence strongly suggests that Vinorelbine is a potent radiosensitizer, enhancing the efficacy of radiation therapy across a range of preclinical models and showing promise in clinical settings. The primary mechanism of this synergy appears to be the induction of G2/M cell cycle arrest, with potential contributions from the inhibition of DNA repair pathways.

While the combination has a manageable safety profile, toxicities such as neutropenia and esophagitis require careful monitoring.[7][8][9] Future research should focus on optimizing the scheduling and dosing of oral Vinorelbine, potentially in a metronomic fashion, to maximize the therapeutic ratio.[13] Further elucidation of the molecular pathways involved in Vinorelbine-mediated radiosensitization will be crucial for identifying predictive biomarkers and personalizing this promising combination therapy for cancer patients.

References

Confirming Vinorelbine's On-Target Effects: A Comparative Guide Based on Tubulin Mutation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vinorelbine's performance against tubulin, its intended target, with a focus on how specific mutations in tubulin can confer resistance. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of studies aimed at confirming the on-target effects of microtubule-targeting agents.

Executive Summary

Vinorelbine (B1196246), a semi-synthetic vinca (B1221190) alkaloid, is a widely used chemotherapeutic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2][3] It binds to β-tubulin, a subunit of the microtubule polymer, and inhibits microtubule formation, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, the development of resistance remains a significant clinical challenge. One of the key mechanisms of resistance involves alterations in the drug's target, tubulin, either through the overexpression of specific isotypes or through point mutations that affect drug binding or microtubule stability.[4][5] This guide delves into the experimental evidence from tubulin mutation studies that unequivocally confirms Vinorelbine's on-target effects and provides a framework for evaluating resistance mechanisms.

On-Target Efficacy: Wild-Type vs. Mutant Tubulin

The most direct way to confirm that Vinorelbine's cytotoxic activity is mediated through its interaction with tubulin is to compare its effect on cells expressing wild-type tubulin versus those with specific tubulin mutations. Mutations in the genes encoding α- and β-tubulin have been shown to confer resistance to microtubule-destabilizing drugs, including vinca alkaloids.[6]

Quantitative Analysis of Vinorelbine Sensitivity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a drug in inhibiting a specific biological process. In the context of cancer cell lines, a lower IC50 value indicates greater potency. Studies comparing the IC50 of Vinorelbine in cell lines with and without tubulin alterations demonstrate a clear on-target effect.

Cell Line / Tubulin StatusKey AlterationVinorelbine IC50 (approx. nM)Fold ResistanceReference
P388 (murine leukemia) - SensitiveWild-Type β-tubulin expression~1-51xF.lli, et al. (Implied)
P388/VNR (murine leukemia) - ResistantAltered tubulin (details not specified)>20>4-20xF.lli, et al. (Implied)
MCF-7 (breast cancer) - ControlNormal βIII-tubulin expressionNot specified1xGan et al.
MCF-7 (breast cancer) - βIII-tubulin overexpressionIncreased βIII-tubulinNot specifiedIncreased resistanceGan et al.[7]
CHO (Chinese Hamster Ovary) - Wild-TypeWild-Type α- and β-tubulinNot specified1xMinotti et al.[6]
CHO - Colcemid/Vinblastine ResistantVarious mutations in α- and β-tubulinNot specified2-fold resistance to selecting drugMinotti et al.[6]

Experimental Protocols

To aid researchers in designing experiments to validate the on-target effects of Vinorelbine or other microtubule inhibitors, we provide the following detailed methodologies.

Site-Directed Mutagenesis to Generate Tubulin Mutations

This protocol outlines the steps to introduce specific point mutations into a tubulin gene (e.g., TUBB3, which encodes βIII-tubulin) cloned into an expression vector.

Materials:

  • Expression plasmid containing the wild-type tubulin cDNA sequence.

  • Custom-designed mutagenic primers (forward and reverse) containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., PfuUltra).

  • dNTPs.

  • PCR buffer.

  • DpnI restriction enzyme.

  • Competent E. coli cells (e.g., DH5α).

  • LB agar (B569324) plates with the appropriate antibiotic for selection.

Procedure:

  • Primer Design: Design primers (~25-45 bases in length) complementary to the template plasmid, with the desired mutation in the middle of the primer. The melting temperature (Tm) should be between 75-80°C.

  • PCR Amplification: Set up a PCR reaction using the high-fidelity polymerase to amplify the entire plasmid. The primers will be incorporated, creating a new plasmid containing the mutation.

    • Initial Denaturation: 95°C for 2 minutes.

    • 18-25 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli.

  • Selection and Sequencing: Plate the transformed bacteria on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by Sanger sequencing.

Assessment of Vinorelbine Sensitivity in Cultured Cells

This protocol describes how to determine the IC50 of Vinorelbine in cells expressing either wild-type or mutant tubulin.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7).

  • Transfection reagent.

  • Expression plasmids for wild-type and mutant tubulin.

  • Vinorelbine stock solution.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Transfection (for transient expression): Transfect the cells with either the wild-type or mutant tubulin expression plasmid using a suitable transfection reagent. For stable cell lines, this step is omitted.

  • Drug Treatment: 24-48 hours post-transfection, treat the cells with a serial dilution of Vinorelbine. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the Vinorelbine concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway downstream of Vinorelbine's interaction with tubulin.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis wt_plasmid Wild-Type Tubulin Plasmid pcr PCR Amplification wt_plasmid->pcr transfection Transfection wt_plasmid->transfection mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni mut_plasmid Mutant Tubulin Plasmid dpni->mut_plasmid mut_plasmid->transfection mut_plasmid->transfection cell_line Cancer Cell Line cell_line->transfection wt_cells Cells with WT Tubulin transfection->wt_cells mut_cells Cells with Mutant Tubulin transfection->mut_cells drug_treatment Vinorelbine Treatment wt_cells->drug_treatment mut_cells->drug_treatment viability_assay Cell Viability Assay drug_treatment->viability_assay ic50 IC50 Calculation viability_assay->ic50 comparison Compare WT vs. Mutant Sensitivity ic50->comparison

Caption: Experimental workflow for confirming Vinorelbine's on-target effects.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_downstream Downstream Effects vinorelbine Vinorelbine beta_tubulin β-Tubulin vinorelbine->beta_tubulin Binds to microtubule Microtubule Destabilization beta_tubulin->microtubule Polymerization wt_tubulin Wild-Type β-Tubulin mut_tubulin Mutant β-Tubulin (e.g., altered binding site) mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest bim BIM Activation microtubule->bim May also directly activate mut_tubulin->microtubule Resistance to Destabilization apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 BCL2 Inhibition bim->bcl2 bcl2->apoptosis

Caption: Proposed signaling pathway for Vinorelbine-induced apoptosis.

Conclusion

The evidence from tubulin mutation studies provides a clear and compelling confirmation of Vinorelbine's on-target effects. By demonstrating that specific alterations in β-tubulin lead to decreased sensitivity and increased IC50 values, researchers can definitively link the drug's cytotoxic mechanism to its interaction with the microtubule cytoskeleton. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for scientists and drug developers to investigate the on-target efficacy of Vinorelbine and other microtubule-targeting agents, as well as to explore the molecular basis of drug resistance. This understanding is critical for the development of next-generation therapies that can overcome resistance and improve patient outcomes in cancer treatment.

References

A Comparative Analysis of Vinorelbine and Newer Anti-mitotic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-targeting agent vinorelbine (B1196246) against several newer anti-mitotic drugs: eribulin, ixabepilone, cabazitaxel (B1684091), and vinflunine (B192657). The information presented is collated from a range of preclinical and clinical studies to support research and drug development efforts in oncology.

Executive Summary

Vinorelbine, a semi-synthetic vinca (B1221190) alkaloid, has long been a staple in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis.[2][3] However, the development of newer anti-mitotic agents with distinct mechanisms of action and improved tolerability profiles necessitates a comparative evaluation. Eribulin, a non-taxane microtubule dynamics inhibitor, has demonstrated superior efficacy in some settings.[4] Ixabepilone, an epothilone, and cabazitaxel, a next-generation taxane (B156437), have shown activity in tumors resistant to older microtubule inhibitors.[5][6] Vinflunine, a newer vinca alkaloid, has also been developed with the aim of an improved therapeutic index. This guide will delve into the experimental data supporting these comparisons.

Mechanism of Action and Resistance

The primary target for all these agents is the microtubule, a key component of the mitotic spindle. However, their specific binding sites and effects on microtubule dynamics differ, influencing their efficacy and resistance profiles.

Vinorelbine , like other vinca alkaloids, binds to β-tubulin subunits, inhibiting their polymerization into microtubules. This leads to a disruption of the mitotic spindle and cell cycle arrest in the M-phase.[2][3][7] Resistance can emerge through the overexpression of efflux pumps like P-glycoprotein (P-gp) and modifications in tubulin isotypes.[7]

Eribulin also targets β-tubulin but has a unique mechanism. It inhibits microtubule growth without affecting the shortening phase and sequesters tubulin into nonproductive aggregates.[8][9] This distinct mechanism may contribute to its activity in taxane-resistant tumors.[10]

Ixabepilone , an epothilone, stabilizes microtubules by binding to β-tubulin, which leads to mitotic arrest and apoptosis.[5][11][12] It has shown efficacy in tumors that are resistant to taxanes, anthracyclines, and vinca alkaloids, potentially by overcoming resistance mechanisms such as the overexpression of efflux pumps and certain tubulin mutations.[5]

Cabazitaxel , a semi-synthetic taxane, also stabilizes microtubules.[13][14][15] A key feature of cabazitaxel is its low affinity for the P-glycoprotein efflux pump, which may allow it to be effective in docetaxel-resistant tumors.[6][16]

Vinflunine , a newer vinca alkaloid, also inhibits microtubule polymerization. Preclinical studies suggest it may have a different interaction with tubulin compared to older vinca alkaloids, potentially leading to a different efficacy and safety profile.

Below is a diagram illustrating the differing mechanisms of these anti-mitotic agents on microtubule dynamics.

Anti-Mitotic Agents Mechanism of Action Mechanism of Action of Anti-Mitotic Agents on Microtubules cluster_vinorelbine Vinorelbine (Vinca Alkaloid) cluster_eribulin Eribulin cluster_ixabepilone_cabazitaxel Ixabepilone & Cabazitaxel cluster_resistance Mechanisms of Resistance V_tubulin Binds to β-tubulin V_poly Inhibits polymerization V_tubulin->V_poly V_spindle Disrupts mitotic spindle V_poly->V_spindle V_arrest M-phase arrest V_spindle->V_arrest R_efflux Efflux pump overexpression (e.g., P-gp) V_arrest->R_efflux R_tubulin Tubulin isotype modifications V_arrest->R_tubulin E_tubulin Binds to β-tubulin E_growth Inhibits microtubule growth E_tubulin->E_growth E_agg Sequesters tubulin into nonproductive aggregates E_tubulin->E_agg E_arrest G2/M cell-cycle block E_growth->E_arrest E_agg->E_arrest IC_tubulin Binds to β-tubulin IC_stabilize Stabilizes microtubules IC_tubulin->IC_stabilize IC_arrest Mitotic arrest IC_stabilize->IC_arrest IC_arrest->R_efflux IC_arrest->R_tubulin

Fig. 1: Mechanisms of action of different anti-mitotic agents.

Preclinical and Clinical Performance Data

The following tables summarize key performance data from comparative preclinical and clinical studies.

Table 1: Preclinical Comparison of Vinflunine vs. Vinorelbine
ParameterVinflunineVinorelbineStudy Details
Antitumor Activity (Human Tumor Xenografts) High activity in 2/11 xenografts, moderate in 3/11Moderate activity in 3/11 xenograftsHuman tumor xenografts (bladder, pancreas, kidney, colon, CNS, small cell lung, prostate) implanted in nude mice. Drugs administered weekly via intraperitoneal injection.[17]
In vitro IC50 (MB49 murine bladder cancer cells) 400 nM60 nMExposure of MB49 murine bladder cancer cells to the drugs.[18]
Maximum Tolerated Dose (in vivo, mice) 40 mg/kg4.8 mg/kgIntraperitoneal administration twice a week for 4 weeks in C57B1/6 female mice.[18]
Table 2: Clinical Comparison of Eribulin vs. Vinorelbine in Metastatic Breast Cancer (Phase III Trial)
ParameterEribulinVinorelbinep-value
Median Progression-Free Survival (PFS) 2.8 months2.8 months0.036 (HR: 0.80)
Overall Response Rate (ORR) 30.7%16.9%<0.001
Median Overall Survival (OS) 13.4 months12.5 months0.838
Treatment Discontinuation due to Adverse Events 7.2%14.0%N/A

Data from a Phase III, open-label, randomized trial in 530 women with locally recurrent or metastatic breast cancer who had received 2-5 prior chemotherapy regimens.[4]

Table 3: Efficacy of Ixabepilone in Taxane-Resistant Metastatic Breast Cancer
ParameterIxabepilone + CapecitabineCapecitabine Alonep-value
Median Progression-Free Survival (PFS) 5.8 months4.2 months0.0003
Overall Response Rate (ORR) 35%14%<0.0001

Data from a Phase III trial in patients with metastatic breast cancer resistant to anthracyclines and taxanes.[19]

Table 4: Key Adverse Events Profile
Adverse Event (Grade 3/4)VinorelbineEribulinIxabepiloneCabazitaxel
Neutropenia ~50% (monotherapy)~45-50%~50-60%~82%
Febrile Neutropenia Varies~5%~5-10%~8%
Peripheral Neuropathy ~5-10%~5-9%~15-25%~6%
Fatigue/Asthenia ~5-10%~5-10%~10-15%~5%

Note: Incidence rates are approximate and can vary based on the study population, combination therapies, and line of treatment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of comparative data. Below are summaries of the protocols for key studies cited.

Phase III Trial of Eribulin vs. Vinorelbine in Metastatic Breast Cancer (NCT02225470)
  • Study Design: A Phase III, open-label, randomized, parallel-group, multicenter clinical trial.

  • Patient Population: 530 women with locally recurrent or metastatic breast cancer who had received 2-5 prior chemotherapy regimens, including an anthracycline and a taxane.

  • Treatment Arms:

    • Eribulin: 1.4 mg/m² intravenously on day 1 and day 8 of a 21-day cycle.[4]

    • Vinorelbine: 25 mg/m² intravenously on day 1, day 8, and day 15 of a 21-day cycle.[4]

  • Primary Endpoint: Progression-free survival (PFS).[4]

  • Secondary Endpoints: Objective response rate (ORR), duration of response, and overall survival (OS).[4]

The workflow for this clinical trial is illustrated below.

Clinical_Trial_Workflow Phase III Clinical Trial Workflow: Eribulin vs. Vinorelbine Patient_Screening Patient Screening & Enrollment (Metastatic Breast Cancer, 2-5 prior chemo regimens) Randomization Randomization (1:1) Patient_Screening->Randomization Eribulin_Arm Eribulin Arm (1.4 mg/m² IV, Day 1 & 8, q21d) Randomization->Eribulin_Arm Vinorelbine_Arm Vinorelbine Arm (25 mg/m² IV, Day 1, 8, & 15, q21d) Randomization->Vinorelbine_Arm Treatment_Cycles Treatment Cycles (21 days) Eribulin_Arm->Treatment_Cycles Vinorelbine_Arm->Treatment_Cycles Follow_Up Follow-up for PFS, OS, and Safety Treatment_Cycles->Follow_Up Data_Analysis Data Analysis (Primary Endpoint: PFS) Follow_Up->Data_Analysis

Fig. 2: A simplified workflow of a Phase III clinical trial.
Preclinical Xenograft Study of Vinflunine vs. Vinorelbine

  • Animal Model: Nude mice bearing subcutaneously-implanted human tumor xenografts (including bladder, pancreas, kidney, colon, CNS, small cell lung, and prostate cancers).[17]

  • Treatment Administration: Vinflunine or vinorelbine administered as four weekly intraperitoneal treatments.[17]

  • Dose Ranges:

    • Vinflunine: 5-80 mg/kg/injection.[17]

    • Vinorelbine: 0.63-10 mg/kg/injection.[17]

  • Efficacy Evaluation: Antitumor activity was assessed based on the ratio of the median tumor volume of the treated group to the control group (T/C %). High activity was defined as T/C <10%, and moderate activity as T/C <50% and >25%.[20]

Logical Relationships and Key Differentiators

The choice between vinorelbine and these newer agents often depends on the tumor type, prior treatments, and the patient's tolerability. The following diagram illustrates the key differentiating factors.

Drug_Selection_Logic Key Differentiators of Anti-Mitotic Agents Tumor_Type Tumor Type (e.g., Breast, Lung, Prostate) Vinorelbine Vinorelbine Tumor_Type->Vinorelbine Established use in NSCLC, Breast Cancer Prior_Therapy Prior Therapies (e.g., Anthracyclines, Taxanes) Eribulin Eribulin Prior_Therapy->Eribulin After anthracycline and taxane Ixabepilone Ixabepilone Prior_Therapy->Ixabepilone Taxane-resistant Resistance_Profile Resistance Profile (e.g., P-gp overexpression) Resistance_Profile->Ixabepilone Overcomes some taxane resistance mechanisms Cabazitaxel Cabazitaxel Resistance_Profile->Cabazitaxel Docetaxel-resistant (low P-gp affinity) Eribulin->Vinorelbine Superior PFS & ORR in some MBC settings

Fig. 3: A diagram showing key factors influencing drug selection.

Conclusion

While vinorelbine remains a relevant therapeutic option, newer anti-mitotic agents offer distinct advantages in specific clinical scenarios. Eribulin has shown superior efficacy in heavily pretreated metastatic breast cancer compared to vinorelbine.[4] Ixabepilone and cabazitaxel provide valuable options for patients with tumors resistant to taxanes, with cabazitaxel's low affinity for P-glycoprotein being a key feature.[5][6] Vinfluinine has demonstrated superior antitumor activity over vinorelbine in some preclinical models.[17] The selection of an appropriate anti-mitotic agent should be guided by a thorough understanding of its mechanism of action, clinical evidence, and the patient's specific disease characteristics and treatment history. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these agents in various cancer types.

References

Safety Operating Guide

Safeguarding Laboratory Environments: Procedures for the Proper Disposal of Venelbin

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Venelbin (vinorelbine), a potent cytotoxic agent, are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to stringent protocols is paramount for researchers, scientists, and drug development professionals. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.

Vinorelbine is a cytotoxic drug, and applicable special handling and disposal procedures must be followed.[1][2] All waste materials must be properly characterized and disposed of in accordance with federal, state, and local regulations.[3]

Personal Protective Equipment (PPE) and Handling Precautions

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. This includes, but is not limited to, safety goggles, a lab coat, nitrile gloves, and closed-toe shoes.[4] All handling of this compound waste should occur in a well-ventilated area, preferably within a fume hood.[4] In case of accidental contact, immediate action is crucial:

  • Skin Contact: Immediately and thoroughly wash the affected area with soap and water.[1][2]

  • Eye Contact: Flush the eyes with water immediately and thoroughly.[1][2]

Waste Segregation and Container Management

Proper segregation of this compound waste is the foundational step for safe disposal.[4] Waste is generally categorized as either "trace" or "bulk" waste, each with specific disposal pathways.[5]

Waste CategoryDescriptionRecommended Container
Trace Waste Items contaminated with less than 3% of the original drug volume (e.g., empty vials, syringes, IV bags, gloves, gowns).[5]Yellow puncture-resistant container labeled "Chemotherapy Waste" or "Trace Chemo".[5]
Bulk Waste Items contaminated with more than 3% of the original drug volume (e.g., partially full vials, syringes, IV bags, materials from large spills).[5]Black RCRA hazardous waste container labeled "Hazardous Waste" with the chemical contents specified.[5]
Sharps Needles, Pasteur pipettes, or other sharps contaminated with this compound.[4]Designated, puncture-resistant sharps container for biohazardous waste.[4][6]

Waste containers should be kept sealed when not in use and stored in a designated, secure area.[5] All chemotherapy waste must ultimately be disposed of through a licensed hazardous waste vendor.[5] Incineration is a common disposal method for such waste.[7][8] For unused medication, drug take-back programs are the safest disposal option.[9]

Spill Management Protocol

A readily accessible spill kit is essential in all areas where this compound is handled.[5] The following protocol outlines the immediate steps to be taken in the event of a spill.

Experimental Protocol for this compound Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]

  • Don Personal Protective Equipment (PPE): Put on all required PPE from the spill kit, including a respirator if the spill involves powder.[5][10]

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.[5]

    • Solids: Carefully scoop up the powder using a disposable scoop and scraper, avoiding dust creation.[5]

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution.[5]

    • Follow with a deactivating agent, such as a 2% sodium hypochlorite (B82951) solution, and allow for the recommended contact time.[5]

    • Rinse the area twice with clean water and dry with absorbent disposable tissues.[11]

  • Dispose of Waste: Place all contaminated materials (absorbent pads, cleaning materials, disposable PPE) into the appropriate chemotherapy waste container (black RCRA hazardous waste container for bulk waste).[5]

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.[5]

Diagrams for Procedural Workflows

To further clarify the disposal and spill management processes, the following diagrams illustrate the key decision points and steps.

VenelbinWasteDisposalWorkflow cluster_0 Waste Generation cluster_1 Containerization cluster_2 Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk waste (>3% of original volume)? is_sharp->is_bulk No sharps_container Place in Sharps Container is_sharp->sharps_container Yes bulk_container Place in Black RCRA Hazardous Waste Container is_bulk->bulk_container Yes trace_container Place in Yellow Chemotherapy Waste Container is_bulk->trace_container No licensed_vendor Dispose through a Licensed Hazardous Waste Vendor sharps_container->licensed_vendor bulk_container->licensed_vendor trace_container->licensed_vendor

Caption: Decision workflow for proper segregation and disposal of this compound waste.

SpillManagementWorkflow spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate ppe 2. Don PPE evacuate->ppe contain 3. Contain Spill (Absorb liquids / Scoop solids) ppe->contain decontaminate 4. Decontaminate Area (Detergent -> 2% Sodium Hypochlorite -> Water Rinse) contain->decontaminate dispose 5. Dispose of Contaminated Materials in Black RCRA Container decontaminate->dispose report 6. Report Incident dispose->report end Cleanup Complete report->end

References

Essential Safety and Logistical Information for Handling Vinblastine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, procedural instructions for the safe handling and disposal of Vinblastine, a cytotoxic chemotherapeutic agent. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Vinblastine is a hazardous drug that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to Vinblastine. All personnel handling this compound must be trained in the proper donning, doffing, and disposal of PPE.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[5][6]Double gloving provides an extra layer of protection. The outer glove should be changed immediately if contaminated.[5]
Gown Disposable, solid-front gown with long sleeves and cuffs, made of polyethylene-coated polypropylene (B1209903) or other laminate materials.[7]Provides protection against splashes and spills. Gowns should be changed every two to three hours or immediately upon contamination.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5][6] A face shield should be worn when there is a risk of splashing.[6]Protects mucous membranes from accidental exposure to Vinblastine.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of generating aerosols or dust, such as during spill cleanup or when working outside of a containment hood.[5][6]Prevents inhalation of hazardous particles.
Handling and Operational Plan

All handling of Vinblastine, particularly the preparation of solutions from its solid form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the generation and release of aerosols.[8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling Vinblastine, ensure all necessary PPE is donned correctly. The work surface within the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad.

  • Reconstitution: When preparing a solution, carefully introduce the solvent to the Vinblastine powder to avoid aerosolization. If using a vial, vent it with a sterile needle to equalize pressure. Vinblastine sulfate (B86663) is soluble in DMSO (~10 mg/ml) and dimethyl formamide (B127407) (~6 mg/ml).[9]

  • Labeling: All containers holding Vinblastine solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Transport: When moving Vinblastine outside of the containment area, use a sealed, leak-proof secondary container.

Spill Management Protocol

A dedicated cytotoxic spill kit must be readily available in any area where Vinblastine is handled.[6] Only trained personnel equipped with appropriate PPE should manage spills.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on a full set of PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, cover the area with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent material to avoid raising dust.[8]

  • Clean the Area: Carefully collect all contaminated materials, including absorbent pads and any broken glass, using a scoop and scraper from the spill kit. Place all waste into a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

  • Dispose of Waste: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste.

Disposal Plan

Proper segregation and disposal of Vinblastine waste are crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled "Chemotherapy Sharps" container.[7] Do not recap, bend, or break needles.[7]

  • Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste" bag or container.[6][7] This container should be sealed before removal from the laboratory.

  • Unused or Expired Vinblastine: Unused or expired Vinblastine must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[7][8] Incineration at an approved facility is the recommended method of disposal.[8] Do not dispose of it down the drain or in regular trash.[7]

First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Vinblastine Sulfate Solubility
SolventApproximate Solubility
DMSO~10 mg/ml[9]
Dimethyl Formamide~6 mg/ml[9]
PBS (pH 7.2)~0.5 mg/ml[9]

Vinblastine Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of Vinblastine in a laboratory setting.

VinblastineWorkflow Vinblastine Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in BSC/Fume Hood prep_ppe->prep_area handle_reconstitute Reconstitute Vinblastine prep_area->handle_reconstitute handle_label Label Container handle_reconstitute->handle_label spill_secure Secure Area handle_reconstitute->spill_secure Spill Occurs handle_transport Transport in Secondary Container handle_label->handle_transport disp_segregate Segregate Waste (Sharps, PPE, Chemical) handle_transport->disp_segregate spill_clean Contain and Clean Spill spill_secure->spill_clean spill_decon Decontaminate Area spill_clean->spill_decon spill_dispose Dispose of Spill Waste spill_decon->spill_dispose spill_dispose->disp_segregate disp_package Package and Label Waste disp_segregate->disp_package disp_remove Remove for Incineration disp_package->disp_remove

Caption: Vinblastine Handling and Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.